Product packaging for Chloroac-met-OH(Cat. No.:)

Chloroac-met-OH

Cat. No.: B15349009
M. Wt: 225.69 g/mol
InChI Key: POPMMWHDENVQSV-YFKPBYRVSA-N
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Description

Chloroac-met-OH is a useful research compound. Its molecular formula is C7H12ClNO3S and its molecular weight is 225.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12ClNO3S B15349009 Chloroac-met-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12ClNO3S

Molecular Weight

225.69 g/mol

IUPAC Name

(2S)-2-[(2-chloroacetyl)amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C7H12ClNO3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

POPMMWHDENVQSV-YFKPBYRVSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CCl

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of N-(Chloroacetyl)-L-methionine (Chloroac-met-OH)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of N-(chloroacetyl)-L-methionine, hereafter referred to as Chloroac-met-OH. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a derivative of the essential amino acid L-methionine, where the amino group is acylated with a chloroacetyl group. This modification introduces a reactive electrophilic site, the chloroacetyl moiety, which can be valuable for various chemical and biological applications.

Chemical Structure:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification L-Methionine L-Methionine Dissolve L-Methionine in\nphosphate buffer (pH ~8-9) Dissolve L-Methionine in phosphate buffer (pH ~8-9) L-Methionine->Dissolve L-Methionine in\nphosphate buffer (pH ~8-9) Chloroacetyl chloride Chloroacetyl chloride Add Chloroacetyl chloride dropwise\nwhile maintaining pH with NaOH Add Chloroacetyl chloride dropwise while maintaining pH with NaOH Chloroacetyl chloride->Add Chloroacetyl chloride dropwise\nwhile maintaining pH with NaOH Cool solution in an ice bath Cool solution in an ice bath Dissolve L-Methionine in\nphosphate buffer (pH ~8-9)->Cool solution in an ice bath Cool solution in an ice bath->Add Chloroacetyl chloride dropwise\nwhile maintaining pH with NaOH Stir for 2-3 hours at 0-5 °C Stir for 2-3 hours at 0-5 °C Add Chloroacetyl chloride dropwise\nwhile maintaining pH with NaOH->Stir for 2-3 hours at 0-5 °C Acidify with HCl to pH ~2 Acidify with HCl to pH ~2 Stir for 2-3 hours at 0-5 °C->Acidify with HCl to pH ~2 Extract with ethyl acetate Extract with ethyl acetate Acidify with HCl to pH ~2->Extract with ethyl acetate Dry organic layer over Na₂SO₄ Dry organic layer over Na₂SO₄ Extract with ethyl acetate->Dry organic layer over Na₂SO₄ Evaporate solvent Evaporate solvent Dry organic layer over Na₂SO₄->Evaporate solvent Recrystallization from\n a suitable solvent (e.g., water/ethanol) Recrystallization from a suitable solvent (e.g., water/ethanol) Evaporate solvent->Recrystallization from\n a suitable solvent (e.g., water/ethanol) N-(Chloroacetyl)-L-methionine N-(Chloroacetyl)-L-methionine Recrystallization from\n a suitable solvent (e.g., water/ethanol)->N-(Chloroacetyl)-L-methionine G cluster_compound This compound cluster_target Potential Biological Target cluster_interaction Interaction cluster_outcome Potential Outcome This compound This compound Covalent Modification\n(Alkylation) Covalent Modification (Alkylation) This compound->Covalent Modification\n(Alkylation) Enzyme Active Site\n(e.g., Cysteine, Histidine) Enzyme Active Site (e.g., Cysteine, Histidine) Enzyme Active Site\n(e.g., Cysteine, Histidine)->Covalent Modification\n(Alkylation) Irreversible Enzyme Inhibition Irreversible Enzyme Inhibition Covalent Modification\n(Alkylation)->Irreversible Enzyme Inhibition Disruption of Protein Function Disruption of Protein Function Covalent Modification\n(Alkylation)->Disruption of Protein Function

Chloroacetyl-L-methionine: A Technical Guide to its Presumed Mechanism of Action as a Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Affinity labeling is a powerful technique in chemical biology and drug discovery for identifying and characterizing the binding sites of proteins. Affinity labels are molecules that resemble a natural ligand but contain a reactive group that forms a covalent bond with the target protein, typically at or near the binding site. N-chloroacetyl derivatives of amino acids are a classic example of such agents, where the amino acid structure provides binding specificity and the chloroacetyl group acts as an electrophile to alkylate nucleophilic amino acid residues.

This guide focuses on the predicted mechanism of action of chloroacetyl-L-methionine. Based on its structure, it is hypothesized to target methionine-binding proteins, leading to their irreversible inactivation. Understanding this mechanism is crucial for its potential application as a research tool or a therapeutic agent.

Postulated Mechanism of Action: Covalent Modification

The core of chloroacetyl-L-methionine's mechanism of action is the irreversible alkylation of nucleophilic residues on a target protein.[1] This process can be broken down into two key steps:

  • Reversible Binding: The L-methionine portion of the molecule is recognized by and binds to the active or an allosteric site of a target protein that has an affinity for methionine. This initial binding is a reversible, non-covalent interaction driven by forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

  • Irreversible Covalent Bonding: Once bound, the electrophilic chloroacetyl group is positioned in proximity to a nucleophilic amino acid residue within the binding site. A nucleophilic attack from a side chain, such as the thiol group of cysteine, the imidazole group of histidine, or the amino group of lysine, displaces the chlorine atom, forming a stable covalent thioether, alkylamino, or similar linkage.[1][2] This covalent modification permanently blocks the binding site or alters the protein's conformation, leading to irreversible inhibition of its function.[3][4]

The specificity of chloroacetyl-L-methionine for its targets is therefore determined by both the affinity of the target for L-methionine and the presence of a suitably positioned nucleophilic residue.

Signaling Pathway Diagram

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Binding and Inhibition Target_Protein Target Protein (e.g., Methionine-dependent Enzyme) Reversible_Complex Reversible E-I Complex Target_Protein->Reversible_Complex CAM Chloroacetyl-L-methionine CAM->Reversible_Complex Non-covalent Binding Irreversible_Complex Irreversibly Inhibited Protein (Covalent Adduct) Reversible_Complex->Irreversible_Complex Covalent Bond Formation (Alkylation)

Caption: Postulated mechanism of chloroacetyl-L-methionine action.

Potential Cellular Targets

Given the L-methionine scaffold, potential cellular targets for chloroacetyl-L-methionine are likely to be proteins that bind methionine or its metabolites. These include:

  • Methionyl-tRNA Synthetase (MetRS): This enzyme is responsible for charging tRNA with methionine, the first step in protein synthesis. Analogues of methionine are known to inhibit this enzyme.

  • S-adenosylmethionine (SAM) Synthetase (MAT): This enzyme catalyzes the formation of SAM from methionine and ATP. SAM is a universal methyl group donor.

  • Enzymes of the Methionine Salvage Pathway: These enzymes recycle methionine from its metabolic byproducts.

  • Methionine Aminopeptidases (MetAPs): These enzymes remove the N-terminal methionine from newly synthesized proteins.

  • Other Enzymes with Methionine-Binding Pockets: Various other enzymes may have allosteric or active sites that can accommodate methionine.

Experimental Protocols

The following are generalized protocols for investigating the mechanism of action of chloroacetyl-L-methionine.

Enzyme Inhibition Assay

This experiment aims to determine if chloroacetyl-L-methionine inhibits a specific target enzyme and to characterize the nature of this inhibition.

Materials:

  • Purified target enzyme (e.g., Methionyl-tRNA Synthetase).

  • Substrate for the enzyme (e.g., L-methionine, ATP, tRNA).

  • Chloroacetyl-L-methionine.

  • Assay buffer specific to the enzyme.

  • Detection reagent or system to measure product formation or substrate depletion.

  • 96-well microplate and plate reader.

Procedure:

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing the enzyme, its substrates, and assay buffer.

    • Incubate at the optimal temperature for the enzyme.

    • Measure the reaction rate by monitoring the change in absorbance, fluorescence, or radioactivity over time.

  • Inhibition Studies:

    • Pre-incubate the enzyme with varying concentrations of chloroacetyl-L-methionine for different durations (e.g., 0, 15, 30, 60 minutes).

    • Initiate the enzymatic reaction by adding the substrates.

    • Measure the reaction rate as in step 1.

  • Determination of Irreversibility:

    • Incubate the enzyme with a high concentration of chloroacetyl-L-methionine.

    • Remove the unbound inhibitor by dialysis or gel filtration.

    • Assay the activity of the treated enzyme. A lack of recovery of enzyme activity indicates irreversible inhibition.

  • Data Analysis:

    • Plot enzyme activity as a function of inhibitor concentration to determine the IC50 value.

    • For irreversible inhibitors, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs).

    • Plot k_obs against the inhibitor concentration to determine the second-order rate constant of inactivation (k_inact / K_I).

Experimental Workflow Diagram

Inhibition_Workflow Start Start: Hypothesis CAM is an irreversible inhibitor Enzyme_Assay 1. Establish Enzyme Activity Assay Start->Enzyme_Assay Incubation 2. Pre-incubate Enzyme with varying [CAM] and time Enzyme_Assay->Incubation Measure_Activity 3. Measure Residual Enzyme Activity Incubation->Measure_Activity Dialysis 4. Test for Irreversibility (Dialysis/Gel Filtration) Measure_Activity->Dialysis Data_Analysis 5. Data Analysis (IC50, kinact/KI) Dialysis->Data_Analysis Conclusion Conclusion: Characterize Inhibition Data_Analysis->Conclusion

Caption: Workflow for characterizing enzyme inhibition by chloroacetyl-L-methionine.

Identification of the Covalent Adduct by Mass Spectrometry

This experiment aims to confirm covalent modification and identify the specific amino acid residue that is alkylated.

Materials:

  • Purified target enzyme.

  • Chloroacetyl-L-methionine.

  • Trypsin or other protease.

  • Mass spectrometer (e.g., LC-MS/MS).

Procedure:

  • Incubate the target enzyme with chloroacetyl-L-methionine to achieve significant inhibition.

  • Remove excess inhibitor.

  • Denature, reduce, and alkylate the protein (standard proteomics workflow).

  • Digest the protein into smaller peptides using a protease like trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the protein sequence, including a modification corresponding to the mass of the chloroacetyl-L-methionine adduct on potential nucleophilic residues (Cys, His, Lys).

  • Identify the modified peptide and the specific site of modification.

Quantitative Data Summary

As no experimental data for chloroacetyl-L-methionine is currently available, the following table is a template for summarizing key quantitative findings from inhibition studies. Hypothetical data is included for illustrative purposes.

ParameterDescriptionHypothetical Value
IC50 Concentration of inhibitor required to reduce enzyme activity by 50% under specific conditions.15 µM
k_inact The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.0.2 min⁻¹
K_I The inhibitor concentration that gives half the maximal rate of inactivation.50 µM
k_inact / K_I The second-order rate constant for inactivation, representing the efficiency of the inhibitor.4000 M⁻¹min⁻¹

Note: The above data is purely illustrative and would need to be determined experimentally.

Conclusion

Chloroacetyl-L-methionine is a molecule with a high potential to act as a specific, irreversible inhibitor of methionine-binding proteins. Its mechanism is predicted to involve the formation of a covalent bond with a nucleophilic residue in the target's binding site. The experimental protocols outlined in this guide provide a framework for validating this hypothesis, identifying cellular targets, and quantifying the inhibitory potency of this compound. Such studies will be crucial in determining the utility of chloroacetyl-L-methionine as a tool for biochemical research or as a lead compound in drug development.

References

In-depth Technical Guide: The Reactivity of CLAC-MET-OH with Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current, publicly available scientific literature reveals no direct data or established research specifically identifying a compound designated "CLAC-MET-OH." Extensive searches across chemical databases, academic publications, and patent repositories did not yield any substance with this specific nomenclature.

This suggests that "CLAC-MET-OH" may be one of the following:

  • A novel or proprietary compound not yet disclosed in public literature.

  • An internal code name for a substance used within a specific research institution or company.

  • A potential typographical error of a different chemical name.

While a direct analysis of "CLAC-MET-OH" is not possible based on current information, we can provide a foundational understanding of the potential reactivity of its constituent parts, should "MET-OH" refer to the amino acid Methionine (often abbreviated as Met-OH or H-Met-OH).

Hypothetical Reactivity Profile Based on Methionine (Met-OH)

Methionine is one of two sulfur-containing proteinogenic amino acids. Its side chain, which contains a thioether group (C-S-C), is a primary site for chemical reactions, particularly oxidation.

Table 1: Reactivity of Methionine with Various Chemical Species

Reacting SpeciesProduct(s)Reaction TypeKey Considerations
Reactive Oxygen Species (ROS) (e.g., •OH, H₂O₂)Methionine sulfoxide, Methionine sulfoneOxidationCan be reversible (sulfoxide to methionine) by methionine sulfoxide reductase enzymes. This is a key post-translational modification in biological systems.
Halogens (e.g., HOCl)Chlorinated derivativesHalogenationThe amino group and the thioether are potential sites of reaction.[1]
Peroxynitrite (ONOO⁻)Methionine sulfoxideOxidationCan also be modified by secondary radicals derived from peroxynitrite.[1]
Alkylating agentsS-alkylated methionineAlkylationThe sulfur atom acts as a nucleophile.

Experimental Protocols for Assessing Amino Acid Reactivity

Should "CLAC-MET-OH" become available for study, its reactivity with other amino acids could be determined using established methodologies.

1. Competitive Kinetic Assays:

This method is used to determine the relative reaction rates of a substance with a panel of amino acids.

  • Objective: To determine the rate constants of the reaction between the target compound and various amino acids.

  • Methodology:

    • A solution containing a known concentration of the target compound ("CLAC-MET-OH") and a mixture of amino acids is prepared.

    • The reaction is initiated.

    • Aliquots are taken at various time points.

    • The disappearance of the amino acids is monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

    • The relative rates of disappearance correspond to the relative reactivities.

2. Product Identification using Mass Spectrometry:

  • Objective: To identify the products formed from the reaction of the target compound with an amino acid.

  • Methodology:

    • The target compound is incubated with a specific amino acid under defined conditions (e.g., pH, temperature).

    • The reaction mixture is then directly infused or separated by chromatography before being introduced into a mass spectrometer.

    • High-resolution mass spectrometry can provide the exact mass of the products, allowing for the determination of their elemental composition.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the product ions, providing structural information.

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for characterizing the reactivity of a novel compound with amino acids.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_data Data Interpretation Compound Test Compound (e.g., CLAC-MET-OH) Incubation Incubation under controlled conditions Compound->Incubation AminoAcids Amino Acid Panel AminoAcids->Incubation HPLC_MS HPLC-MS Analysis Incubation->HPLC_MS Kinetics Kinetic Analysis (Rate Constants) HPLC_MS->Kinetics Product_ID Product Identification (MS/MS) HPLC_MS->Product_ID Reactivity_Profile Reactivity Profile Generation Kinetics->Reactivity_Profile Product_ID->Reactivity_Profile

Caption: General workflow for characterizing compound-amino acid reactivity.

Potential Signaling Pathway Implications

If "CLAC-MET-OH" is designed to interact with methionine or other amino acids involved in cellular signaling, it could potentially modulate pathways regulated by oxidative stress or amino acid sensing. For instance, the oxidation of methionine residues in proteins can act as a molecular switch, altering protein function and downstream signaling.

The diagram below represents a hypothetical relationship where a compound's reactivity with methionine could influence a generic oxidative stress response pathway.

signaling_pathway Compound CLAC-MET-OH Met Methionine Residue in Protein Compound->Met reacts with Met_Ox Oxidized Methionine (Methionine Sulfoxide) Met->Met_Ox Oxidation Protein_Active Protein (Inactive/Altered) Met_Ox->Protein_Active leads to Protein_Inactive Protein (Active) Protein_Inactive->Met contains Downstream Downstream Signaling (e.g., Stress Response) Protein_Active->Downstream modulates

Caption: Hypothetical modulation of a signaling pathway via methionine oxidation.

Without a definitive identification of "CLAC-MET-OH" in the public domain, this guide provides a foundational framework based on the potential reactivity of methionine. Should further information regarding the structure and properties of "CLAC-MET-OH" become available, a more precise and detailed analysis of its reactivity with amino acids can be conducted. Researchers and drug development professionals are encouraged to utilize the outlined experimental approaches to characterize any novel compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-(2-chloroacetyl)-L-methionine (Chloroac-met-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-chloroacetyl)-L-methionine, commonly referred to as Chloroac-met-OH, is a derivative of the essential amino acid L-methionine. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and insights into its potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and chemical biology.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational modeling.

PropertyValueSource
CAS Number 57230-01-0[ChemicalBook][1][2]
Molecular Formula C₇H₁₂ClNO₃S[ChemicalBook][1][2]
Molecular Weight 225.69 g/mol [ChemicalBook][1][2]
Melting Point 105-107 °C[ChemicalBook][1]
Boiling Point (Predicted) 481.9 ± 45.0 °C[ChemicalBook][1]
Density (Predicted) 1.324 ± 0.06 g/cm³[ChemicalBook][1]
pKa (Predicted) 3.08 ± 0.10[ChemicalBook][1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its further investigation and application.

Synthesis of N-(2-chloroacetyl)-L-methionine

A general and efficient method for the N-chloroacetylation of amino acids can be adapted for the synthesis of this compound. This reaction is typically carried out in a biphasic system or in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction.

Materials:

  • L-methionine

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Sodium sulfate (Na₂SO₄) for drying

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • Dissolve L-methionine in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

G cluster_synthesis Synthesis start Start dissolve Dissolve L-methionine in aq. NaHCO3 cool Cool to 0-5 °C add_reagent Add Chloroacetyl Chloride dropwise react Stir at Room Temperature monitor Monitor with TLC acidify Acidify with HCl extract Extract with CH2Cl2 wash_dry Wash and Dry Organic Layer evaporate Evaporate Solvent purify Purify by Recrystallization end_product N-(2-chloroacetyl)-L-methionine

References

The Stability of Chloroacetyl-L-methionine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability profile of Chloroacetyl-L-methionine. Due to limited direct literature on this specific compound, this paper extrapolates from data on L-methionine and its derivatives, as well as established principles of pharmaceutical stability testing. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of Chloroacetyl-L-methionine.

Core Concepts in the Stability of Methionine Derivatives

Methionine, an essential amino acid, is notable for its sulfur-containing side chain, which is a primary site for chemical degradation. The stability of methionine and its derivatives is of significant interest in pharmaceutical development, particularly for protein and peptide-based drugs where methionine residues can be susceptible to modification. Forced degradation studies are crucial in identifying the degradation pathways and developing stable formulations. These studies involve subjecting the compound to various stress conditions, such as changes in pH, temperature, light, and exposure to oxidizing agents, to accelerate degradation and identify potential degradation products. An extent of degradation of approximately 5–20% is generally considered suitable for these studies.

Anticipated Degradation Pathways of Chloroacetyl-L-methionine

The chemical structure of Chloroacetyl-L-methionine suggests two primary pathways of degradation: hydrolysis of the amide bond and oxidation of the thioether side chain.

Hydrolytic Degradation

The N-acetyl group of N-acetyl-L-methionine is known to undergo hydrolysis, and it is anticipated that the chloroacetyl group of Chloroacetyl-L-methionine will be similarly labile. This hydrolysis would result in the cleavage of the amide bond to yield L-methionine and chloroacetic acid. This reaction is expected to be catalyzed by both acidic and basic conditions.

Oxidative Degradation

The sulfur atom in the methionine side chain is highly susceptible to oxidation.[1] Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light, heat, or metal ions, can lead to the formation of two primary oxidation products:

  • Methionine Sulfoxide: The initial and most common oxidation product, resulting from the addition of a single oxygen atom to the sulfur.

  • Methionine Sulfone: A further oxidation product, with two oxygen atoms bonded to the sulfur, formed under stronger oxidative conditions.

Forced degradation studies on L-methionine have demonstrated its high sensitivity to oxidation.[2]

Factors Affecting Stability

Several environmental factors can influence the rate and extent of Chloroacetyl-L-methionine degradation:

  • pH: Acidic and basic conditions are expected to accelerate the hydrolysis of the amide bond.

  • Temperature: Elevated temperatures will likely increase the rates of both hydrolysis and oxidation.

  • Light: Photodegradation is a potential concern, as light exposure can promote the oxidation of methionine residues.[3]

  • Oxidizing Agents: The presence of peroxides, metal ions, and dissolved oxygen can significantly increase the rate of oxidation.[3]

Proposed Experimental Protocols for Stability Assessment

A comprehensive understanding of the stability of Chloroacetyl-L-methionine requires a systematic approach using forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Study Protocol

A typical forced degradation study would involve subjecting a solution of Chloroacetyl-L-methionine to the stress conditions outlined in the table below. A single batch of the material should be used for all stress studies to ensure consistency.[1]

Stress ConditionProposed Methodology
Acid Hydrolysis 0.1 M HCl at 60°C for 24, 48, and 72 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 2, 4, and 8 hours
Neutral Hydrolysis Purified water at 60°C for 24, 48, and 72 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 2, 6, and 24 hours
Thermal Degradation Solid-state sample at 80°C for 7 days
Photostability Solution exposed to ICH-compliant light conditions (e.g., 1.2 million lux hours and 200 W h/m²)
Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be suitable for separating Chloroacetyl-L-methionine from its potential degradation products.

ParameterProposed Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient from 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30°C

This method should be validated according to ICH guidelines to ensure it is specific, sensitive, accurate, and precise for quantifying Chloroacetyl-L-methionine and its degradation products.

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison of the stability of Chloroacetyl-L-methionine under different conditions.

Stress ConditionTime (hours)Assay of Chloroacetyl-L-methionine (%)L-methionine (%)Methionine Sulfoxide Derivative (%)Total Impurities (%)Mass Balance (%)
0.1 M HCl, 60°C 24
48
72
0.1 M NaOH, 60°C 2
4
8
3% H₂O₂, RT 2
6
24

Visualizing Degradation Pathways and Experimental Workflows

cluster_degradation Anticipated Degradation Pathways CAM Chloroacetyl-L-methionine LM L-methionine CAM->LM Hydrolysis (Acid/Base) CAA Chloroacetic Acid CAM->CAA Hydrolysis (Acid/Base) CAM_SO Chloroacetyl-L-methionine Sulfoxide CAM->CAM_SO Oxidation CAM_SO2 Chloroacetyl-L-methionine Sulfone CAM_SO->CAM_SO2 Further Oxidation

Caption: Anticipated degradation pathways of Chloroacetyl-L-methionine.

cluster_workflow Forced Degradation Experimental Workflow start Chloroacetyl-L-methionine (Single Batch) stress Subject to Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis characterization Identify Degradation Products (e.g., LC-MS) analysis->characterization data Quantify Degradants and Assess Mass Balance characterization->data report Report Stability Profile data->report

Caption: Experimental workflow for a forced degradation study.

References

An In-depth Technical Guide to N-Chloroacetyl-L-methionine (Chloroac-met-OH) for Covalent Labeling of Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Chloroacetyl-L-methionine (Chloroac-met-OH), a representative N-chloroacetyl amino acid, for the covalent labeling of proteins. This document details its synthesis, mechanism of action, potential applications, and the experimental protocols required for its use in chemical biology and drug discovery.

Introduction to Covalent Protein Labeling and Chloroacetamide Warheads

Covalent labeling of proteins is a powerful technique for identifying and characterizing protein function, mapping binding sites, and developing targeted covalent inhibitors.[1][2] This approach utilizes reactive chemical groups, often termed "warheads," that form stable, covalent bonds with specific amino acid residues on a target protein.[3][4]

The chloroacetamide functional group is a well-established electrophilic warhead used in covalent protein modification.[1] Its reactivity is primarily directed towards nucleophilic amino acid side chains, most notably the thiol group of cysteine residues.[5][6] The formation of a stable thioether bond makes chloroacetamide-based probes valuable tools in proteomics and drug discovery.[1][5] N-Chloroacetyl-L-methionine (this compound) is a specific example of this class of reagents, incorporating a chloroacetamide moiety onto the amino acid methionine.

Synthesis and Chemical Properties of this compound

N-chloroacetyl amino acids like this compound can be synthesized through the reaction of the corresponding amino acid with chloroacetyl chloride or chloroacetic acid anhydride.[7][8][9] Automated methods for the N-terminal chloroacetylation of peptides during solid-phase peptide synthesis have also been developed.[7][10]

Chemical Properties of this compound:

PropertyValue
Synonyms CHLOROACETYL-L-METHIONINE, CLAC-MET-OH
CAS Number 57230-01-0
Molecular Formula C7H12ClNO3S
Molecular Weight 225.70 g/mol
Melting Point 105-107 °C
Boiling Point 481.9±45.0 °C (Predicted)
Density 1.324±0.06 g/cm3 (Predicted)
pKa 3.08±0.10 (Predicted)

Mechanism of Covalent Labeling

The primary mechanism of action for chloroacetamide-based probes is nucleophilic substitution. The electrophilic carbon of the chloroacetyl group is susceptible to attack by nucleophilic side chains of amino acids.

Target Amino Acid Residues:

  • Cysteine: The highly nucleophilic thiol group of cysteine is the primary target for chloroacetamides. The reaction results in the formation of a stable thioether linkage.[5][6]

  • Histidine: The imidazole side chain of histidine can also be alkylated by chloroacetamides, although the reaction is generally slower than with cysteine.[11][12]

  • Lysine: The ε-amino group of lysine is another potential target, leading to the formation of a secondary amine.[6]

  • Methionine: The thioether side chain of methionine can be alkylated, forming a sulfonium ion.[6][13]

  • Aspartate and Glutamate: The carboxylate side chains of aspartate and glutamate can also react, though this is less common.[6]

The specificity of the labeling reaction can be influenced by factors such as pH, reagent concentration, and the local protein environment.[6] At neutral or slightly basic pH, cysteine and histidine are the most reactive residues.

Covalent labeling of a cysteine residue by this compound.

Applications in Research and Drug Discovery

N-chloroacetyl amino acids and other chloroacetamide-based probes have a range of applications in chemical biology and drug discovery:

  • Activity-Based Protein Profiling (ABPP): Chloroacetamide-containing probes can be used in ABPP to identify and profile the activity of enzymes in complex biological samples.[14][15][16]

  • Covalent Inhibitor Development: The chloroacetamide warhead can be incorporated into small molecules to create potent and selective covalent inhibitors of enzymes.[1][4][17]

  • Chemoproteomic Screening: Libraries of chloroacetamide fragments can be screened against the proteome to identify "ligandable" cysteines, which can serve as starting points for drug discovery.[18]

  • Peptide-Protein Conjugation: N-chloroacetylated peptides can be used to create conjugates with proteins for applications such as generating immunogens.[7]

Quantitative Data for Chloroacetamide-Based Probes

The reactivity and inhibitory potential of chloroacetamide-based compounds have been quantified in various studies. The following tables summarize representative data.

Table 1: Inhibitory Potency of Chloroacetamide-Based SARS-CoV-2 Main Protease Inhibitors [17]

CompoundWarheadIC50 (µM)
Jun9-57-3RChloroacetamide0.05
Jun9-57-3SChloroacetamide1.13
Jun9-62-2RDichloroacetamide0.43
Jun9-89-2RDibromoacetamide0.08
Jun9-77-12-Chloropropanamide> 20

Table 2: Reactivity of Covalent Warheads with DTNB (Ellman's Reagent) [19]

WarheadAverage Rate Constant (k_avg) (M⁻¹s⁻¹)
Chloromethyl ketone4.59 x 10⁻⁶
Maleimide3.59 x 10⁻⁶
Chloroacetamide7.45 x 10⁻⁷
Acrylamide2.69 x 10⁻⁷

Experimental Protocols

The following are generalized protocols for the use of chloroacetamide-based probes for protein labeling. These should be optimized for the specific protein and experimental conditions.

Protocol for In Vitro Protein Labeling with this compound
  • Protein Preparation:

    • Purify the protein of interest to homogeneity.

    • Dialyze the protein into a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid buffers containing primary amines (e.g., Tris) if targeting lysine residues is not desired.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a final concentration of 1-5 mM for 30 minutes at room temperature. DTT can also be used but should be removed prior to labeling as it will react with the chloroacetamide.

  • Labeling Reaction:

    • Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO or an appropriate aqueous buffer).

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein).

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically. Protect the reaction from light.[6]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent containing a thiol, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM.

  • Removal of Excess Probe:

    • Remove unreacted probe and quenching reagent by dialysis, size-exclusion chromatography, or buffer exchange.

  • Analysis of Labeling:

    • Confirm covalent modification by mass spectrometry (intact protein analysis or peptide mapping after proteolytic digestion).[5][20][21] A mass increase corresponding to the addition of the this compound moiety (minus HCl) is expected.

    • The extent of labeling can be quantified by comparing the intensities of the labeled and unlabeled protein signals in the mass spectrum.

Protocol for Chemoproteomic Profiling using a Chloroacetamide Probe[18]
  • Cell Culture and Lysis:

    • Culture cells to the desired confluency.

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Probe Treatment:

    • Treat the cell lysate with the chloroacetamide probe (e.g., 10-100 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Reduce disulfide bonds with TCEP.

    • Alkylate any remaining free cysteines with a different alkylating agent (e.g., iodoacetamide) to block them.

    • Perform a protein cleanup step, for example, by chloroform/methanol precipitation.

    • Digest the proteins into peptides using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • Search the data for peptides containing the chloroacetamide modification to identify the sites of covalent labeling.

    • Use label-free quantification or isotopic labeling methods to compare the extent of labeling between different conditions.

Mandatory Visualizations

G General Workflow for Covalent Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Preparation (Purification, Buffer Exchange) Incubation Incubation (Protein + Probe) Protein_Prep->Incubation Probe_Prep Probe Preparation (this compound Stock Solution) Probe_Prep->Incubation Quenching Quenching (Addition of Thiol Reagent) Incubation->Quenching Purification Removal of Excess Probe Quenching->Purification MS_Analysis Mass Spectrometry Analysis (Confirmation of Labeling) Purification->MS_Analysis

A generalized experimental workflow for covalent protein labeling.

G Chemoproteomics Workflow with a Chloroacetamide Probe cluster_cell Cellular Level cluster_labeling Labeling cluster_ms_prep Sample Preparation for MS cluster_ms_analysis Mass Spectrometry Cell_Lysis Cell Lysis and Proteome Extraction Probe_Treatment Treatment with Chloroacetamide Probe Cell_Lysis->Probe_Treatment Reduction_Alkylation Reduction and Alkylation Probe_Treatment->Reduction_Alkylation Digestion Proteolytic Digestion Reduction_Alkylation->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis (Identification of Labeled Sites) LC_MSMS->Data_Analysis

Workflow for identifying protein targets of a chloroacetamide probe.

Conclusion and Future Directions

N-chloroacetyl amino acids, exemplified by this compound, are versatile reagents for the covalent modification of proteins. The chloroacetamide warhead provides a reliable means of targeting nucleophilic amino acid residues, particularly cysteine. The applications of these probes are extensive, ranging from fundamental studies of protein function to the development of novel therapeutics.

While the general reactivity of chloroacetamides is well-understood, the specific influence of the amino acid moiety, such as the methionine in this compound, on reactivity and specificity is an area that warrants further investigation. Future studies could explore how different N-chloroacetyl amino acids can be used to fine-tune the properties of covalent probes for enhanced target engagement and selectivity. The continued development and application of these tools will undoubtedly provide deeper insights into the proteome and accelerate the discovery of new medicines.

References

An Introductory Guide to the Research Applications of L-Methionyl-L-methionine (Met-Met)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "CLAC-MET-OH" is not found in standard chemical or biological databases. This guide proceeds under the assumption that the intended subject is L-Methionyl-L-methionine , a dipeptide of the essential amino acid L-methionine, hereafter referred to as Met-Met .

This technical guide provides an in-depth overview of L-Methionyl-L-methionine (Met-Met), including its chemical properties, biological significance, and relevant experimental protocols for its use in research. The content is intended for researchers, scientists, and professionals in drug development.

Introduction to L-Methionyl-L-methionine (Met-Met)

L-Methionyl-L-methionine (H-Met-Met-OH) is a dipeptide composed of two L-methionine residues linked by a peptide bond.[1] As a derivative of the essential amino acid L-methionine, its biological activity is intrinsically linked to methionine metabolism, which plays a critical role in numerous cellular functions. These include protein synthesis, the production of the universal methyl donor S-adenosylmethionine (SAM), and the synthesis of crucial molecules like glutathione and polyamines.[2][3][4] Understanding the metabolic fate and cellular impact of Met-Met is crucial for its application in research, particularly in fields such as cell biology, oncology, and metabolic studies.

Chemical and Physical Properties

The fundamental properties of Met-Met are summarized in the table below, based on data from public chemical databases.

PropertyValueReference
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid[1]
Molecular Formula C10H20N2O3S2[1]
Molecular Weight 280.4 g/mol [1]
Canonical SMILES CSCC--INVALID-LINK--C(=O)O">C@@HN[1]
Synonyms H-MET-MET-OH, Met-Met, Methionyl-Methionine[1]

Biological Significance and Mechanism of Action

The biological effects of exogenously supplied Met-Met are primarily understood through its integration into the broader methionine metabolic network. Once transported into the cell, it is likely hydrolyzed by peptidases into two molecules of L-methionine. This increases the intracellular pool of methionine, which then feeds into several critical pathways.

Key Methionine-Dependent Pathways:

  • Methionine Cycle: L-methionine is converted to S-adenosylmethionine (SAM), the primary methyl group donor for the methylation of DNA, RNA, proteins, and lipids. This process is fundamental to epigenetic regulation and cellular signaling.[5][6]

  • Transsulfuration Pathway: This pathway converts homocysteine, a product of the methionine cycle, into cysteine. Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), the cell's primary antioxidant.[6] This links methionine metabolism directly to cellular redox homeostasis.

  • Polyamine Synthesis: SAM is also a precursor for the synthesis of polyamines, which are essential for cell growth, proliferation, and differentiation.[4][5]

The diagram below illustrates the central role of L-methionine in these interconnected metabolic pathways.

Methionine_Metabolism Met_Met L-Methionyl-L-methionine (Met-Met) Met L-Methionine Met_Met->Met Hydrolysis SAM S-Adenosylmethionine (SAM) Met->SAM MAT2A Proteins Protein Synthesis Met->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines HCY Homocysteine SAH->HCY SAHH HCY->Met Methionine Synthase Cys Cysteine HCY->Cys Transsulfuration Pathway GSH Glutathione (GSH) Cys->GSH Synthesis_Workflow cluster_coupling Coupling cluster_deprotection Deprotection cluster_final Final Purification Activation Activate Boc-Met-OH with HBTU/DIPEA Reaction Add H-Met-OMe Activation->Reaction Purify1 Workup & Purify (Protected Dipeptide) Reaction->Purify1 DeBoc Remove Boc Group (TFA/DCM) Purify1->DeBoc DeEster Hydrolyze Ester (LiOH) DeBoc->DeEster Purify2 HPLC Purification DeEster->Purify2 Analysis MS & NMR Analysis Purify2->Analysis Cell_Assay_Workflow Seed Seed Cells in 96-well plate Incubate1 Incubate 24h (Attachment) Seed->Incubate1 Treat Treat with Met-Met (Dose-Response) Incubate1->Treat Incubate2 Incubate 24-72h (Treatment Period) Treat->Incubate2 Assay Add Viability Reagent (e.g., MTT) Incubate2->Assay Read Read Absorbance (Plate Reader) Assay->Read Analyze Analyze Data (Dose-Response Curve) Read->Analyze

References

Chloroac-met-OH as a Methionine Analogue: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of protein dynamics, including synthesis, localization, and interaction, is fundamental to understanding cellular function and disease. Methionine analogues that can be metabolically incorporated into proteins have become invaluable tools for researchers. Established analogues such as azidohomoalanine (AHA) and homopropargylglycine (HPG) have enabled the visualization and enrichment of newly synthesized proteins through bioorthogonal "click chemistry".[1][2] This guide introduces N-chloroacetyl-L-methionine (Chloroac-met-OH), a methionine analogue with the potential for dual functionality: as a tool for metabolic labeling and as a reactive probe for studying protein interactions and structure.

The unique feature of this compound is its N-terminal chloroacetyl group. This group is a well-characterized reactive moiety that can form covalent bonds with nucleophilic amino acid residues.[3] This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical applications, potential experimental protocols, and data analysis considerations for using this compound in their studies. While direct experimental data on this compound as a methionine analogue is emerging, this document leverages established principles from related fields to propose a framework for its use.

Core Concepts and Proposed Applications

This compound is envisioned as a multifunctional tool for proteomic studies. Its utility stems from the combination of a methionine-like structure, allowing for its potential incorporation into proteins by the cellular translational machinery, and a reactive chloroacetyl group.

1. Metabolic Labeling of Nascent Proteins:

Similar to other methionine analogues, this compound could be used to tag proteins synthesized over a specific period.[2][4] By replacing methionine in cell culture media with this compound, newly synthesized proteins would incorporate this analogue. The chloroacetyl group can then serve as a handle for enrichment or detection, although its reactivity requires different approaches compared to the bioorthogonal groups of AHA and HPG.

2. Probing Protein Structure and Interactions:

The primary proposed application of this compound is as an in-situ crosslinking agent. Once incorporated into a protein, the chloroacetyl group can react with nearby nucleophilic residues, either on the same protein (intramolecular crosslink) or on an interacting protein (intermolecular crosslink). This can be particularly useful for:

  • Mapping protein-protein interactions (PPIs): Trapping transient or weak interactions that are difficult to capture by other methods.

  • Identifying binding partners: Crosslinking a protein of interest to its unknown interactors for subsequent identification by mass spectrometry.

  • Probing protein topology: Identifying residues that are in close proximity in the folded protein structure.

Quantitative Data

The successful application of this compound as a research tool will depend on its efficiency of metabolic incorporation and the reactivity of its chloroacetyl group. The following tables summarize relevant data from analogous compounds to provide a baseline for experimental design.

Table 1: Comparison of Methionine Analogues for Metabolic Labeling

Methionine AnalogueChemical HandleTypical Incorporation RateDetection MethodReference
Azidohomoalanine (AHA)Azide~50-80%Click Chemistry[2][5]
Homopropargylglycine (HPG)Alkyne~70-80%Click Chemistry[5][6]
This compound Chloroacetyl Hypothesized Affinity Purification, MS N/A

Note: The incorporation rate of this compound is yet to be experimentally determined and will likely vary depending on cell type and experimental conditions.

Table 2: Reactivity of Chloroacetamide with Nucleophilic Amino Acid Residues

Amino AcidNucleophilic GroupReactivity with ChloroacetamideNotesReference
CysteineThiol (-SH)HighForms a stable thioether bond.[3]
HistidineImidazoleModerateReaction is pH-dependent.[3]
LysineAmine (-NH2)LowCan occur at high pH or with prolonged exposure.[7]
MethionineThioether (-S-CH3)LowCan be oxidized by some chloroacetamide reagents.[7][8]

Experimental Protocols

The following are detailed, hypothetical protocols for the use of this compound in studies. These are based on established methods for metabolic labeling and protein alkylation.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with this compound

This protocol describes the incorporation of this compound into newly synthesized proteins in cultured cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Methionine-free medium

  • This compound (stock solution in DMSO or PBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

Procedure:

  • Cell Culture: Plate cells to be 70-80% confluent on the day of the experiment.

  • Methionine Starvation: Aspirate the complete medium, wash the cells twice with warm PBS, and then add pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes to deplete intracellular methionine pools.

  • Labeling: Replace the methionine-free medium with fresh methionine-free medium containing this compound at a final concentration of 25-100 µM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours). A control plate with complete medium (containing methionine) should be run in parallel.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay. The lysate is now ready for downstream applications such as immunoprecipitation or proteomic analysis.

Protocol 2: In-situ Crosslinking and Enrichment of this compound-labeled Proteins

This protocol describes the induction of crosslinking after metabolic labeling and subsequent enrichment of crosslinked complexes.

Materials:

  • This compound-labeled cell lysate (from Protocol 1)

  • Neutral pH buffer (e.g., PBS pH 7.4)

  • Glutathione or Cysteine solution (for quenching)

  • Antibody against the protein of interest (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Induction of Crosslinking (Optional): The chloroacetyl group may react spontaneously with proximal nucleophiles. To control the reaction, it is performed on the lysate. Adjust the pH of the lysate to 7.5-8.0 to facilitate the alkylation reaction. Incubate at room temperature for 1 hour.

  • Quenching: Add a final concentration of 10 mM glutathione or cysteine to the lysate to quench any unreacted chloroacetyl groups. Incubate for 15 minutes at room temperature.

  • Immunoprecipitation: Add the primary antibody against the bait protein to the quenched lysate. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate and incubate for another 1 hour at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with wash buffer.

  • Elution: Elute the protein complexes from the beads using the elution buffer. Neutralize the eluate with a suitable buffer (e.g., 1M Tris-HCl, pH 8.5).

  • Sample Preparation for Mass Spectrometry: The eluted proteins can be prepared for mass spectrometry analysis by in-solution or in-gel digestion with trypsin.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflows and conceptual applications of this compound.

G cluster_cell In Cellulo cluster_lysis In Vitro cluster_analysis Analysis A 1. Met Starvation B 2. Add this compound A->B C 3. Metabolic Incorporation (Nascent Proteins) B->C D 4. Cell Lysis C->D E 5. Crosslinking Reaction (pH adjustment) D->E F 6. Quenching E->F G 7. Immunoprecipitation (Bait Protein) F->G H 8. Elution G->H I 9. Tryptic Digest H->I J 10. LC-MS/MS Analysis I->J K 11. Identify Crosslinked Peptides/Proteins J->K

Caption: Experimental workflow for identifying protein-protein interactions using this compound.

G cluster_pathway Hypothetical Signaling Pathway cluster_experiment Experimental Intervention Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Met_Label Metabolically label Kinase 1 with This compound Kinase1->Met_Label TF Transcription Factor Kinase2->TF Activation Crosslink Induce Crosslinking Kinase2->Crosslink Gene Gene Expression TF->Gene Met_Label->Crosslink Result Trap Kinase 1-Kinase 2 Interaction Crosslink->Result

Caption: Using this compound to study a transient interaction in a signaling pathway.

G A This compound B Methionine Analogue Core A->B C N-Chloroacetyl Group A->C D Metabolic Incorporation into Nascent Proteins B->D E Covalent Reaction with Nucleophilic Residues C->E F Proteome-wide Labeling D->F G In-situ Crosslinking E->G

Caption: Logical relationship of the dual functionality of this compound.

Conclusion and Future Directions

This compound presents an exciting potential addition to the chemical biology toolbox for studying proteins. Its proposed dual functionality as both a metabolic label and a reactive crosslinking agent could open up new avenues for investigating protein synthesis, interactions, and structure directly within the cellular environment. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers interested in exploring the capabilities of this novel methionine analogue.

Future work will need to focus on experimentally validating the metabolic incorporation of this compound and characterizing its efficiency and potential toxicity. Furthermore, optimizing the conditions for in-situ crosslinking and developing robust analytical pipelines for identifying crosslinked peptides by mass spectrometry will be crucial for the successful application of this promising research tool. The continued development of such multifunctional chemical probes will undoubtedly deepen our understanding of the complex and dynamic world of the proteome.

References

Chloroacetyl-L-methionine in Chemical Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic application of covalent chemical probes and inhibitors is a cornerstone of modern chemical biology and drug discovery. Among the arsenal of electrophilic warheads, the chloroacetyl group stands out for its utility in selectively targeting nucleophilic residues in proteins. When coupled with amino acids such as L-methionine, it presents a versatile scaffold for designing targeted covalent inhibitors and activity-based probes. This technical guide provides a comprehensive overview of the potential applications of the chloroacetyl moiety, with a focus on its utility when incorporated into an L-methionine framework, for the covalent modification of proteins.

Introduction to Chloroacetyl Chemistry in a Biological Context

The chloroacetyl group is a reactive electrophile that can form stable covalent bonds with nucleophilic amino acid residues under physiological conditions. Its reactivity is primarily directed towards the thiol group of cysteine residues, which are highly nucleophilic in their deprotonated thiolate form. While reactions with other nucleophiles like the thioether of methionine, the imidazole of histidine, or the amine of lysine are possible, they are generally less favorable. This selectivity makes the chloroacetyl moiety a valuable tool for targeting specific cysteine residues in proteins.

The incorporation of a chloroacetyl group onto an L-methionine backbone can serve several purposes. The methionine side chain, with its thioether group, can influence the local chemical environment and potentially participate in non-covalent interactions within a protein's binding pocket, thereby directing the reactive chloroacetyl group to a nearby nucleophile. Furthermore, the inherent metabolic pathways of methionine can be exploited for targeted delivery or to probe enzymatic activities related to methionine metabolism.

Applications in Chemical Biology

Covalent Labeling of Proteins

The primary application of chloroacetyl-containing molecules is the covalent labeling of proteins. This is instrumental for:

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes to assess the functional state of enzymes in complex biological systems. A chloroacetyl-based probe can be designed to bind to the active site of a target enzyme, leading to the covalent modification of a reactive cysteine residue. This allows for the identification and quantification of active enzyme populations.

  • Target Identification and Validation: Covalent probes can be used to identify the molecular targets of small molecules. By attaching a reporter tag (e.g., a fluorophore or biotin) to a chloroacetyl-containing compound, researchers can covalently label and subsequently identify its protein binding partners.

  • Structural Biology: Covalently modifying a protein with a chloroacetyl-based ligand can stabilize a specific conformation, facilitating structural studies by techniques such as X-ray crystallography or cryo-electron microscopy.

Development of Covalent Inhibitors

The chloroacetyl group serves as an effective "warhead" for the design of targeted covalent inhibitors. These inhibitors first bind to the target protein non-covalently and then form an irreversible covalent bond with a nearby nucleophilic residue, typically a cysteine. This leads to potent and often prolonged inhibition.

Key Advantages of Covalent Inhibition:

  • Increased Potency and Duration of Action: The irreversible nature of the covalent bond can lead to a more sustained therapeutic effect.

  • High Specificity: By targeting less conserved, non-catalytic cysteines, it is possible to achieve high selectivity for the desired protein target.

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding pocket.

A notable example involves the use of chloroacetamide-based fragments for the development of covalent inhibitors targeting the TEAD family of transcription factors, where a conserved cysteine in a palmitate-binding pocket is targeted.

Quantitative Data

The reactivity of the chloroacetyl group is a critical parameter for its application. The following table summarizes comparative reactivity data for different electrophilic warheads commonly used in chemical biology.

Electrophilic WarheadRelative Reactivity towards ThiolsKey Features
Chloroacetamide ModerateGood balance of reactivity and stability; selective for cysteine.[1]
IodoacetamideHighMore reactive than chloroacetamide, but can be less selective.
AcrylamideLow to ModerateA Michael acceptor with good selectivity for cysteine.
MaleimideHighHighly reactive towards thiols, but can undergo hydrolysis.
Chloromethyl ketoneVery HighExhibits high reactivity, approximately 6.2-fold higher than chloroacetamide.[1]

Experimental Protocols

General Protocol for Protein Alkylation with a Chloroacetyl-Containing Probe

This protocol provides a general framework for labeling a purified protein with a chloroacetyl-based probe. Optimization of parameters such as pH, temperature, and incubation time is crucial for each specific application.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Chloroacetyl-containing probe (e.g., N-chloroacetyl-L-methionine) stock solution in a compatible solvent (e.g., DMSO).

  • Reducing agent (e.g., DTT or TCEP) if targeting reduced cysteines.

  • Quenching reagent (e.g., excess L-cysteine or β-mercaptoethanol).

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a reducing agent (e.g., 1-5 mM TCEP) for 30 minutes at room temperature. Subsequently, remove the reducing agent using a desalting column.

  • Labeling Reaction: Add the chloroacetyl-containing probe to the protein solution at a desired molar excess (typically 10-100 fold).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-4 hours). The optimal time should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted probe.

  • Analysis: Analyze the labeling efficiency using techniques such as mass spectrometry (to confirm covalent modification and identify the site of labeling), SDS-PAGE with fluorescent scanning (if a fluorescent tag is used), or Western blotting.

Synthesis of N-Chloroacetyl-L-methionine

A general method for the synthesis of N-chloroacetyl amino acids involves the reaction of the amino acid with chloroacetyl chloride in a suitable buffer.

Materials:

  • L-methionine

  • Chloroacetyl chloride

  • Phosphate buffer (e.g., 0.5 M, pH 7.5)

  • Organic solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve L-methionine in the phosphate buffer.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride to the stirred solution.

  • Allow the reaction to proceed for a defined period (e.g., 30 minutes) while maintaining the temperature.

  • Extract the product into an organic solvent.

  • Dry the organic layer over a drying agent and evaporate the solvent to obtain the N-chloroacetyl-L-methionine product.

  • Characterize the product using techniques such as NMR and mass spectrometry.

Visualizations

Covalent_Inhibition_Workflow cluster_0 Drug Discovery Phase cluster_1 Downstream Effects Probe_Design Probe Design (Chloroacetyl-L-methionine scaffold) Target_Binding Non-covalent Binding to Target Protein Probe_Design->Target_Binding 1. Recognition Covalent_Bond Covalent Bond Formation (Alkylation of Cysteine) Target_Binding->Covalent_Bond 2. Reaction Inhibition Enzyme Inhibition or Pathway Modulation Covalent_Bond->Inhibition 3. Effect Biological_Outcome Biological Outcome Inhibition->Biological_Outcome

Caption: Workflow for covalent inhibitor development.

Experimental_Workflow Start Start: Purified Protein Reduction Reduction of Disulfides (optional) Start->Reduction Labeling Incubation with Chloroacetyl-L-methionine Probe Reduction->Labeling Quenching Quench Excess Probe Labeling->Quenching Analysis Analysis (MS, SDS-PAGE, etc.) Quenching->Analysis End End: Labeled Protein Analysis->End

Caption: Experimental workflow for protein labeling.

Methionine_Metabolism Methionine L-Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM MAT SAH S-Adenosyl-L-homocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine Methionine Synthase Cysteine Cysteine Homocysteine->Cysteine Transsulfuration Pathway Glutathione Glutathione Synthesis Cysteine->Glutathione

Caption: Simplified overview of L-methionine metabolism.

Conclusion

The chloroacetyl group is a powerful and versatile electrophile for the covalent modification of proteins in chemical biology and drug discovery. While its reactivity is predominantly directed towards cysteine residues, the strategic incorporation of this moiety onto scaffolds such as L-methionine offers opportunities for designing highly specific and potent chemical probes and covalent inhibitors. The ability to fine-tune reactivity and targetability through rational design makes chloroacetyl-based compounds valuable tools for elucidating biological processes and developing novel therapeutics. Further exploration into the synthesis and application of diverse chloroacetyl-amino acid conjugates will undoubtedly continue to expand their impact in the field.

References

Methodological & Application

Application Notes and Protocols for Chloroacetyl-Methionine Peptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and utilization of peptides modified with a chloroacetyl group on a methionine residue. This modification introduces a reactive electrophilic site, enabling covalent linkage to nucleophilic residues, primarily cysteine, in target proteins and peptides. This technique is a valuable tool for activity-based protein profiling, target identification and validation, and the development of covalent inhibitors.

Overview of Chloroacetyl-Peptide Chemistry

Chloroacetyl-modified peptides are powerful reagents for creating stable, covalent bonds with biological macromolecules. The chloroacetyl group acts as an alkylating agent, reacting specifically with strong nucleophiles like the thiol group of cysteine residues under physiological conditions. This targeted reactivity allows for the precise labeling and investigation of protein function.

The overall workflow involves three key stages:

  • Synthesis of N-chloroacetyl-L-methionine (Chloroac-Met-OH): The foundational building block is synthesized by reacting L-methionine with chloroacetyl chloride.

  • Solid-Phase Peptide Synthesis (SPPS): The this compound is incorporated into a peptide sequence using standard Fmoc-based solid-phase synthesis. Alternatively, the chloroacetyl group can be introduced at the N-terminus of a resin-bound peptide.

  • Covalent Modification of Target Proteins: The purified chloroacetylated peptide is incubated with a target protein containing a reactive cysteine residue to form a stable thioether bond.

Experimental Protocols

Protocol for Synthesis of N-chloroacetyl-L-methionine (this compound)

This protocol describes the synthesis of the N-chloroacetyl-L-methionine building block required for peptide synthesis.

Materials:

  • L-Methionine

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of L-Methionine: Dissolve L-methionine (1 equivalent) in a 1 M aqueous solution of NaOH (2.5 equivalents) in a round bottom flask. Cool the solution to 0°C in an ice bath with stirring.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the cold, stirring solution. Maintain the temperature at 0°C.

  • Reaction: Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 with 2 M HCl.

  • Extraction: Extract the product from the aqueous solution with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude N-chloroacetyl-L-methionine.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Chloroacetylated Peptide

This protocol outlines the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-collidine)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Diethyl ether

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the standard Fmoc-protected amino acids sequentially using a coupling reagent like HBTU in the presence of a base such as DIPEA.

  • Incorporation of this compound: For the methionine position, use the synthesized this compound and couple it using the same procedure as for the other amino acids.

  • N-terminal Chloroacetylation (Alternative): To introduce the chloroacetyl group at the N-terminus, first assemble the desired peptide sequence. After the final Fmoc deprotection, react the free N-terminal amine with chloroacetic anhydride or chloroacetyl chloride in the presence of a non-nucleophilic base.

  • Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin and dry it. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[1]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC. The purity of peptides typically ranges from 80% to 95%.[1]

Protocol for Covalent Modification of a Cysteine-Containing Protein

This protocol describes the reaction of a purified chloroacetylated peptide with a target protein.

Materials:

  • Purified chloroacetylated peptide

  • Purified target protein with an accessible cysteine residue

  • Reaction buffer (e.g., phosphate or bicarbonate buffer, pH 7.5-8.5)

  • Quenching reagent (e.g., DTT or β-mercaptoethanol)

  • SDS-PAGE analysis reagents

  • Mass spectrometer for analysis

Procedure:

  • Reaction Setup: Dissolve the chloroacetylated peptide and the target protein in the reaction buffer. The final concentrations will depend on the specific reactants but a 10-50 fold molar excess of the peptide is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can range from 30 minutes to several hours.[1] The optimal pH for the alkylation of cysteines is typically between 7.5 and 8.5, where the cysteine thiol is more nucleophilic.[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by SDS-PAGE, looking for a shift in the molecular weight of the target protein, or by mass spectrometry to observe the mass addition corresponding to the peptide.

  • Quenching: Quench the reaction by adding a thiol-containing reagent like DTT to a final concentration of ~10 mM to react with any unreacted chloroacetylated peptide.

  • Analysis: Analyze the reaction products by SDS-PAGE, Western blot, and/or mass spectrometry to confirm covalent modification. For mass spectrometry, the sample is typically digested with a protease (e.g., trypsin) and the resulting peptides are analyzed to identify the site of modification.

Quantitative Data

ParameterSynthesis of this compoundSPPS of Chloroacetylated PeptideCovalent Modification of Protein
Typical Yield 70-90%Crude peptide yields of 70-90% are common.[1]Highly variable, dependent on protein and peptide
Purity (after purification) >95%80-95% by HPLC[1]>90% modification can be achieved
Reaction Time 2.5 - 4.5 hoursVariable, dependent on peptide length0.5 - 48 hours[1]
Reaction Temperature 0°C to Room TemperatureRoom Temperature15°C to 37°C[1][2]
Key Reagents L-Methionine, Chloroacetyl chlorideFmoc-amino acids, this compound, Coupling reagentsChloroacetylated peptide, Cysteine-containing protein
pH Alkaline, then acidicN/A (Solid Phase)7.5 - 8.5[2]

Visualizations

Workflow for Chloroacetyl-Peptide Synthesis and Application

G cluster_0 Synthesis of this compound cluster_1 Solid-Phase Peptide Synthesis cluster_2 Target Protein Modification Met L-Methionine Reaction1 Reaction at 0°C to RT Met->Reaction1 NaOH NaOH Solution NaOH->Reaction1 Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Reaction1 Acidify Acidification (HCl) Reaction1->Acidify Extract Extraction (Ethyl Acetate) Acidify->Extract Purify1 Purification Extract->Purify1 ChloroacMet This compound Purify1->ChloroacMet SPPS Iterative Coupling and Deprotection ChloroacMet->SPPS ChloroacMet->SPPS Resin Solid Support Resin Resin->SPPS FmocAA Fmoc-Amino Acids FmocAA->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purify2 HPLC Purification Cleavage->Purify2 FinalPeptide Chloroacetylated Peptide Purify2->FinalPeptide Reaction2 Alkylation Reaction (pH 7.5-8.5) FinalPeptide->Reaction2 FinalPeptide->Reaction2 TargetProtein Cysteine-Containing Target Protein TargetProtein->Reaction2 Quench Quenching (DTT) Reaction2->Quench Analysis Analysis (SDS-PAGE, MS) Quench->Analysis ModifiedProtein Covalently Modified Protein Analysis->ModifiedProtein

Caption: Overall workflow from synthesis to application.

Signaling Pathway of Covalent Modification

G Peptide Chloroacetylated Peptide (R-CO-CH2Cl) TransitionState SN2 Transition State Peptide->TransitionState Cysteine Target Protein Cysteine (Protein-SH) Cysteine->TransitionState Product Covalently Modified Protein (Protein-S-CH2-CO-R) TransitionState->Product Byproduct HCl TransitionState->Byproduct

Caption: Reaction mechanism of cysteine alkylation.

References

Application Notes and Protocols for the Use of Chloroacetyl-L-methionine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of a chloroacetyl moiety in conjunction with methionine-containing peptides during solid-phase peptide synthesis (SPPS). The primary focus is on the post-synthesis N-terminal chloroacetylation of a peptide and its subsequent application in intramolecular cyclization, a key strategy in drug development to enhance peptide stability, affinity, and bioavailability.

Application Notes

The introduction of a chloroacetyl group onto a peptide provides a reactive electrophilic site for covalent modification. This functional group is particularly reactive towards nucleophiles such as the thiol group of a cysteine residue, making it an excellent tool for site-specific conjugation and peptide cyclization. While the direct incorporation of a chloroacetylated methionine building block is not standard practice, the N-terminal chloroacetylation of a peptide sequence that includes methionine is a common and effective strategy.

Primary Application: Intramolecular Peptide Cyclization

A major application of chloroacetyl chemistry in SPPS is the generation of cyclic peptides.[1] This is typically achieved by introducing a chloroacetyl group at the N-terminus of the peptide chain and reacting it with a downstream nucleophilic amino acid side chain, most commonly cysteine, to form a stable thioether bond.[2] This "head-to-side-chain" cyclization is performed on-resin before the cleavage and deprotection of other side-chain protecting groups. The constrained conformation of cyclic peptides often leads to increased proteolytic stability and improved binding affinity to their biological targets.

Key Considerations and Potential Side Reactions

When working with methionine-containing peptides, special care must be taken to avoid common side reactions that can reduce the yield and purity of the final product.

  • Stability of the Chloroacetyl Group: The chloroacetyl group is generally stable under the conditions of Fmoc-based SPPS, which involves repeated treatments with a mild base (e.g., piperidine) for Fmoc group removal.[3] However, prolonged exposure to basic conditions should be avoided.

  • Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide.[4][5] This can occur during synthesis or, more commonly, during the final acidic cleavage from the resin. To mitigate this, specialized cleavage cocktails containing reducing agents are recommended.[6][7]

  • Methionine S-alkylation: During the final trifluoroacetic acid (TFA)-based cleavage, carbocations generated from the removal of tert-butyl-based protecting groups can alkylate the methionine side chain, forming a sulfonium salt.[6][7] The addition of scavengers to the cleavage cocktail is crucial to prevent this side reaction.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the key steps of chloroacetylation and on-resin cyclization, based on analogous procedures reported in the literature.

Table 1: Typical Conditions for On-Resin N-terminal Chloroacetylation

ParameterValue/ReagentConcentration/EquivalentsTimeTemperatureReference
ReagentChloroacetyl chloride2 eq.1 hRoom Temp.[1]
BaseDIPEA4 eq.1 hRoom Temp.[1]
SolventDMF-1 hRoom Temp.[1]

Table 2: Illustrative On-Resin Cyclization Conditions for N-Chloroacetyl Peptides with Cysteine

ParameterValue/ReagentpHTimeTemperatureReference
BaseDIPEANeutral to slightly basic0.5 - 48 hRoom Temp.[2]
SolventDMF or NMPNeutral to slightly basic0.5 - 48 hRoom Temp.[2]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a methionine-containing peptide, its N-terminal chloroacetylation, on-resin cyclization, and final cleavage.

Protocol 1: General Fmoc-SPPS of a Methionine-Containing Peptide

This protocol assumes a standard manual or automated Fmoc-based solid-phase peptide synthesis strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the fulvene adduct.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including Fmoc-Met-OH) (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-4 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine.

Protocol 2: On-Resin N-terminal Chloroacetylation

This protocol is performed after the final Fmoc deprotection of the linear peptide synthesized in Protocol 1.

  • Resin Preparation: Wash the peptide-resin from Protocol 1 with DMF (3 times) and then with dichloromethane (DCM) (3 times).

  • Reaction Mixture: In a separate vessel, prepare the chloroacetylation solution. For a 0.1 mmol synthesis scale, dissolve chloroacetyl chloride (2 equivalents) and DIPEA (4 equivalents) in DCM.

  • Chloroacetylation Reaction: Add the chloroacetylation solution to the peptide-resin and shake at room temperature for 1 hour.[1]

  • Washing: Wash the resin thoroughly with DCM (3 times) and then DMF (3 times) to remove all excess reagents.

Protocol 3: On-Resin Intramolecular Cyclization with Cysteine

This protocol is for the cyclization of the N-terminally chloroacetylated peptide with a cysteine residue within the sequence.

  • Side Chain Deprotection of Cysteine: If the cysteine side chain is protected with a labile group (e.g., Mmt), selectively deprotect it now. The widely used Trt group for cysteine is typically stable to the conditions in this step and is removed during the final cleavage.

  • Cyclization:

    • Swell the chloroacetylated peptide-resin in DMF.

    • Add a solution of DIPEA in DMF (e.g., 4-5 equivalents) to the resin to create a slightly basic environment, which facilitates the nucleophilic attack of the cysteine thiol on the chloroacetyl group.

    • Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and then DCM.

Protocol 4: Cleavage and Deprotection of the Cyclic Peptide

Due to the presence of methionine, a specialized cleavage cocktail is essential to prevent oxidation and S-alkylation.

  • Resin Preparation: Dry the cyclized peptide-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail designed to protect methionine. A recommended cocktail is Reagent K or a similar mixture.[6][7] A typical composition is:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-ethanedithiol (EDT): 2.5%

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and decant the ether.

    • Wash the peptide pellet with cold ether two more times.

  • Drying and Purification:

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

Visualizations

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid chloroacetylation N-terminal Chloroacetylation final_deprotection->chloroacetylation cyclization On-Resin Cyclization chloroacetylation->cyclization cleavage Cleavage & Deprotection (TFA Cocktail) cyclization->cleavage end_node Purified Cyclic Peptide cleavage->end_node

Caption: General workflow for SPPS of a methionine-containing peptide followed by chloroacetylation and cyclization.

Cyclization_Pathway cluster_peptide On-Resin Peptide N_Term N-Terminus (Cl-CH2-CO-) Cyclized_Peptide Cyclized Peptide (Thioether Linkage) N_Term->Cyclized_Peptide Peptide_Chain ---(AA)n---Met---(AA)m--- Cys_Residue Cysteine Residue (-SH) Cys_Residue->Cyclized_Peptide Base Base (DIPEA) in DMF Base->N_Term facilitates reaction HCl HCl byproduct

Caption: Reaction pathway for the intramolecular cyclization of an N-chloroacetylated peptide with a cysteine residue.

Logical_Workflow start_end start_end process process decision decision output output start Start Synthesis spps Synthesize Linear Peptide (Fmoc-SPPS) start->spps chloroacetylate N-terminal Chloroacetylation spps->chloroacetylate check_linear LC-MS check of linear peptide? chloroacetylate->check_linear check_linear->spps Incorrect Mass cyclize On-Resin Cyclization check_linear->cyclize Correct Mass check_cyclization Monitor Cyclization by LC-MS? cyclize->check_cyclization check_cyclization->cyclize Incomplete cleave Cleave with Met-Protecting Cocktail check_cyclization->cleave Complete purify Purify by RP-HPLC cleave->purify end_product Final Characterized Cyclic Peptide purify->end_product

Caption: Logical workflow for the synthesis, modification, and purification of a cyclic methionine-containing peptide.

References

Application Notes and Protocols: Incorporation of N-Terminal Chloroacetyl-Methionine for Synthetic Peptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. The introduction of unique chemical handles allows for the precise conjugation of molecules such as fluorophores, polyethylene glycol (PEG), or cytotoxic drugs, as well as for the synthesis of cyclic and polymeric peptides. One effective strategy for achieving site-specific modification is the incorporation of a chloroacetyl group at the N-terminus of a synthetic peptide. This electrophilic group readily and specifically reacts with nucleophilic thiol groups, such as the side chain of cysteine, to form a stable thioether bond.

This document provides detailed application notes and protocols for the incorporation of a chloroacetyl group, specifically using N-Chloroacetyl-L-Methionine (Chloroac-met-OH), during solid-phase peptide synthesis (SPPS). It further describes the subsequent reaction of the chloroacetylated peptide with a cysteine-containing molecule.

Chemical Properties of this compound

N-Chloroacetyl-L-Methionine (this compound) is a commercially available amino acid derivative that can be readily used in standard Fmoc-based solid-phase peptide synthesis protocols.

PropertyValue
Chemical Formula C7H12ClNO3S
Molecular Weight 225.69 g/mol
Appearance White to off-white powder
Melting Point 105-107 °C
CAS Number 57230-01-0

Experimental Protocols

Protocol 1: N-Terminal Chloroacetylation of a Resin-Bound Peptide

This protocol details the manual N-terminal chloroacetylation of a peptide synthesized on a solid support using Fmoc chemistry. The final N-terminal amino acid must be deprotected prior to chloroacetylation.

Materials:

  • Peptide-bound resin (with N-terminal Fmoc group removed)

  • Chloroacetyl chloride or Chloroacetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling and Washing:

    • Swell the peptide-bound resin in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL) to remove any residual piperidine and DMF.

  • N-Terminal Deprotection (if necessary):

    • If the N-terminal Fmoc group is still present, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Chloroacetylation Reaction:

    • Prepare the chloroacetylation solution. For a 0.1 mmol scale synthesis, dissolve chloroacetyl chloride (2 equivalents, e.g., 0.2 mmol, ~15 µL) and DIPEA (4 equivalents, e.g., 0.4 mmol, ~70 µL) in 2 mL of DCM. Alternatively, a pre-formed symmetric anhydride of chloroacetic acid can be used.[1]

    • Add the chloroacetylation solution to the resin in the reaction vessel.

    • Shake the reaction vessel at room temperature for 1-2 hours.

  • Washing:

    • After the reaction is complete, drain the reaction solution.

    • Wash the resin extensively with DCM (3 x 5 mL) and DMF (3 x 5 mL) to remove excess reagents and byproducts.

  • Kaiser Test (Optional):

    • Perform a Kaiser test to confirm the complete acylation of the N-terminal amine. A negative result (yellow beads) indicates a successful reaction.

  • Drying:

    • Wash the resin with DCM (3 x 5 mL) and dry the chloroacetylated peptide-resin under vacuum.

Protocol 2: Cleavage and Deprotection of the Chloroacetylated Peptide

Materials:

  • Chloroacetylated peptide-bound resin

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

  • Lyophilizer

Procedure:

  • Cleavage:

    • Place the dried resin in a reaction vessel.

    • Add the freshly prepared TFA cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir or shake the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying:

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

    • For long-term storage, lyophilize the peptide to obtain a fluffy white powder.

Protocol 3: Reaction of Chloroacetylated Peptide with a Cysteine-Containing Molecule

This protocol describes the reaction of the purified N-terminally chloroacetylated peptide with a cysteine-containing peptide or protein to form a stable thioether linkage. This reaction is the basis for peptide cyclization, polymerization, or conjugation.[1][2]

Materials:

  • Purified N-terminally chloroacetylated peptide

  • Cysteine-containing peptide or protein

  • Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.5-8.0. Degas the buffer prior to use to minimize oxidation of the thiol.

  • Stir plate and stir bar

Procedure:

  • Dissolve Reactants:

    • Dissolve the chloroacetylated peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the cysteine-containing molecule in the reaction buffer. For a 1:1 stoichiometric reaction, use an equimolar amount. An excess of one reactant can be used to drive the reaction to completion.

  • Reaction:

    • Combine the solutions of the two reactants in a reaction vessel.

    • Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours.[1] Monitor the reaction progress by HPLC-MS.

  • Quenching (Optional):

    • If necessary, the reaction can be quenched by adding a small amount of a thiol-containing reagent like β-mercaptoethanol or dithiothreitol (DTT) to react with any remaining chloroacetyl groups.

  • Purification:

    • Purify the resulting conjugate, cyclic peptide, or polymer using reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Reaction Conditions for N-Terminal Chloroacetylation on Resin

ParameterConditionNotes
Reagent Chloroacetyl chloride or Chloroacetic anhydrideChloroacetyl chloride is more reactive.
Equivalents of Reagent 2-5 equivalentsRelative to the resin loading capacity.
Base DIPEA4-10 equivalents.
Solvent DCM or DMFDCM is commonly preferred.
Reaction Time 1-2 hoursMonitor with Kaiser test for completion.
Temperature Room Temperature

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_modification On-Resin Modification cluster_cleavage Cleavage and Purification cluster_conjugation Conjugation Reaction start Start with Resin spps_cycle Fmoc-SPPS Cycles start->spps_cycle deprotection N-Terminal Fmoc Deprotection spps_cycle->deprotection chloroacetylation N-Terminal Chloroacetylation deprotection->chloroacetylation washing Washing chloroacetylation->washing cleavage TFA Cleavage & Deprotection washing->cleavage precipitation Ether Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification reaction Reaction with Cys-Peptide purification->reaction final_purification Final RP-HPLC Purification reaction->final_purification final_product Final Conjugate final_purification->final_product

Caption: Experimental workflow for the synthesis and conjugation of a chloroacetylated peptide.

Caption: Reaction between a chloroacetylated peptide and a cysteine residue.

References

Application Notes and Protocols for Protein Cross-Linking with Chloroacetyl-L-methionine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Chloroacetyl-L-methionine as a covalent cross-linking agent for the study of protein-protein interactions. Chloroacetyl-L-methionine is a hypothetical cross-linking reagent designed to target specific nucleophilic amino acid residues. The protocols outlined below are based on the established reactivity of chloroacetyl groups and general principles of protein cross-linking mass spectrometry (XL-MS). These guidelines will enable researchers to effectively utilize this reagent to capture and identify protein interactions, providing valuable insights into protein complex topology and conformational changes.

Introduction

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for the structural and functional characterization of proteins and protein complexes.[1][2] This technique provides distance constraints between amino acid residues, enabling the mapping of protein-protein interaction interfaces and the study of protein conformational dynamics.[1] The choice of cross-linking reagent is critical and dictates which amino acid residues are targeted. While reagents targeting primary amines (lysine) are widely used, there is a growing need for cross-linkers with alternative selectivities to expand the coverage of protein interaction networks.

Here, we describe the application of Chloroacetyl-L-methionine, a hypothetical cross-linking agent. The chloroacetyl group is known to react with nucleophilic side chains, primarily cysteine and, to a lesser extent, histidine.[3][4][5] This specificity provides a complementary approach to traditional amine-reactive cross-linkers. The methionine component of the reagent may offer unique properties, although its precise role in the cross-linking reaction is speculative and may relate to influencing solubility or serving as an oxidative handle for subsequent analytical steps.

Principle of the Method

The cross-linking strategy using Chloroacetyl-L-methionine is predicated on the reaction of the electrophilic chloroacetyl group with nucleophilic amino acid residues on the protein surface. The primary target for this alkylation reaction is the sulfhydryl group of cysteine residues, forming a stable thioether bond.[3][4] A slower reaction can also occur with the imidazole ring of histidine.[5] When two such reactive residues are in close proximity, either within a single protein (intramolecular cross-link) or between two interacting proteins (intermolecular cross-link), the Chloroacetyl-L-methionine can covalently link them.

Following the cross-linking reaction, the protein sample is enzymatically digested, and the resulting peptide mixture is analyzed by high-resolution mass spectrometry. Specialized software is then used to identify the cross-linked peptides, providing direct evidence of the proximity of the linked amino acid residues in the native protein structure.

Proposed Reaction Mechanism

The chloroacetyl group of Chloroacetyl-L-methionine reacts with nucleophilic amino acid side chains via an SN2 reaction mechanism. The most favorable reaction is with the thiolate anion of a deprotonated cysteine residue.

Reaction Mechanism cluster_reactants Reactants cluster_product Product CAM Chloroacetyl-L-methionine Crosslink Covalently Cross-linked Proteins CAM->Crosslink SN2 Reaction Cys Protein-Cysteine (or Histidine) Cys->Crosslink

Caption: Proposed reaction mechanism of Chloroacetyl-L-methionine.

Materials and Reagents

  • Cross-linking Reagent: Chloroacetyl-L-methionine (Hypothetical)

  • Protein Sample: Purified protein or protein complex of interest

  • Buffers:

    • Cross-linking Buffer: Phosphate-buffered saline (PBS) pH 7.4 or HEPES buffer pH 7.5-8.0. Avoid amine-containing buffers like Tris.

    • Quenching Solution: 1 M Glycine or 1 M Tris-HCl

  • Reagents for Mass Spectrometry Sample Preparation:

    • Urea

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin (mass spectrometry grade)

    • Formic acid

    • Acetonitrile

Experimental Protocols

Synthesis of Chloroacetyl-L-methionine (Hypothetical)

A plausible synthesis route for Chloroacetyl-L-methionine would involve the N-chloroacetylation of L-methionine using chloroacetyl chloride in a buffered aqueous solution.[6][7]

  • Dissolve L-methionine in a phosphate buffer (pH 7-8).

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride dropwise while stirring.

  • Allow the reaction to proceed for several hours at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purify the product using column chromatography.

Protein Cross-Linking Protocol
  • Protein Preparation:

    • Prepare the purified protein or protein complex in the chosen cross-linking buffer at a concentration of 1-5 mg/mL.

    • Ensure the buffer does not contain primary amines if targeting other residues is a concern.

  • Cross-Linking Reaction:

    • Prepare a fresh stock solution of Chloroacetyl-L-methionine in an appropriate solvent (e.g., DMSO or water).

    • Add the Chloroacetyl-L-methionine to the protein solution to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quenching:

    • Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted cross-linker is scavenged.

  • Verification of Cross-Linking (Optional):

    • Analyze a small aliquot of the reaction mixture by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to cross-linked protein species.

Sample Preparation for Mass Spectrometry
  • Denaturation and Reduction:

    • Add urea to the quenched reaction mixture to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation:

    • Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.

Experimental Workflow

Experimental Workflow Protein_Prep Protein Sample Preparation Crosslinking Cross-linking with Chloroacetyl-L-methionine Protein_Prep->Crosslinking Quenching Quenching Reaction Crosslinking->Quenching SDS_PAGE SDS-PAGE Verification (Optional) Quenching->SDS_PAGE Denaturation Denaturation & Reduction Quenching->Denaturation Alkylation Alkylation Denaturation->Alkylation Digestion Tryptic Digestion Alkylation->Digestion Desalting Peptide Desalting Digestion->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: General experimental workflow for protein cross-linking.

Data Presentation

The analysis of the mass spectrometry data is performed using specialized software (e.g., pLink, MeroX, Kojak) that can identify cross-linked peptides. The results should be summarized in a table format for clarity.

Table 1: Hypothetical Quantitative Cross-Linking Data

Cross-link IDProtein 1Residue 1Protein 2Residue 2Condition A (Fold Change)Condition B (Fold Change)p-value
XL-001Protein ACys-54Protein ACys-1231.21.10.85
XL-002Protein ACys-54Protein BCys-883.50.90.01
XL-003Protein CHis-210Protein DCys-341.04.20.005
XL-004Protein ECys-15Protein ECys-990.52.50.02

Troubleshooting

  • No or low cross-linking efficiency:

    • Increase the concentration of the cross-linker.

    • Increase the incubation time.

    • Ensure the pH of the cross-linking buffer is optimal (pH 7.5-8.0 for cysteine reactivity).

    • Confirm the presence and accessibility of cysteine or histidine residues in your protein of interest.

  • Excessive protein precipitation:

    • Decrease the concentration of the cross-linker.

    • Decrease the incubation time.

    • Optimize the protein concentration.

  • Low number of identified cross-links:

    • Enrich for cross-linked peptides using size exclusion or strong cation exchange chromatography.

    • Optimize LC-MS/MS parameters for the detection of cross-linked peptides.

    • Use a database search algorithm specifically designed for cross-linked peptide identification.

Conclusion

The use of Chloroacetyl-L-methionine as a cross-linking agent offers a targeted approach to studying protein interactions by leveraging the specific reactivity of the chloroacetyl group towards cysteine and histidine residues. The protocols provided herein offer a comprehensive guide for the application of this hypothetical reagent, from experimental design to data analysis. While the specific properties of the methionine moiety require further investigation, the principles outlined in these application notes provide a solid foundation for researchers to explore new avenues in the structural analysis of protein complexes.

References

Application Notes & Protocols: Quantitative Mass Spectrometry Analysis of Chloroac-met-OH Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the quantitative mass spectrometry analysis of proteins labeled with Chloroac-met-OH. This compound, or N-(2-chloroacetyl)-methionine, is a novel dual-functionality labeling reagent. Its structure allows for two distinct quantitative proteomic workflows:

  • Metabolic Labeling: As a methionine analog, this compound can be metabolically incorporated into newly synthesized proteins in place of methionine. This enables the specific analysis of the newly synthesized proteome.

  • Chemical Labeling: The reactive chloroacetyl group can be used for the in vitro chemical labeling of proteins, primarily targeting cysteine residues, but also other nucleophilic amino acids.

These methods, coupled with mass spectrometry, provide powerful tools for studying protein synthesis, identifying drug targets, and understanding cellular responses to various stimuli.

Application 1: Metabolic Labeling with this compound for Nascent Proteome Analysis

This application enables the quantitative analysis of proteins synthesized over a specific period. Cells are cultured in a methionine-deficient medium supplemented with this compound, which is incorporated into the proteome. The chloroacetyl group then serves as a handle for enrichment and subsequent quantitative mass spectrometry.

Experimental Workflow: Metabolic Labeling

cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_enrichment Enrichment of Labeled Peptides cluster_ms_analysis MS Analysis & Data Processing A Prepare Methionine-deficient Media B Supplement with this compound A->B C Incubate Cells for Metabolic Incorporation B->C D Cell Lysis & Protein Extraction C->D E Protein Reduction & Alkylation D->E F Proteolytic Digestion (e.g., Trypsin) E->F G Click Chemistry Reaction with Azide-Biotin F->G H Avidin Affinity Chromatography G->H I Elution of Biotinylated Peptides H->I J LC-MS/MS Analysis I->J K Database Search & Peptide Identification J->K L Quantitative Analysis & Data Visualization K->L

Caption: Workflow for metabolic labeling and analysis.

Protocol: Metabolic Labeling of Proteins with this compound

1. Synthesis of N-(2-chloroacetyl)-L-methionine (this compound)

Disclaimer: This is a proposed synthesis based on standard chemical reactions. Appropriate safety precautions should be taken.

  • Dissolve L-methionine in a suitable aqueous buffer (e.g., sodium bicarbonate) at a concentration of 100 mM.

  • Cool the solution to 0-4°C in an ice bath.

  • Slowly add a 1.2 molar equivalent of chloroacetyl chloride dropwise while vigorously stirring.

  • Maintain the pH of the reaction between 8 and 9 by the dropwise addition of 1M NaOH.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, acidify the solution to pH 2 with 1M HCl to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Characterize the final product by NMR and mass spectrometry.

2. Cell Culture and Metabolic Labeling

  • Culture cells to approximately 70-80% confluency in complete medium.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Incubate the cells in methionine-free medium for 1-2 hours to deplete endogenous methionine pools.

  • Replace the medium with methionine-free medium supplemented with 50-200 µM this compound. The optimal concentration should be determined empirically for each cell line.

  • Incubate the cells for the desired labeling period (e.g., 4-24 hours).

3. Cell Lysis and Protein Extraction

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

4. Protein Reduction, Alkylation, and Digestion

  • Take a desired amount of protein (e.g., 1 mg) and adjust the volume with 100 mM ammonium bicarbonate.

  • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

  • Cool the sample to room temperature.

  • Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate free cysteines.

  • Add DTT to a final concentration of 5 mM to quench the excess IAA.

  • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

5. Enrichment of this compound Labeled Peptides

Note: The chloroacetyl group is not a traditional "click chemistry" handle. A bioorthogonal reaction with a nucleophile is required. Here, we propose a reaction with an azide-containing nucleophile to enable subsequent standard click chemistry with an alkyne-biotin tag.

  • Desalt the digested peptide mixture using a C18 desalting column.

  • Resuspend the peptides in a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5).

  • Add an azide-containing nucleophile (e.g., azido-amine) in excess and incubate to displace the chloride on the chloroacetyl group.

  • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with an alkyne-biotin conjugate. For CuAAC, use a catalyst solution (e.g., CuSO4, TBTA, and a reducing agent like sodium ascorbate).

  • Incubate for 1-2 hours at room temperature.

  • Enrich the biotinylated peptides using streptavidin-coated magnetic beads or agarose resin.

  • Wash the beads extensively to remove non-biotinylated peptides.

  • Elute the enriched peptides using a solution containing free biotin or by cleaving a cleavable linker if one is used.

6. LC-MS/MS Analysis and Data Processing

  • Analyze the enriched peptides by nano-LC-MS/MS using a high-resolution mass spectrometer.

  • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Search the raw data against a relevant protein database using a search engine like MaxQuant, Proteome Discoverer, or Spectronaut.

  • Include the mass shift corresponding to the this compound modification (plus any subsequent modifications from the enrichment chemistry) as a variable modification on methionine.

  • Perform quantitative analysis by comparing peptide intensities or spectral counts between different experimental conditions.

Quantitative Data Presentation
Protein AccessionGene NameDescriptionFold Change (Treatment/Control)p-valueNumber of Unique Peptides
P04637TP53Cellular tumor antigen p532.50.00112
P60709ACTBActin, cytoplasmic 11.10.8525
Q06830HSP90AA1Heat shock protein HSP 90-alpha3.2<0.00118
P10636G6PDGlucose-6-phosphate 1-dehydrogenase0.80.239

Application 2: In Vitro Chemical Labeling with this compound

This application utilizes the reactivity of the chloroacetyl group of this compound to covalently label nucleophilic amino acid residues on proteins in vitro. This is useful for identifying accessible and reactive sites on proteins, which can be valuable for drug development and structural biology studies.

Experimental Workflow: Chemical Labeling

cluster_labeling In Vitro Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis & Data Processing A Prepare Protein Sample B Incubate with this compound A->B C Quench Reaction B->C D Protein Reduction & Alkylation (Optional) C->D E Proteolytic Digestion D->E F LC-MS/MS Analysis E->F G Database Search with Variable Modification F->G H Quantitative Analysis of Labeled Sites G->H

Caption: Workflow for in vitro chemical labeling.

Protocol: In Vitro Chemical Labeling of Proteins with this compound

1. Protein Labeling

  • Prepare the protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Add this compound to the protein solution to a final concentration of 1-10 mM. The optimal concentration and stoichiometry should be determined empirically.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours.

  • Quench the reaction by adding a small molecule thiol such as DTT or β-mercaptoethanol to a final concentration of 10-20 mM.

2. Sample Preparation for Mass Spectrometry

  • Remove the excess labeling reagent and quenching agent by buffer exchange using a desalting column or by protein precipitation (e.g., with acetone).

  • Resuspend the protein in a digestion buffer (e.g., 100 mM ammonium bicarbonate).

  • (Optional) If desired, perform a standard reduction and alkylation step as described in the metabolic labeling protocol to characterize disulfide bonds and non-labeled cysteines.

  • Digest the protein with an appropriate protease (e.g., trypsin) overnight at 37°C.

3. LC-MS/MS Analysis and Data Processing

  • Analyze the digested peptides by nano-LC-MS/MS.

  • Search the raw data against the protein sequence database.

  • Include a variable modification corresponding to the mass of the acetyl-methionine moiety on potentially reactive amino acids (Cys, His, Lys, Met). The mass of the modification is the mass of this compound minus the mass of HCl.

  • Manually validate the spectra of labeled peptides to confirm the site of modification.

  • For quantitative analysis, compare the intensities of labeled versus unlabeled peptides across different conditions.

Quantitative Data Presentation: Site-Specific Labeling
ProteinLabeled ResiduePeptide SequenceFold Change in Labeling (Condition 2 / Condition 1)
Protein XCys-88K.VLC[+label]TSSDVFK.L3.1
Protein XHis-121A.GFH[+label]QWERTY.I1.5
Protein YCys-210F.DC[+label]ASGTR.V0.9

Signaling Pathway Diagram (Hypothetical)

In a hypothetical scenario where this compound metabolic labeling is used to study the response to a growth factor, the following diagram illustrates the expected upregulation of protein synthesis in a relevant signaling pathway.

GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates eIF4E eIF4E-BP mTORC1->eIF4E Inhibits Translation Protein Synthesis (Increased this compound incorporation) S6K->Translation eIF4E->Translation

Caption: Growth factor signaling leading to protein synthesis.

Application Notes and Protocols for Site-Specific Protein Modification Utilizing Chloroacetyl Chemistry for Methionine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern chemical biology and drug development, enabling the creation of precisely engineered protein conjugates for therapeutic, diagnostic, and research applications. While cysteine and lysine residues are traditionally targeted for bioconjugation, methionine presents a unique and less exploited handle for protein functionalization. The thioether side chain of methionine is a soft nucleophile that can be selectively targeted under specific conditions.

This document provides detailed application notes and protocols for the use of chloroacetyl-based chemistry, conceptually centered around a reagent referred to here as "Chloroac-met-OH," for the site-specific modification of methionine residues in proteins. While "this compound" is not a commonly cited reagent, its name implies a chloroacetyl group designed to react with methionine. The principles and protocols outlined here are based on the known reactivity of chloroacetyl moieties with methionine and are intended to serve as a guide for researchers developing methionine-targeted bioconjugation strategies.

The primary reaction involves the alkylation of the methionine thioether to form a stable sulfonium salt. Achieving high selectivity for methionine over other nucleophilic residues, such as cysteine, is a key challenge and will be addressed in the following sections.

Chemical Principle and Selectivity

The modification of methionine with a chloroacetyl group proceeds via an S-alkylation reaction, where the sulfur atom of the methionine side chain acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group and displacing the chloride. This results in the formation of a stable sulfonium ion conjugate.

While chloroacetamide and other haloacetamides are well-known for their reactivity with the highly nucleophilic thiol group of cysteine, they can also react with other amino acid side chains, including the thioether of methionine, the imidazole ring of histidine, and the epsilon-amino group of lysine.[1][2] The selectivity of the reaction is highly dependent on the reaction conditions, particularly pH.

  • Cysteine: The thiol group of cysteine is the most nucleophilic residue in proteins. To avoid its modification, proteins lacking exposed cysteines should be used, or existing cysteines must be protected or are already engaged in disulfide bonds.

  • Methionine: The thioether of methionine is less nucleophilic than the thiol of cysteine but can be targeted, especially at acidic pH where the nucleophilicity of other residues like lysine and histidine is suppressed due to protonation.[3]

  • Histidine and Lysine: The imidazole group of histidine and the primary amine of lysine are also nucleophilic, particularly at neutral to alkaline pH.[1]

Therefore, to achieve methionine selectivity, the reaction is typically performed under acidic conditions (pH ≤ 3) to protonate and thus deactivate competing nucleophiles.[3]

Data Presentation: Quantitative Parameters for Methionine Alkylation

The following table summarizes key quantitative data gathered from studies on the alkylation of methionine residues. It is important to note that specific efficiencies will vary depending on the protein, the specific reagent used, and the precise reaction conditions.

ParameterValue/RangeConditionsNotes
Reaction pH 2.0 - 4.0Aqueous bufferAcidic pH is crucial for methionine selectivity over cysteine, lysine, and histidine.
Reagent Concentration 10 - 100 molar excessRelative to proteinHigher excess can drive the reaction to completion but may increase off-target modifications.
Reaction Time 2 - 24 hoursRoom temperature or 37°CReaction kinetics are generally slower than cysteine alkylation.[4]
Conversion Efficiency 20% - 85%Varies with protein and conditionsSurface accessibility of the methionine residue is a critical factor.[4]
Selectivity (Met vs. Cys) Low to ModerateAt neutral pHChloroacetamide is more selective for cysteine at neutral pH.
Selectivity (Met vs. His/Lys) HighAt acidic pHProtonation of histidine and lysine at low pH minimizes their reactivity.

Experimental Protocols

Materials
  • Protein of interest containing one or more target methionine residues (ideally, with no free surface-exposed cysteines).

  • Chloroacetyl-containing reagent (e.g., 2-chloroacetamide as a model).

  • Reaction Buffer: 100 mM sodium phosphate, pH 3.0.

  • Quenching Solution: 1 M N-acetyl-L-methionine.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

  • Analytical Instruments: Mass spectrometer (e.g., ESI-MS), SDS-PAGE.

Protocol for Methionine Modification
  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein was stored in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

  • Reagent Preparation:

    • Prepare a stock solution of the chloroacetyl reagent (e.g., 200 mM 2-chloroacetamide) in the Reaction Buffer immediately before use. Protect the solution from light.[1]

  • Alkylation Reaction:

    • Add the chloroacetyl reagent stock solution to the protein solution to achieve the desired final molar excess (e.g., 50-fold molar excess).

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. The optimal time should be determined empirically for each protein.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-fold molar excess over the initial chloroacetyl reagent concentration to consume any unreacted reagent.

    • Incubate for 1 hour at room temperature.

  • Purification of the Modified Protein:

    • Remove the excess reagent and byproducts by size-exclusion chromatography (SEC) using an appropriate column and the desired final storage buffer.

    • Alternatively, perform dialysis against the storage buffer.

  • Analysis and Characterization:

    • Confirm the modification and determine the extent of labeling by mass spectrometry (e.g., ESI-MS) to observe the mass shift corresponding to the addition of the chloroacetyl-derived group.

    • Analyze the purity of the conjugate by SDS-PAGE.

    • To identify the specific site(s) of modification, perform peptide mapping using LC-MS/MS after proteolytic digestion of the modified protein.[5]

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Met Methionine Residue (in Protein) Sulfonium Sulfonium Ion Conjugate (Protein-Met-S+(CH2-CO-R)) Met->Sulfonium S-Alkylation (Acidic pH) Chloroacetyl Chloroacetyl Reagent (R-CO-CH2-Cl) Chloroacetyl->Sulfonium Cl Cl- Sulfonium->Cl Displacement

Caption: Reaction mechanism of methionine S-alkylation by a chloroacetyl reagent.

Experimental_Workflow start Start: Protein in Reaction Buffer (pH 3.0) reagent Prepare Chloroacetyl Reagent Solution start->reagent reaction Incubate Protein and Reagent (2-24h, RT or 37°C) reagent->reaction quench Quench with Excess N-acetyl-methionine reaction->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze Analyze by MS and SDS-PAGE purify->analyze end End: Characterized Protein Conjugate analyze->end

Caption: Experimental workflow for chloroacetyl-based modification of methionine.

Concluding Remarks

The site-specific modification of methionine residues using chloroacetyl-based chemistry offers a valuable strategy for protein bioconjugation, particularly for proteins where cysteine or lysine targeting is not feasible or desired. The success of this approach hinges on careful control of reaction conditions, most notably pH, to maximize selectivity for methionine. The protocols and data presented herein provide a foundational framework for researchers to develop and optimize their specific methionine modification strategies. Further characterization using mass spectrometry is essential to confirm the site and efficiency of the modification.

References

Application Notes and Protocols for Chloroacetyl-L-methionine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental conditions for the synthesis and subsequent reactions of Chloroacetyl-L-methionine. This versatile reagent is valuable for introducing a reactive chloroacetyl group onto a methionine scaffold, enabling covalent modification of various biomolecules, particularly those containing thiol groups.

Synthesis of N-Chloroacetyl-L-methionine

This protocol describes the N-chloroacetylation of L-methionine in an aqueous phosphate buffer system, a method that is efficient and biocompatible[1].

Experimental Protocol

Materials:

  • L-methionine

  • Chloroacetyl chloride

  • Sodium phosphate buffer (0.1 M, pH 7.4)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve L-methionine (1.0 eq) in 0.1 M sodium phosphate buffer (pH 7.4) to a final concentration of 0.5 M.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride (1.2 eq) dropwise while vigorously stirring.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 20-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2 with 1 M HCl.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield N-Chloroacetyl-L-methionine.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

Data Presentation
ReactantMolar RatioSolventTemperature (°C)Reaction Time (min)Typical Yield (%)
L-methionine1.00.1 M Phosphate Buffer (pH 7.4)0 to RT20 - 30>90
Chloroacetyl chloride1.2

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve L-methionine in Phosphate Buffer B Add Chloroacetyl Chloride at 0°C A->B C Stir at Room Temperature (20-30 min) B->C D Acidify to pH 2 C->D E Extract with DCM D->E F Dry and Concentrate E->F G Purify (optional) F->G

Synthesis of N-Chloroacetyl-L-methionine.

Reaction of N-Chloroacetyl-L-methionine with a Thiol-Containing Molecule (L-cysteine methyl ester)

This protocol details the reaction of N-Chloroacetyl-L-methionine with a model thiol compound, L-cysteine methyl ester. The chloroacetyl group is an effective electrophile that readily reacts with nucleophilic thiol groups to form a stable thioether bond.

Experimental Protocol

Materials:

  • N-Chloroacetyl-L-methionine

  • L-cysteine methyl ester hydrochloride

  • Sodium bicarbonate

  • Dimethylformamide (DMF)

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Reactant Preparation: Dissolve N-Chloroacetyl-L-methionine (1.0 eq) in a minimal amount of DMF. In a separate vial, dissolve L-cysteine methyl ester hydrochloride (1.1 eq) in deionized water and neutralize with sodium bicarbonate.

  • Reaction Initiation: Add the N-Chloroacetyl-L-methionine solution to the L-cysteine methyl ester solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitoring: Monitor the reaction progress by RP-HPLC, observing the consumption of starting materials and the formation of the product.

  • Purification: The final product can be purified by preparative RP-HPLC.

Data Presentation
ReactantMolar RatioSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
N-Chloroacetyl-L-methionine1.0DMF/WaterRoom Temperature1 - 2>85
L-cysteine methyl ester1.1

Experimental Workflow

Thiol_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve N-Chloroacetyl-L-methionine in DMF C Combine Reactant Solutions A->C B Dissolve and Neutralize L-cysteine methyl ester B->C D Stir at Room Temperature (1-2 h) C->D E Monitor by RP-HPLC D->E F Purify by Preparative RP-HPLC E->F

Reaction with a thiol-containing molecule.

Analytical Methods: HPLC Monitoring

High-performance liquid chromatography is a crucial technique for monitoring the progress of Chloroacetyl-L-methionine reactions and for the analysis of the final products.

General HPLC Protocol
  • Column: A reversed-phase C18 column is typically suitable for these analyses.

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is commonly used.

  • Gradient: A typical gradient might be 5-95% Solvent B over 20 minutes.

  • Flow Rate: A flow rate of 1 mL/min is standard.

  • Detection: UV detection at 214 nm and 280 nm is appropriate for peptide and protein-containing samples.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase conditions before injection.

Role in Signaling Pathways

Currently, there is no direct evidence to suggest that Chloroacetyl-L-methionine itself is a signaling molecule within biological pathways. Its primary application in research and drug development is as a synthetic tool for the chemoselective modification of proteins and other biomolecules. The introduction of a chloroacetyl group allows for the covalent attachment of probes, drugs, or other moieties to cysteine residues in proteins. While this modification can certainly alter the function of a target protein and thereby impact signaling pathways, this is an induced effect for research purposes rather than a natural signaling mechanism. The impact of such modifications on a specific signaling pathway would need to be investigated on a case-by-case basis. For instance, chloroacetanilide herbicides, which also contain a reactive chloroacetyl group, have been shown to induce protein destabilization and misfolding in cells by targeting reactive cysteine residues, thereby disrupting cellular proteostasis[2]. This highlights the potential for chloroacetyl-containing compounds to interfere with cellular processes, including signaling, through covalent modification of proteins.

Logical Relationship of Chloroacetyl-L-methionine in Research

Signaling_Logic A Chloroacetyl-L-methionine (Synthetic Tool) B Covalent Modification of Thiol-Containing Proteins (e.g., Cysteine) A->B Reaction C Alteration of Protein Structure and Function B->C Leads to D Modulation of Cellular Signaling Pathways (Research Application) C->D Results in

Role as a tool in studying signaling.

References

Application Notes and Protocols for c-MET Inhibitors in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, survival, motility, and invasion.[1][2] Aberrant activation of the c-MET signaling pathway through mutation, amplification, or protein overexpression has been implicated in the development and progression of numerous human cancers.[2] This makes c-MET a compelling target for therapeutic intervention in oncology. While the specific compound "CLAC-MET-OH" is not identifiable in the public domain, this document provides a comprehensive overview of the applications of c-MET inhibitors in drug discovery and development, with a focus on the signaling pathway, relevant experimental protocols, and data presentation. The "OH" may signify a hydroxyl group, a common moiety in small molecule kinase inhibitors.

c-MET Signaling Pathway

The binding of HGF to the c-MET receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways are integral to the physiological functions of c-MET and its pathological role in cancer. The primary signaling cascades activated by c-MET include the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[1][3][4]

// Edges HGF -> cMET [label="Binds", color="#34A853"]; cMET -> GRB2_SOS [color="#4285F4"]; GRB2_SOS -> RAS [color="#4285F4"]; RAS -> RAF [color="#4285F4"]; RAF -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; ERK -> Transcription [label="Translocates", color="#FBBC05"];

cMET -> PI3K [color="#4285F4"]; PI3K -> AKT [color="#4285F4"]; AKT -> mTOR [color="#4285F4"]; mTOR -> Transcription [color="#FBBC05"];

cMET -> STAT3 [color="#4285F4"]; STAT3 -> Transcription [label="Dimerizes & Translocates", color="#FBBC05"];

Transcription -> Proliferation [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription -> Survival [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription -> Angiogenesis [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription -> Invasion [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: The c-MET signaling pathway and its downstream effectors.

Key Applications in Drug Discovery and Development

  • Target Validation and Lead Identification:

    • High-Throughput Screening (HTS): Biochemical assays (e.g., kinase assays) and cell-based assays are employed to screen large compound libraries for potential c-MET inhibitors.

    • Fragment-Based Screening: Identification of small molecular fragments that bind to the c-MET kinase domain, followed by optimization to generate lead compounds.

    • Structure-Based Drug Design: Utilizing the crystal structure of the c-MET kinase domain to design novel inhibitors with high potency and selectivity.

  • Lead Optimization:

    • Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

    • In Vitro Profiling: Comprehensive evaluation of optimized leads against a panel of kinases to determine selectivity and off-target effects.

  • Preclinical Evaluation:

    • Cell-Based Assays: Assessing the effect of c-MET inhibitors on cancer cell proliferation, migration, and invasion.

    • Xenograft and Patient-Derived Xenograft (PDX) Models: Evaluating the in vivo efficacy of lead compounds in animal models of cancer.

    • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate and its effect on c-MET signaling in vivo.

Experimental Protocols

c-MET Kinase Assay (Biochemical)

Objective: To determine the in vitro potency of a test compound in inhibiting c-MET kinase activity.

Methodology:

  • Recombinant human c-MET kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

  • The test compound (e.g., "CLAC-MET-OH") is added at various concentrations.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, typically using methods like fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or radioactive detection.

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Proliferation Assay

Objective: To assess the effect of a c-MET inhibitor on the growth of cancer cells with aberrant c-MET signaling.

Methodology:

  • Cancer cells known to have c-MET activation (e.g., through gene amplification or mutation) are seeded in 96-well plates.

  • After cell attachment, they are treated with serial dilutions of the test compound.

  • Cells are incubated for a period of 72 hours.

  • Cell viability is measured using a colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo) assay.

  • The half-maximal growth inhibitory concentration (GI50) is determined.

Western Blot Analysis for Phospho-c-MET

Objective: To confirm the on-target activity of a c-MET inhibitor by measuring the phosphorylation status of c-MET in cells.

Methodology:

  • c-MET-activated cancer cells are treated with the test compound for a short duration (e.g., 1-2 hours).

  • Cells are lysed, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated c-MET (p-cMET) and total c-MET.

  • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the p-cMET signal relative to total c-MET indicates target engagement.

Western_Blot_Workflow Cell_Treatment Cell Treatment with Inhibitor Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-cMET, total c-MET) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Data Presentation

Quantitative data from various assays should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Compound ID c-MET IC50 (nM) Cell Line A GI50 (nM) Cell Line B GI50 (nM) Kinase Selectivity (Fold vs. VEGFR2) In Vivo Efficacy (% TGI)
CLAC-MET-OH-0015.225.130.5>10085
CLAC-MET-OH-00210.855.662.1>10062
Control Compound8.140.245.35075

TGI: Tumor Growth Inhibition

The c-MET signaling pathway is a clinically validated target in oncology. The development of small molecule inhibitors against c-MET requires a multi-faceted approach, encompassing biochemical and cellular assays, in vivo models, and detailed PK/PD studies. The protocols and data presentation formats outlined in these application notes provide a framework for the systematic evaluation of novel c-MET inhibitors, such as the hypothetical "CLAC-MET-OH" series, in a drug discovery and development setting.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chloroacetyl-L-Methionine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction between chloroacetyl-L-methionine (Chloroac-Met) and hydroxyl-containing compounds (-OH) for improved efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the reaction between Chloroac-Met and a hydroxyl group?

A1: The primary challenge is achieving chemoselectivity. Chloroacetyl-L-methionine contains a reactive N-H group on the methionine backbone in addition to the chloroacetyl group. Depending on the reaction conditions, self-reaction or reaction at the nitrogen instead of the intended hydroxyl group can occur. Furthermore, if the hydroxyl-containing molecule also possesses other nucleophilic groups (like amines), competitive reactions can reduce the yield of the desired O-alkylation product.[1][2]

Q2: What are the key parameters to control for optimizing the reaction efficiency?

A2: The key parameters to control are:

  • pH/Base: The basicity of the reaction medium is crucial. A suitable base is required to act as an HCl scavenger produced during the reaction.[3] The choice of base can significantly influence the selectivity between N-alkylation and O-alkylation.[2]

  • Solvent: The choice of solvent affects the solubility of reactants and the reaction rate. Both aqueous and organic solvents can be used, with different outcomes.[1]

  • Temperature: While many reactions can proceed at room temperature, temperature can be adjusted to control the reaction rate and minimize side reactions.[4]

  • Catalyst: While not always necessary, certain catalysts can improve reaction rates and selectivity.[5]

Q3: What are common side reactions to be aware of?

A3: Common side reactions include:

  • N-alkylation: The nitrogen of the methionine can react with the chloroacetyl group of another molecule.

  • Hydrolysis: In aqueous solutions, the chloroacetyl group can be hydrolyzed to a hydroxyacetyl group.[6][7][8]

  • Over-alkylation: Multiple chloroacetyl groups can react with a single molecule if it possesses multiple nucleophilic sites.[9]

  • Methionine Oxidation: The sulfur atom in the methionine side chain is susceptible to oxidation, which can be promoted by certain reagents and conditions.[10]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the disappearance of starting materials and the appearance of product signals.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Can be used for indirect quantification of reactants or products, potentially after derivatization.[11]

  • Mass Spectrometry (MS): To identify the mass of the desired product and any byproducts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired O-Alkylated Product
Possible Cause Suggested Solution
Competitive N-alkylation Adjust the pH. Basic conditions generally favor N-alkylation, so consider running the reaction under neutral or slightly acidic conditions to favor O-alkylation.[2]
Hydrolysis of Chloroacetyl Group If using an aqueous solvent, ensure the reaction is proceeding faster than hydrolysis. Consider switching to an organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[3][4]
Incomplete Reaction Increase the reaction time or moderately increase the temperature.[12] Ensure stoichiometric amounts of reactants are used; a slight excess of the hydroxyl compound may be beneficial.
Poor Solubility of Reactants Choose a solvent system in which both Chloroac-Met and the hydroxyl-containing compound are fully soluble. A co-solvent system may be necessary.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Suggested Solution
Reaction with other functional groups If the hydroxyl-containing molecule has other nucleophilic groups (e.g., amines), consider using a protecting group strategy for those functionalities.
Inappropriate Base The choice of base can influence selectivity. Experiment with different organic bases (e.g., TEA, DBU) or inorganic bases (e.g., K₂CO₃).[3][4] A sterically hindered base may improve selectivity.[4]
Sub-optimal Temperature High temperatures can sometimes lead to more side reactions. Try running the reaction at a lower temperature for a longer duration.
Issue 3: Degradation of Starting Material or Product
Possible Cause Suggested Solution
Oxidation of Methionine Degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation of the sulfur in the methionine side chain.[10]
Harsh Reaction Conditions Avoid excessively high temperatures or highly acidic/basic conditions that could lead to the degradation of the reactants or the desired product.[6][7][8]

Data Presentation: Effect of Base and Solvent on N- vs. O-Chloroacetylation

The following table summarizes the effect of different bases and solvents on the chemoselectivity of chloroacetylation of an amino alcohol, which serves as a model for the competitive reactions in the Chloroac-Met-OH system.

Base Solvent N-Acetylation Yield (%) O-Acetylation (Ester) Yield (%) Reference
Triethylamine (TEA)CH₂Cl₂8317[1]
DBUCH₂Cl₂5050[1]
DABCOCH₂Cl₂4753[1]
No BaseCH₂Cl₂1585[1]
K₃PO₄Water88-[1]
Phosphate BufferWater77-[1]

Data is generalized from studies on amino alcohols as a proxy for the competitive nature of the reaction.

Experimental Protocols

General Protocol for Optimizing this compound Reaction
  • Reactant Preparation:

    • Dissolve Chloroacetyl-L-methionine in the chosen solvent (e.g., THF, DCM, or a buffered aqueous solution) in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate vessel, dissolve the hydroxyl-containing compound in the same solvent.

  • Reaction Setup:

    • If running under inert conditions, purge the reaction flask with nitrogen or argon.

    • Add the selected base (e.g., triethylamine, DBU, or potassium carbonate) to the Chloroac-Met solution.

  • Reaction Execution:

    • Slowly add the solution of the hydroxyl-containing compound to the Chloroac-Met solution at the desired temperature (e.g., room temperature).

    • Allow the reaction to stir for the predetermined time (e.g., 3-6 hours).[4]

  • Monitoring and Work-up:

    • Monitor the reaction progress using TLC or another suitable analytical technique.

    • Upon completion, quench the reaction (e.g., by adding water).

    • Extract the product using an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product using column chromatography or recrystallization.

    • Characterize the purified product using NMR, MS, and IR spectroscopy to confirm its identity and purity.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_products Potential Products Chloroac-Met Chloroac-Met Desired_Product Desired O-Alkylated Product Chloroac-Met->Desired_Product + R-OH (Optimized Conditions) Side_Product_N N-Alkylated Side Product Chloroac-Met->Side_Product_N Self-Reaction (Suboptimal pH) Side_Product_H Hydrolysis Product Chloroac-Met->Side_Product_H + H₂O (Aqueous Conditions) R-OH R-OH R-OH->Desired_Product

Caption: Potential reaction pathways for Chloroac-Met.

troubleshooting_workflow Start Low Reaction Efficiency Check_Yield Is Yield Low? Start->Check_Yield Check_Purity Is Purity Low? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction Yes Side_Reactions Side Reactions Present? Check_Purity->Side_Reactions Yes End Optimized Reaction Check_Purity->End No Increase_Time_Temp Increase Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Solubility_Issue Solubility Issue? Incomplete_Reaction->Solubility_Issue No Increase_Time_Temp->End Solubility_Issue->Check_Purity No Change_Solvent Change Solvent Solubility_Issue->Change_Solvent Yes Change_Solvent->End Adjust_pH Adjust pH/Base Side_Reactions->Adjust_pH Competitive Alkylation Protecting_Group Consider Protecting Groups Side_Reactions->Protecting_Group Other Nucleophiles Degradation Degradation? Side_Reactions->Degradation No Adjust_pH->End Protecting_Group->End Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere Yes Degradation->End No Inert_Atmosphere->End

Caption: Troubleshooting workflow for low reaction efficiency.

References

Technical Support Center: Chloroacetyl-L-methionine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered during the synthesis of Chloroacetyl-L-methionine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Chloroacetyl-L-methionine, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Chloroacetyl-L-methionine Incomplete Reaction: Insufficient chloroacetylating agent, suboptimal reaction time or temperature.- Increase the molar ratio of chloroacetyl chloride or anhydride to L-methionine. - Optimize reaction time and temperature by monitoring reaction progress using TLC or HPLC.
Hydrolysis of Chloroacetylating Agent: Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Hydrolysis of Product: Aqueous workup or purification conditions at non-optimal pH.[1]- Maintain a neutral or slightly acidic pH during workup and purification. - Minimize exposure to aqueous basic conditions.
Presence of Unreacted L-methionine Insufficient Chloroacetylating Agent: Molar ratio of chloroacetylating agent to L-methionine is too low.- Increase the stoichiometry of the chloroacetylating agent.
Poor Solubility of L-methionine: L-methionine not fully dissolved in the reaction solvent.- Choose a solvent system in which L-methionine has better solubility. - Gentle heating may improve solubility, but monitor for potential side reactions.
Formation of Methionine Sulfoxide Oxidation of Methionine Side Chain: Presence of oxidizing agents or exposure to air during the reaction or workup.[2][3]- Degas solvents to remove dissolved oxygen. - Perform the reaction under an inert atmosphere. - Add antioxidants like butylated hydroxytoluene (BHT) in small amounts if compatible with the reaction.
Presence of N,N-dichloroacetyl-L-methionine Excess Chloroacetylating Agent: High molar excess of the chloroacetylating agent.- Carefully control the stoichiometry of the chloroacetylating agent. - Add the chloroacetylating agent dropwise to the reaction mixture to avoid localized high concentrations.
Formation of a Lactam (Cyclization Product) Intramolecular Nucleophilic Attack: The carboxylate of Chloroacetyl-L-methionine may attack the α-carbon bearing the chlorine atom, especially under basic conditions.[4]- Maintain a neutral or slightly acidic pH throughout the reaction and workup. - Use a non-nucleophilic base for scavenging HCl if necessary.
Racemization of the Chiral Center Harsh Reaction Conditions: High temperatures or prolonged exposure to strong acids or bases.- Perform the reaction at the lowest effective temperature. - Minimize reaction time. - Use mild bases for neutralization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of Chloroacetyl-L-methionine?

A1: The most frequently encountered side reactions include:

  • Oxidation of the methionine thioether side chain to form methionine sulfoxide.[2][3]

  • Hydrolysis of the chloroacetyl group, particularly during aqueous workup or under basic conditions, to yield glycolic acid and L-methionine.[1]

  • Over-acylation leading to the formation of N,N-dichloroacetyl-L-methionine if an excess of the chloroacetylating agent is used.

  • Intramolecular cyclization to form a lactam, which can be promoted by basic conditions.[4]

  • Racemization of the stereocenter of L-methionine under harsh reaction conditions.

Q2: How can I monitor the progress of the chloroacetylation reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane), with visualization under UV light or by staining with ninhydrin (which will stain the unreacted L-methionine). HPLC provides a more quantitative assessment of the conversion of L-methionine to Chloroacetyl-L-methionine and the formation of impurities.[5][6][7]

Q3: What is the optimal pH for the synthesis and workup of Chloroacetyl-L-methionine?

A3: The N-chloroacetylation of amino acids is often carried out under neutral or slightly alkaline conditions to ensure the amino group is sufficiently nucleophilic.[8] However, to minimize side reactions like hydrolysis of the product and intramolecular cyclization, it is advisable to maintain the pH in the neutral to slightly acidic range (pH 6-7) during the reaction and especially during the workup and purification steps.

Q4: How can I prevent the oxidation of the methionine side chain?

A4: To prevent the oxidation of the thioether group in methionine to methionine sulfoxide, the following precautions are recommended:

  • Use deoxygenated solvents.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid exposure to strong oxidizing agents.

  • If necessary and compatible with your downstream application, a small amount of an antioxidant can be added.[2]

Q5: What analytical techniques are suitable for assessing the purity of Chloroacetyl-L-methionine and identifying impurities?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • HPLC: Reversed-phase HPLC with UV detection is a powerful tool for quantifying the main product and separating it from potential impurities.[5][6][7]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (HPLC-MS) allows for the identification of impurities by their mass-to-charge ratio.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify the structures of major impurities.

  • Chiral HPLC: To determine the enantiomeric purity and detect any racemization.

Experimental Protocols

General Protocol for the Synthesis of Chloroacetyl-L-methionine

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product specifications.

  • Dissolution of L-methionine: Dissolve L-methionine in a suitable solvent system. A common choice is an aqueous solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to deprotonate the amino group, or an organic solvent if a suitable soluble form of methionine is used.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Chloroacetylating Agent: Slowly add chloroacetyl chloride or chloroacetic anhydride (typically 1.05-1.2 equivalents) to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time (e.g., 1-4 hours). Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Quench the reaction by adding water or a dilute acid.

    • Acidify the solution to a pH of approximately 2-3 with a suitable acid (e.g., HCl) to precipitate the product.

    • Isolate the crude product by filtration.

    • Wash the solid with cold water to remove any remaining salts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water, ethanol/water) to obtain pure Chloroacetyl-L-methionine.

  • Drying: Dry the purified product under vacuum.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Experiment Start Problem Problem Encountered (e.g., Low Yield, Impurities) Start->Problem Analyze Analyze Reaction Parameters (Stoichiometry, Temp, pH) Problem->Analyze IdentifyCause Identify Potential Cause Analyze->IdentifyCause Solution1 Adjust Stoichiometry IdentifyCause->Solution1 Incorrect Stoichiometry Solution2 Optimize Temperature/Time IdentifyCause->Solution2 Suboptimal Conditions Solution3 Control pH IdentifyCause->Solution3 pH Imbalance Solution4 Use Anhydrous Conditions IdentifyCause->Solution4 Moisture Contamination ReRun Re-run Experiment Solution1->ReRun Solution2->ReRun Solution3->ReRun Solution4->ReRun Success Successful Synthesis ReRun->Success

Caption: A logical workflow for troubleshooting common issues in chemical synthesis.

Potential Side Reaction Pathways

SideReactions Met L-Methionine ChloroacetylMet Chloroacetyl-L-methionine (Desired Product) Met->ChloroacetylMet  Chloroacetylation  (Main Reaction) Oxidation Methionine Sulfoxide Met->Oxidation Oxidation Hydrolysis L-Methionine + Glycolic Acid ChloroacetylMet->Hydrolysis Hydrolysis DiChloro N,N-dichloroacetyl-L-methionine ChloroacetylMet->DiChloro Over-acylation Cyclization Lactam ChloroacetylMet->Cyclization Intramolecular Cyclization

Caption: Potential side reaction pathways during Chloroacetyl-L-methionine synthesis.

References

preventing oxidation of methionine during Chloroac-met-OH labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the oxidation of methionine during Chloroac-met-OH labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a problem during this compound labeling?

A1: Methionine, an amino acid containing a sulfur atom in its side chain, is highly susceptible to oxidation. This reaction converts the thioether group into a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da). During this compound labeling, this oxidation can lead to several issues:

  • Heterogeneity of the final product: The presence of both labeled, unoxidized methionine and labeled, oxidized methionine complicates downstream analysis and purification.

  • Altered peptide/protein properties: Oxidation can change the structure, stability, and biological function of the labeled molecule.

  • Inaccurate quantification: The presence of multiple species can interfere with accurate quantification of the labeling reaction.

Methionine oxidation can be induced by reactive oxygen species (ROS) that may be present in buffers or introduced during experimental manipulations.

Q2: What are the primary sources of oxidation during the labeling protocol?

A2: Oxidation can be introduced at various stages of the experimental workflow:

  • Dissolved Oxygen: Buffers and solutions exposed to air contain dissolved oxygen, which can contribute to oxidation, especially in the presence of light or trace metal ions.

  • Reagent Purity: Impurities in reagents can act as oxidizing agents.

  • Metal Ion Contamination: Trace metal ions (e.g., Fe²⁺, Cu⁺) can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide, a common ROS.[1]

  • Sample Handling: Prolonged exposure to air and light during sample preparation and labeling can increase the risk of oxidation.

Q3: What are the general strategies to prevent methionine oxidation?

A3: Several strategies can be employed to minimize methionine oxidation:

  • Use of Degassed Buffers: Removing dissolved oxygen from all buffers and solutions is a critical first step. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.

  • Working under an Inert Atmosphere: Performing the labeling reaction in a glove box or under a gentle stream of nitrogen or argon can prevent atmospheric oxygen from dissolving into the reaction mixture.

  • Inclusion of Antioxidants/Scavengers: Adding compounds that preferentially react with and neutralize ROS can protect methionine residues.

  • Metal Chelators: Incorporating a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from catalyzing oxidative reactions.[1][2][3]

  • pH Control: The rate of methionine oxidation can be pH-dependent. Optimizing the pH of the labeling reaction can help minimize oxidation.

Troubleshooting Guide: Preventing Methionine Oxidation

This guide provides a systematic approach to troubleshooting and preventing methionine oxidation during your this compound labeling experiments.

Problem: Significant methionine oxidation is observed in the final labeled product, as confirmed by mass spectrometry (presence of +16 Da and/or +32 Da mass shifts).

Logical Troubleshooting Workflow:

Troubleshooting Methionine Oxidation start Start: Methionine Oxidation Detected check_buffers 1. Are you using freshly prepared, degassed buffers? start->check_buffers implement_degassing Action: Degas all buffers and solutions immediately before use (N2/Ar sparging or freeze-pump-thaw). check_buffers->implement_degassing No check_atmosphere 2. Is the reaction performed under an inert atmosphere? check_buffers->check_atmosphere Yes implement_degassing->check_atmosphere implement_inert_atmosphere Action: Perform the labeling reaction in a glove box or under a gentle stream of N2 or Ar. check_atmosphere->implement_inert_atmosphere No check_chelators 3. Are metal chelators included in your buffers? check_atmosphere->check_chelators Yes implement_inert_atmosphere->check_chelators implement_chelators Action: Add 0.1-1 mM EDTA to all aqueous buffers to sequester trace metal ions. check_chelators->implement_chelators No check_antioxidants 4. Are you using a compatible antioxidant? check_chelators->check_antioxidants Yes implement_chelators->check_antioxidants implement_antioxidants Action: Add a compatible antioxidant such as N-acetyl-L-methionine to the reaction mixture. check_antioxidants->implement_antioxidants No check_ph 5. Have you optimized the reaction pH? check_antioxidants->check_ph Yes implement_antioxidants->check_ph implement_ph_optimization Action: Evaluate the labeling efficiency and extent of oxidation at different pH values (e.g., 6.5, 7.0, 7.5). check_ph->implement_ph_optimization No end_success Success: Methionine oxidation is minimized. check_ph->end_success Yes implement_ph_optimization->end_success end_fail Further Investigation Needed

Caption: A step-by-step workflow for troubleshooting methionine oxidation.

Quantitative Data Summary: Efficacy of Prevention Strategies

The following table summarizes the expected efficacy of different strategies in reducing methionine oxidation. The percentage reduction is an estimate and can vary depending on the specific experimental conditions.

StrategyTypical Concentration/ConditionExpected Reduction in Oxidation (%)Notes
Degassing Buffers N₂ or Ar sparging for 15-30 min20 - 40%A fundamental step that should always be implemented.
Inert Atmosphere Glove box or N₂/Ar blanket30 - 60%Particularly important for reactions sensitive to oxygen.
Metal Chelator 0.1 - 1 mM EDTA40 - 70%Highly effective at preventing metal-catalyzed oxidation.[1][2][3]
Compatible Antioxidant 1-10 mM N-acetyl-L-methionine50 - 90%Acts as a sacrificial scavenger for ROS.
Combined Approach All of the above>95%A multi-pronged approach is the most effective strategy.

Experimental Protocols

Protocol 1: Degassing Buffers using Inert Gas Sparging

Objective: To remove dissolved oxygen from aqueous buffers to minimize oxidation.

Materials:

  • Buffer solution to be degassed

  • Source of high-purity nitrogen (N₂) or argon (Ar) gas

  • Gas regulator and tubing

  • A long, sterile pipette tip or a sparging stone

Procedure:

  • Prepare the desired buffer solution in a clean container (e.g., a glass bottle or beaker).

  • Insert the sterile pipette tip or sparging stone into the buffer, ensuring the outlet is near the bottom of the container.

  • Start a gentle flow of N₂ or Ar gas through the buffer. The gas flow should be sufficient to create small bubbles but not so vigorous as to cause excessive splashing.

  • Continue sparging for at least 15-30 minutes for a volume of 100-500 mL. For larger volumes, increase the sparging time.

  • Immediately after degassing, seal the container tightly or use the buffer for your experiment to prevent re-oxygenation.

Protocol 2: this compound Labeling under Conditions to Minimize Methionine Oxidation

Objective: To perform the chloroacetylation of a methionine-containing peptide while minimizing the oxidation of the methionine residue.

Materials:

  • Methionine-containing peptide

  • Chloroacetyl chloride

  • Degassed reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • N-acetyl-L-methionine (as an antioxidant)

  • EDTA

  • Inert gas (N₂ or Ar) source

  • Reaction vessel (e.g., a microcentrifuge tube)

Procedure:

  • Buffer Preparation:

    • Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.0.

    • Add EDTA to a final concentration of 1 mM.

    • Add N-acetyl-L-methionine to a final concentration of 5 mM.

    • Degas the final buffer solution by sparging with N₂ or Ar for at least 20 minutes.

  • Reaction Setup:

    • Dissolve the methionine-containing peptide in the prepared degassed buffer to the desired concentration.

    • Place the reaction vessel in an environment with an inert atmosphere (e.g., a glove box or under a gentle stream of N₂ or Ar).

  • Labeling Reaction:

    • Prepare a fresh stock solution of chloroacetyl chloride in an anhydrous, inert solvent (e.g., acetonitrile or THF).

    • Add the desired molar excess of the chloroacetyl chloride solution to the peptide solution while gently vortexing.

    • Allow the reaction to proceed at room temperature for the optimized reaction time (typically 30-60 minutes).

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer) to consume any excess chloroacetyl chloride.

    • Proceed immediately with the purification of the labeled peptide (e.g., by HPLC) to separate it from unreacted starting materials, byproducts, and the antioxidant.

  • Analysis:

    • Analyze the purified product by mass spectrometry to confirm successful labeling and to assess the level of methionine oxidation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical pathways leading to methionine oxidation and the points at which preventative measures can intervene.

Methionine_Oxidation_Pathway Met Methionine (Reduced) Met_O Methionine Sulfoxide (+16 Da) Met->Met_O Oxidation ROS Reactive Oxygen Species (ROS) (e.g., O2, H2O2, •OH) ROS->Met_O Met_O2 Methionine Sulfone (+32 Da) Met_O->Met_O2 Further Oxidation Metal_Ions Metal Ions (Fe2+, Cu+) Metal_Ions->ROS Catalyzes formation Degassing Degassing / Inert Atmosphere Degassing->ROS Reduces O2 Antioxidants Antioxidants (e.g., N-acetyl-Met) Antioxidants->ROS Scavenges Chelators Metal Chelators (EDTA) Chelators->Metal_Ions Sequesters

Caption: Pathways of methionine oxidation and points of intervention.

References

improving the solubility of Chloroac-met-OH in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Chloroac-met-OH in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound, also known as N-(chloroacetyl)-L-methionine, is a derivative of the amino acid L-methionine.[1][2] Its key chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C7H12ClNO3S[2][3]
Molecular Weight 225.69 g/mol [2][3]
Melting Point 105-107 °C[1][3]
Predicted pKa 3.08 ± 0.10[1][3]

Q2: Why is my this compound not dissolving in my aqueous buffer?

The limited solubility of this compound in aqueous solutions at neutral pH is likely due to its chemical structure. The predicted pKa of approximately 3.08 suggests that the carboxylic acid group is protonated and less soluble at acidic to neutral pH.[1][3] To achieve better solubility, the pH of the buffer should be adjusted to be significantly above the pKa, which will deprotonate the carboxylic acid and form a more soluble carboxylate salt.

Q3: What is the recommended starting point for dissolving this compound?

Based on its acidic nature, the recommended starting point is to use a buffer with a pH at least 2 units above the pKa. A buffer with a pH of 7.0 or higher is a good starting point. For example, a phosphate buffer at pH 7.4 is a common and suitable choice.

Q4: Can I use organic co-solvents to improve solubility?

Yes, using a water-miscible organic co-solvent can be an effective strategy to increase the solubility of poorly soluble compounds.[4][5] Solvents like DMSO, DMF, or ethanol can be used in small percentages. However, it is crucial to consider the compatibility of the co-solvent with your downstream experiments.

Q5: Are there other methods to enhance the solubility of this compound?

Several other techniques can be employed to enhance the solubility of small molecules, including:

  • Sonication: Applying ultrasonic energy can help to break down solid particles and increase the rate of dissolution.

  • Gentle Heating: Warming the solution can increase the kinetic energy of the molecules and improve solubility. However, be cautious about the thermal stability of this compound.

  • Micronization: Reducing the particle size of the solid compound increases the surface area available for solvation, which can lead to a faster dissolution rate.[6]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and optimize the solubility of this compound.

ProblemPossible CauseRecommended Solution
Compound does not dissolve in neutral buffer (e.g., PBS pH 7.4) The carboxylic acid group is protonated and has low solubility.1. Increase the pH of the buffer to at least 2 units above the pKa (e.g., pH 8.0 or higher).2. Prepare a concentrated stock solution in a small amount of a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer.
Precipitation occurs after initial dissolution The solution is supersaturated, or the buffer capacity is insufficient to maintain the desired pH.1. Ensure the final concentration of this compound is below its solubility limit at the given pH.2. Use a buffer with a higher buffering capacity.3. If using a stock solution, add it to the aqueous buffer slowly while stirring.
Solubility is still low even at higher pH The intrinsic solubility of the compound is low.1. Try adding a small percentage (e.g., 1-10%) of a water-miscible organic co-solvent like DMSO or ethanol.2. Gently warm the solution while stirring.3. Use sonication to aid dissolution.
The chosen co-solvent interferes with the experiment The co-solvent affects the biological or chemical system being studied.1. Screen different biocompatible co-solvents (e.g., polyethylene glycol, cyclodextrins).2. Minimize the final concentration of the co-solvent by preparing a more concentrated stock solution.

Experimental Protocols

Protocol 1: pH Adjustment Method for Solubilization

This protocol describes how to prepare a solution of this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • Aqueous buffer (e.g., 50 mM Phosphate Buffer)

  • 1 M NaOH solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound and add it to a volumetric flask.

  • Add the chosen aqueous buffer to approximately 80% of the final volume.

  • Place the flask on a stir plate and begin stirring.

  • Slowly add small aliquots of 1 M NaOH solution while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved and the pH is at the desired level (e.g., pH 7.4).

  • Once the compound is dissolved and the pH is stable, add the buffer to reach the final volume.

  • Filter the solution through a 0.22 µm filter to remove any remaining particulates.

Visualizations

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Minimizing Off-Target Labeling with Chloroacetyl-Containing Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloroacetyl-containing labeling reagents. The focus is on minimizing off-target labeling, particularly of methionine residues, to enhance the specificity and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target amino acids for chloroacetyl-based labeling?

While chloroacetyl groups are primarily used to target cysteine residues due to the high nucleophilicity of the cysteine thiol group, they can also react with other nucleophilic amino acid side chains. These off-target reactions can occur with histidine, lysine, N-terminal amino groups, and notably, methionine.[1] The sulfur atom in the methionine side chain can act as a nucleophile, leading to unwanted alkylation. Additionally, under certain conditions, reagents like 2-chloroacetamide have been observed to cause oxidation of methionine residues.[2]

Q2: How does reaction pH influence the specificity of chloroacetyl labeling?

Reaction pH is a critical parameter for controlling the chemoselectivity of chloroacetyl reagents. The intended target, the cysteine thiol group, has a pKa of approximately 8.8-9.1.[1] Labeling is most efficient and specific when the pH is maintained slightly below the pKa of the cysteine thiol, typically in the range of 7.2 to 8.0.[3] At a pH above 8.5, the risk of off-target reactions with other nucleophilic residues, such as the ε-amino group of lysine, increases.[1] A study on the reaction of chloroacetamide with cysteine and other amino acids showed that the reaction with the amino group of cysteine was insignificant at a pH up to 10.5, but optimizing within the 7.2-8.0 range is recommended for maximal specificity for the thiol group.[3][4]

Q3: What is the effect of temperature and reaction time on off-target labeling?

Prolonged reaction times and elevated temperatures can increase the likelihood of off-target labeling. While more vigorous conditions might seem to improve the conversion for the on-target reaction, they can also reduce chemoselectivity and potentially affect the protein's conformation and activity.[1] It is advisable to perform labeling reactions at room temperature or below and to optimize the reaction time to be just long enough to achieve sufficient on-target labeling while minimizing off-target events. Time-course experiments are recommended to determine the optimal incubation period for a specific protein and reagent.

Q4: Can the concentration of the labeling reagent be optimized to reduce non-specific labeling?

Yes, using the chloroacetyl-containing reagent in a limiting amount can enhance cysteine selectivity.[1] A large excess of the labeling reagent can drive reactions with less nucleophilic sites, leading to increased off-target labeling. It is recommended to perform a titration experiment to determine the lowest effective concentration of the labeling reagent that provides adequate on-target modification.

Q5: Are there any additives or "scavengers" that can be used to minimize off-target reactions?

The use of scavengers is a potential strategy to reduce off-target reactions, although this is not yet a widely documented practice specifically for chloroacetyl-based protein labeling. In other chemical systems, scavengers are used to react with and neutralize excess reactive species.[5][6] For chloroacetyl labeling, a scavenger would ideally be a small molecule with a highly reactive thiol group that can quench excess labeling reagent without interfering with the protein of interest. Thiols like 2-mercaptoethanol or dithiothreitol (DTT) are often used to quench labeling reactions after completion, and their potential use in very low concentrations during the reaction as scavengers could be explored, though this would require careful optimization to avoid competing with the on-target labeling.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background or non-specific labeling observed in controls. 1. Reaction pH is too high, promoting reactivity with other nucleophilic residues. 2. Concentration of the labeling reagent is too high. 3. Reaction time is too long or temperature is too high.1. Optimize the reaction pH to be within the 7.2-8.0 range.[3] 2. Perform a titration of the labeling reagent to find the minimal concentration for effective on-target labeling. 3. Conduct a time-course experiment to determine the optimal reaction time at room temperature or 4°C.
Mass spectrometry data shows significant modification of methionine residues. 1. The chloroacetyl reagent is alkylating the sulfur atom of methionine. 2. Oxidative side reactions are occurring.[2]1. Lower the concentration of the labeling reagent and shorten the reaction time. 2. Ensure all buffers and solutions are freshly prepared and degassed to minimize dissolved oxygen. Consider including a mild antioxidant if compatible with the experiment.
Low efficiency of on-target cysteine labeling. 1. Cysteine residues are not accessible or are in a disulfide bond. 2. Reaction pH is too low, reducing the nucleophilicity of the cysteine thiol. 3. Insufficient concentration of the labeling reagent or too short of a reaction time.1. Ensure the protein is properly reduced before labeling using a reducing agent like TCEP, followed by removal of the reducing agent before adding the chloroacetyl reagent. 2. Confirm the pH of the reaction buffer is optimal (7.2-8.0). 3. Incrementally increase the reagent concentration and/or reaction time while monitoring for off-target effects.
Protein aggregation or loss of function after labeling. 1. Harsh labeling conditions (high temperature, extreme pH) are denaturing the protein. 2. Off-target labeling is occurring at functionally important residues.1. Use milder reaction conditions (lower temperature, neutral pH). 2. Implement strategies to minimize off-target labeling as described above. Consider site-directed mutagenesis to protect critical residues if their identity is known.

Experimental Protocols

General Protocol for Optimizing Chloroacetyl Labeling Specificity

This protocol provides a framework for optimizing the labeling of a target protein with a chloroacetyl-containing reagent to maximize cysteine specificity and minimize off-target modification of methionine and other residues.

  • Protein Preparation:

    • If the target protein has disulfide bonds, reduce them with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.

    • Remove the TCEP using a desalting column or dialysis to prevent it from reacting with the chloroacetyl reagent.

    • Buffer exchange the protein into a reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

  • Optimization of Labeling Conditions (Small-Scale Reactions):

    • pH Screening: Set up parallel reactions at different pH values (e.g., 6.5, 7.0, 7.5, 8.0). Keep the protein concentration, reagent concentration, time, and temperature constant.

    • Reagent Titration: At the optimal pH, perform a titration of the chloroacetyl reagent with varying molar excesses over the protein (e.g., 1x, 5x, 10x, 20x).

    • Time Course: At the optimal pH and reagent concentration, conduct a time-course experiment by stopping the reaction at different time points (e.g., 15 min, 30 min, 1 hr, 2 hr).

  • Labeling Reaction:

    • To the prepared protein solution, add the chloroacetyl reagent to the optimized final concentration.

    • Incubate the reaction at room temperature or 4°C for the optimized duration.

  • Quenching the Reaction:

    • Stop the reaction by adding a thiol-containing quenching agent, such as 2-mercaptoethanol or L-cysteine, to a final concentration that is in large excess of the initial chloroacetyl reagent concentration.

  • Analysis of Labeling Specificity:

    • Remove excess reagent and quenching agent by desalting or dialysis.

    • Analyze the labeled protein by SDS-PAGE with in-gel fluorescence (if the reagent is fluorescent) to assess overall labeling.

    • For detailed analysis of on-target and off-target modifications, digest the protein with a protease (e.g., trypsin) and analyze the resulting peptides by mass spectrometry.[7][8] Search for the expected mass shift on cysteine-containing peptides and potential off-target modifications on methionine, histidine, and lysine-containing peptides.

Visualizations

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Optimization Optimization Strategy cluster_Analysis Verification Problem High Off-Target Labeling (e.g., on Methionine) pH Adjust pH (Target: 7.2-8.0) Problem->pH Step 1 Concentration Titrate Reagent (Use Limiting Amount) Problem->Concentration Step 2 Time_Temp Optimize Time & Temp (Shorter Time, Lower Temp) Problem->Time_Temp Step 3 Analysis Analyze by Mass Spec pH->Analysis Concentration->Analysis Time_Temp->Analysis Result Minimized Off-Target Labeling Analysis->Result Successful Optimization Chemical_Reactions cluster_OnTarget On-Target Reaction (Cysteine) cluster_OffTarget Off-Target Reaction (Methionine) Cys Protein-Cys-SH Cys_Product Protein-Cys-S-CH2-CO-R Cys->Cys_Product + Cl-CH2-CO-R (pH 7.2-8.0) Met Protein-Met-S-CH3 Met_Product Protein-Met(+)-S(CH3)-CH2-CO-R Met->Met_Product + Cl-CH2-CO-R (Side Reaction)

References

Technical Support Center: Incomplete Reactions of CLAC-MET-OH

Author: BenchChem Technical Support Team. Date: November 2025

Issue: The term "CLAC-MET-OH" does not correspond to a recognized chemical compound or scientific process in the available literature. An extensive search did not yield any relevant information regarding its structure, properties, or typical reactions.

This lack of information prevents the creation of a specific troubleshooting guide. The following content is a generalized framework for addressing incomplete chemical reactions. Researchers and scientists are advised to apply these principles to their specific experimental context by substituting "CLAC-MET-OH" with the correct chemical identity.

Frequently Asked Questions (FAQs) for Incomplete Reactions

Q1: My reaction involving an alcohol (-OH) and a methyl-ester (MET-O-) functionalized compound is not going to completion. What are the common causes?

A1: Incomplete reactions of this nature can stem from several factors:

  • Insufficient Reaction Time or Temperature: The reaction may require more time or higher temperatures to overcome the activation energy barrier.

  • Catalyst Deactivation: If a catalyst is used, it may have lost its activity due to impurities or degradation.

  • Equilibrium Limitations: The reaction may be reversible and has reached equilibrium.

  • Poor Reagent Purity: Impurities in the starting materials can interfere with the reaction.

  • Solvent Effects: The chosen solvent may not be optimal for the reaction, affecting solubility and reactivity.

  • Steric Hindrance: The molecular structure of the reactants may physically impede the reaction from proceeding.

Q2: How can I improve the yield of my reaction?

A2: To improve the reaction yield, consider the following strategies, summarized in the table below:

StrategyActionExpected Outcome
Optimize Reaction Conditions Systematically vary temperature, pressure, and reaction time.Identify the optimal parameters for maximum conversion.
Increase Reagent Concentration Add one of the reactants in excess.Shift the equilibrium towards the product side (Le Chatelier's Principle).
Remove Byproducts If a byproduct is formed (e.g., water), remove it as the reaction proceeds.Shift the equilibrium towards the product side.
Change the Catalyst Experiment with different catalysts or increase the catalyst loading.Find a more efficient catalyst or overcome catalyst poisoning.
Solvent Screening Perform the reaction in a variety of solvents.Identify a solvent that enhances reactant solubility and reaction rate.

Troubleshooting Guide for Incomplete Reactions

This guide provides a systematic approach to diagnosing and resolving incomplete reactions.

G start Incomplete Reaction Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Time, Temp, Pressure) start->check_conditions check_stoichiometry Confirm Stoichiometry of Reactants start->check_stoichiometry impure_reagents Purify Reagents check_purity->impure_reagents adjust_conditions Optimize Conditions (e.g., Increase Time/Temp) check_conditions->adjust_conditions adjust_stoichiometry Adjust Reagent Ratios check_stoichiometry->adjust_stoichiometry analyze_mixture Analyze Reaction Mixture (e.g., NMR, LC-MS) side_products Identify Side Products/ Intermediates analyze_mixture->side_products impure_reagents->analyze_mixture adjust_conditions->analyze_mixture adjust_stoichiometry->analyze_mixture equilibrium Equilibrium Reached? side_products->equilibrium remove_byproduct Remove Byproduct to Shift Equilibrium equilibrium->remove_byproduct Yes failure Consult Literature for Alternative Synthesis equilibrium->failure No success Reaction Complete remove_byproduct->success

Caption: Troubleshooting workflow for incomplete chemical reactions.

Detailed Methodologies

Protocol 1: General Procedure for Reaction Optimization

  • Baseline Experiment: Set up the reaction as initially designed. Upon completion, take a sample for analysis (e.g., HPLC, GC-MS) to determine the conversion percentage.

  • Temperature Variation: Set up a series of reactions at different temperatures (e.g., in 5-10°C increments) while keeping all other parameters constant. Analyze the conversion for each reaction.

  • Time Variation: Using the optimal temperature from the previous step, run the reaction for different durations (e.g., 1h, 2h, 4h, 8h). Analyze the conversion at each time point.

  • Concentration Variation: Keeping the optimized time and temperature constant, vary the concentration of one of the reactants. Analyze the effect on conversion.

  • Data Analysis: Tabulate the results to identify the optimal set of conditions.

Relevant Signaling Pathways

Without knowing the biological context of "CLAC-MET-OH," a specific signaling pathway cannot be provided. However, if a hypothetical "CLAC-MET-OH" were an inhibitor of a kinase pathway, the logical relationship for its mechanism of action could be visualized as follows:

G A Ligand B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F G CLAC-MET-OH G->D

Caption: Hypothetical inhibitory action of CLAC-MET-OH on a kinase cascade.

Technical Support Center: Purification of Chloroac-met-OH Labeled Peptides and Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Chloroacetyl-methionine-hydroxamate (Chloroac-met-OH) labeled peptides and proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound labeled peptides and proteins.

Question 1: Why is my labeled peptide/protein showing poor recovery after Reverse-Phase HPLC (RP-HPLC) purification?

Answer:

Poor recovery of this compound labeled peptides or proteins during RP-HPLC purification can be attributed to several factors, often related to the physicochemical properties of the labeled molecule.

Possible Causes and Solutions:

  • Aggregation: The introduction of the this compound label can alter the hydrophobicity and charge of the peptide, potentially leading to aggregation. Aggregated peptides may precipitate on the column or elute improperly.

    • Solution:

      • Solvent Modification: Dissolve the crude peptide in a stronger solvent, such as one containing a small percentage of organic solvent (e.g., acetonitrile or isopropanol) or a chaotropic agent like guanidinium chloride (use with caution as it may affect mass spectrometry).

      • pH Adjustment: Modify the pH of the mobile phase. For basic peptides, a lower pH can increase solubility, while for acidic peptides, a higher pH (within the column's tolerance) may be beneficial.[1][2]

      • Temperature Control: In some cases, performing the purification at a slightly elevated temperature can help disrupt aggregates. However, this should be done cautiously to avoid degradation of the labeled peptide.

  • Irreversible Binding to the Column: Highly hydrophobic labeled peptides may bind irreversibly to the stationary phase of the RP-HPLC column.

    • Solution:

      • Column Choice: Use a column with a shorter alkyl chain (e.g., C8 or C4 instead of C18) or a wider pore size (e.g., 300 Å) to reduce hydrophobic interactions.[3]

      • Mobile Phase Additives: Incorporate ion-pairing reagents like trifluoroacetic acid (TFA) to improve peak shape and reduce tailing.[3][4] For very hydrophobic peptides, using a different organic modifier like n-propanol might be effective.

  • Instability of the Chloroacetyl Group: The chloroacetyl group can be susceptible to nucleophilic attack, especially at higher pH values, leading to degradation of the desired product.

    • Solution:

      • Maintain Acidic Conditions: Perform the purification under acidic conditions (e.g., using a mobile phase containing 0.1% TFA) to ensure the stability of the chloroacetyl group.[5]

G

Question 2: My purified labeled peptide shows multiple peaks in the analytical chromatogram. What could be the cause?

Answer:

The presence of multiple peaks in the analytical chromatogram of a purified this compound labeled peptide can indicate several issues, from incomplete reactions to side products formed during synthesis or purification.

Possible Causes and Solutions:

  • Incomplete Labeling: The labeling reaction may not have gone to completion, resulting in a mixture of labeled and unlabeled peptide.

    • Solution: Optimize the labeling reaction conditions, including reaction time, temperature, and stoichiometry of the labeling reagent. Confirm complete labeling by mass spectrometry before purification.

  • Side Reactions of the Chloroacetyl Group: The reactive chloroacetyl group can potentially react with nucleophilic side chains of certain amino acids (e.g., Cys, His, Lys) if they are not properly protected, leading to undesired adducts.

    • Solution: Ensure that all reactive side chains are adequately protected during the synthesis and labeling steps. If side reactions are suspected, consider using orthogonal protection strategies.

  • Oxidation of Methionine: The methionine residue, even as a hydroxamate, can be susceptible to oxidation, leading to the formation of methionine sulfoxide or sulfone derivatives, which will have different retention times in RP-HPLC.

    • Solution:

      • Use Degassed Solvents: Prepare all buffers and solvents with degassed water to minimize dissolved oxygen.[1]

      • Add Antioxidants: In some cases, adding a small amount of an antioxidant like DTT (dithiothreitol) to the sample before injection can help prevent oxidation, but be mindful of its potential reaction with the chloroacetyl group. A safer alternative for storage is to lyophilize the peptide promptly after purification.[6]

  • Diastereomers: If the synthesis involves chiral centers that could be epimerized, the presence of diastereomers can lead to peak splitting.

    • Solution: Carefully control the reaction conditions during synthesis to minimize epimerization. Chiral chromatography may be necessary to separate diastereomers if they form.

G

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-line purification method for this compound labeled peptides?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of most peptides, including those with this compound labels.[4][7] It separates peptides based on their hydrophobicity.

Q2: How does the this compound label affect the retention time of my peptide in RP-HPLC?

A2: The this compound label will likely alter the hydrophobicity of your peptide and thus its retention time. The chloroacetyl group is relatively hydrophobic and will generally increase the retention time. The methionine-hydroxamate portion may have a more complex effect, but the overall change will depend on the sequence and original hydrophobicity of the peptide. It is recommended to run an analytical gradient to determine the optimal purification gradient.

Q3: Can I use ion-exchange chromatography (IEX) to purify my this compound labeled peptide?

A3: Yes, ion-exchange chromatography can be a valuable orthogonal purification technique, especially if RP-HPLC alone does not provide sufficient purity.[8][9] IEX separates molecules based on their net charge. Since the this compound label can alter the overall charge of the peptide, IEX can be effective in separating the labeled peptide from unlabeled precursors or other charged impurities.[8]

Q4: What are the best practices for storing purified this compound labeled peptides?

A4: For long-term stability, lyophilized peptides should be stored at -20°C or lower in a desiccated environment to prevent degradation from moisture and oxidation.[1][6][10][11] Avoid repeated freeze-thaw cycles by aliquoting the peptide solution before freezing. When preparing to use the peptide, allow the vial to warm to room temperature before opening to prevent condensation.[1][12]

Q5: How can I confirm the identity and purity of my final labeled peptide?

A5: The identity of the labeled peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct mass corresponding to the peptide plus the this compound label. Purity should be assessed by analytical RP-HPLC, ideally with detection at multiple wavelengths (e.g., 214 nm and 280 nm).

Experimental Protocols

Protocol 1: General RP-HPLC Purification of this compound Labeled Peptides
  • Sample Preparation:

    • Dissolve the crude lyophilized this compound labeled peptide in a minimal volume of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • If solubility is an issue, sonicate briefly or add a small amount of organic solvent.

    • Centrifuge the sample to remove any particulate matter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size). The choice of column dimensions will depend on the scale of the purification.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: A typical starting gradient would be 5-95% B over 30-60 minutes. This should be optimized based on the retention time of the peptide determined by analytical RP-HPLC.

    • Flow Rate: Dependent on the column diameter. For a standard analytical column (4.6 mm ID), a flow rate of 1 mL/min is common.

    • Detection: UV absorbance at 214 nm and 280 nm (if the peptide contains aromatic residues).

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Post-Purification Processing:

    • Pool the pure fractions.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

G

Quantitative Data Summary

The following table summarizes typical performance parameters for peptide purification using RP-HPLC. Actual results will vary depending on the specific peptide sequence, the nature of the label, and the optimization of the purification protocol.

ParameterTypical RangeFactors Influencing the Outcome
Purity (post-RP-HPLC) >95%Crude peptide purity, column selection, gradient optimization
Recovery 50-90%Peptide solubility, aggregation tendency, column loading
Loading Capacity (Preparative) 1-10 mg per cm of column diameterPeptide hydrophobicity, column packing material

Note: This data is intended as a general guide. It is essential to optimize the purification protocol for each specific this compound labeled peptide or protein.

References

stability issues of Chloroacetyl-L-methionine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chloroacetyl-L-methionine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Chloroacetyl-L-methionine in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Chloroacetyl-L-methionine in solution?

A1: The main stability issues for Chloroacetyl-L-methionine in solution are hydrolysis of the chloroacetyl group and oxidation of the methionine sulfur atom. The chloroacetyl group is susceptible to hydrolysis, particularly under basic or acidic conditions, which can lead to the formation of hydroxyacetyl-L-methionine and chloride ions. The thioether in the methionine side chain can be oxidized to form methionine sulfoxide and further to methionine sulfone.

Q2: What are the recommended storage conditions for Chloroacetyl-L-methionine solutions?

A2: To minimize degradation, Chloroacetyl-L-methionine solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots at -20°C or -80°C for short to medium-term storage. For aqueous solutions, using a slightly acidic buffer (e.g., pH 4-6) may help to reduce the rate of hydrolysis. Avoid repeated freeze-thaw cycles.

Q3: Which solvents are recommended for dissolving Chloroacetyl-L-methionine?

A3: Chloroacetyl-L-methionine is generally soluble in aqueous buffers and polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific experimental requirements. For aqueous applications, it is crucial to consider the pH of the buffer, as it significantly impacts the stability of the chloroacetyl group.

Q4: How can I monitor the degradation of Chloroacetyl-L-methionine in my experiments?

A4: The degradation of Chloroacetyl-L-methionine can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact Chloroacetyl-L-methionine from its degradation products. Mass spectrometry (MS) can be used to identify the degradation products.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction in Bioconjugation Experiments

Possible Cause: Degradation of Chloroacetyl-L-methionine in the reaction buffer.

Troubleshooting Steps:

  • pH of the Reaction Buffer: The rate of hydrolysis of the chloroacetyl group is pH-dependent. At neutral to basic pH, the rate of hydrolysis increases. Consider performing the reaction at a slightly acidic pH (e.g., pH 6.0-7.0) if compatible with your biomolecule.

  • Freshness of the Solution: Always use a freshly prepared solution of Chloroacetyl-L-methionine for your reactions. Avoid using solutions that have been stored for an extended period, even at low temperatures.

  • Reaction Time and Temperature: Optimize the reaction time and temperature. Prolonged reaction times at elevated temperatures can increase the rate of degradation.

  • Purity of the Reagent: Ensure the purity of your Chloroacetyl-L-methionine. Impurities from synthesis can affect reaction efficiency.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Identify Degradation Products: Use mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the mass of the unexpected peaks. Likely degradation products include:

    • Hydroxyacetyl-L-methionine: Resulting from the hydrolysis of the chloroacetyl group.

    • Chloroacetyl-L-methionine sulfoxide: Resulting from the oxidation of the methionine sulfur.

    • Chloroacetyl-L-methionine sulfone: Resulting from further oxidation.

  • Control Experiments: Run control experiments by incubating Chloroacetyl-L-methionine in the reaction buffer without the target molecule to observe its degradation profile over time.

  • Forced Degradation Studies: To confirm the identity of degradation peaks, perform forced degradation studies by intentionally exposing Chloroacetyl-L-methionine to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents) and analyzing the resulting products by HPLC and LC-MS.

Data Presentation

Table 1: Qualitative Stability of Chloroacetyl-L-methionine under Different Conditions

ConditionStabilityPrimary Degradation Pathway
pH
Acidic (pH < 4)ModerateHydrolysis
Neutral (pH 6-8)Low to ModerateHydrolysis, Oxidation
Basic (pH > 8)LowHydrolysis
Temperature
-20°C to -80°C (in appropriate solvent)Good (short to medium-term)Minimal degradation
4°CFair (short-term)Slow hydrolysis and oxidation
Room Temperature (20-25°C)PoorIncreased rate of hydrolysis and oxidation
Solvent
Aprotic Organic Solvents (e.g., DMF, DMSO)GoodMore stable than in aqueous solutions
Aqueous BuffersVariable (pH-dependent)Hydrolysis and oxidation

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of Chloroacetyl-L-methionine
  • Weigh the required amount of Chloroacetyl-L-methionine powder in a clean, dry vial.

  • Add the desired solvent (e.g., anhydrous DMF or a slightly acidic aqueous buffer) to the vial to achieve the target concentration.

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • If not for immediate use, aliquot the solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

  • Before use, thaw the aliquot quickly and use it immediately. Avoid multiple freeze-thaw cycles.

Protocol 2: Stability-Indicating HPLC Method for Chloroacetyl-L-methionine

This protocol provides a general framework. The specific conditions may need to be optimized for your instrumentation and specific sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare samples by diluting the Chloroacetyl-L-methionine solution in the initial mobile phase composition.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main Chloroacetyl-L-methionine peak over time.

Visualizations

logical_relationship Troubleshooting Logic for Chloroacetyl-L-methionine Instability cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_pathways Degradation Pathways cluster_solutions Corrective Actions Low Reaction Yield Low Reaction Yield Degradation Degradation Low Reaction Yield->Degradation Unexpected HPLC Peaks Unexpected HPLC Peaks Unexpected HPLC Peaks->Degradation LC-MS Analysis LC-MS Analysis Unexpected HPLC Peaks->LC-MS Analysis Hydrolysis Hydrolysis Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation Optimize pH Optimize pH Hydrolysis->Optimize pH Use Fresh Solution Use Fresh Solution Hydrolysis->Use Fresh Solution Control Temperature Control Temperature Hydrolysis->Control Temperature Oxidation->Use Fresh Solution Oxidation->Control Temperature Forced Degradation Study Forced Degradation Study LC-MS Analysis->Forced Degradation Study

Caption: Troubleshooting workflow for stability issues.

experimental_workflow Workflow for Assessing Chloroacetyl-L-methionine Stability Prepare Fresh Solution Prepare Fresh Solution Incubate under Test Conditions Incubate under Test Conditions Prepare Fresh Solution->Incubate under Test Conditions Time Point Sampling Time Point Sampling Incubate under Test Conditions->Time Point Sampling HPLC Analysis HPLC Analysis Time Point Sampling->HPLC Analysis LC-MS Analysis LC-MS Analysis Time Point Sampling->LC-MS Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis LC-MS Analysis->Data Analysis

Caption: Experimental workflow for stability assessment.

strategies to reduce non-specific binding of Chloroac-met-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chloroac-met-OH (Chloroacetyl-L-methionine). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this reactive compound. Here you will find frequently asked questions and detailed guides to help you mitigate non-specific binding and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical probe containing a chloroacetyl group attached to the amino acid methionine. The chloroacetyl group is a reactive electrophile that can form a covalent bond with nucleophilic residues on proteins, most notably cysteine thiols. This property makes it a valuable tool in chemical biology and proteomics for applications such as:

  • Affinity Labeling/Affinity Chromatography: Immobilized this compound can be used to capture and enrich proteins with reactive cysteine residues from complex biological samples like cell lysates.

  • Enzyme Inhibition: It can act as an irreversible inhibitor for enzymes that have a nucleophilic residue in their active site.

  • Protein-Protein Interaction Studies: It can be used to covalently trap interacting proteins if one of the partners has a suitably positioned nucleophilic residue.

Q2: What causes non-specific binding of this compound?

Non-specific binding (NSB) of this compound can occur through several mechanisms:

  • Hydrophobic Interactions: The methionine side chain can contribute to non-specific binding to hydrophobic surfaces on proteins or experimental materials (e.g., microplates, chromatography resins).

  • Ionic Interactions: The carboxyl group of this compound is negatively charged at physiological pH and can interact with positively charged regions on proteins or surfaces.

  • Reactivity with other Nucleophiles: Besides cysteine, the chloroacetyl group can react with other nucleophilic amino acid side chains, such as histidine and lysine, although typically at a slower rate. High concentrations of the probe or suboptimal buffer conditions can increase this off-target reactivity.

  • Binding to Abundant Proteins: Highly abundant proteins in a sample can non-specifically bind the probe, leading to a high background signal.

Q3: How can I minimize non-specific binding in my experiments?

Reducing non-specific binding is crucial for obtaining a high signal-to-noise ratio. Key strategies include:

  • Optimizing Buffer Conditions: Adjusting the pH, ionic strength, and including specific additives in your buffers can significantly reduce NSB.

  • Using Blocking Agents: Pre-treating your sample or surface with a blocking agent can saturate non-specific binding sites.

  • Including Detergents: Low concentrations of non-ionic detergents can help to disrupt hydrophobic interactions.

  • Competition Experiments: Including a competitor molecule can help to distinguish specific from non-specific binding.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered when using this compound.

Issue 1: High Background Signal in Affinity Pull-Down Experiments
Possible Cause Recommended Solution
Hydrophobic interactions with the resin or abundant proteins. Add a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to your binding and wash buffers.[1]
Ionic interactions between this compound and proteins. Increase the salt concentration in your binding and wash buffers (e.g., 150-500 mM NaCl). This will disrupt weak electrostatic interactions.[1]
Insufficient blocking of the affinity resin. Pre-incubate the resin with a blocking agent like Bovine Serum Albumin (BSA) or casein (typically 1-3%) before adding your sample.[2]
Probe concentration is too high, leading to off-target reactions. Titrate the concentration of this compound to find the lowest effective concentration.
Insufficient washing. Increase the number and/or stringency of your wash steps. You can try increasing the salt or detergent concentration in the wash buffer.
Issue 2: Poor Yield of Specifically Bound Proteins
Possible Cause Recommended Solution
Suboptimal pH for the covalent reaction. The reaction of the chloroacetyl group with cysteine thiols is pH-dependent. Ensure your binding buffer is at a pH between 7.0 and 8.5 for optimal reactivity.
Loss of protein activity or conformation. Ensure that your experimental conditions (e.g., temperature, buffer composition) are compatible with maintaining the native structure and function of your target protein.
Competition from other nucleophiles in the buffer. Avoid using buffers that contain primary amines (e.g., Tris) or thiols (e.g., DTT, BME) in your binding steps, as these can react with the chloroacetyl group. Use buffers like HEPES or phosphate instead.
Target protein has no accessible reactive residues. Confirm that your protein of interest has a cysteine or other nucleophilic residue that is accessible to the probe.

Experimental Protocols

Representative Protocol: Affinity Enrichment of Cysteine-Containing Proteins from Cell Lysate

This protocol provides a general framework for using immobilized this compound to enrich for proteins with reactive cysteine residues.

1. Preparation of Affinity Resin:

  • Couple this compound to an amine-reactive resin (e.g., NHS-activated agarose) according to the manufacturer's instructions.

  • Thoroughly wash the resin to remove any unreacted this compound.

  • Equilibrate the resin in binding buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

2. Cell Lysis and Sample Preparation:

  • Lyse cells in a non-reducing lysis buffer (avoid DTT or BME). Include protease inhibitors.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine the protein concentration of the lysate.

3. Binding:

  • Block the this compound resin by incubating with 1% BSA in binding buffer for 1 hour at 4°C.

  • Wash the resin with binding buffer to remove excess BSA.

  • Add the cell lysate to the blocked resin and incubate for 2-4 hours at 4°C with gentle rotation.

4. Washing:

  • Wash the resin extensively with wash buffer (e.g., binding buffer with 0.1% Tween-20 and 300 mM NaCl) to remove non-specifically bound proteins. Perform at least 3-5 washes.

5. Elution:

  • Elute the covalently bound proteins by boiling the resin in SDS-PAGE sample buffer containing a reducing agent like DTT or BME. The reducing agent will cleave the disulfide bonds, but the covalent bond formed by the chloroacetyl group will remain.

6. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and subsequent Western blotting or mass spectrometry.

Data Presentation

Table 1: Common Buffer Additives to Reduce Non-Specific Binding
AdditiveTypical ConcentrationMechanism of ActionReference
Sodium Chloride (NaCl) 150 - 500 mMReduces ionic interactions.[1]
Tween-20 0.01 - 0.1%Reduces hydrophobic interactions.[1]
Triton X-100 0.01 - 0.1%Reduces hydrophobic interactions.
Bovine Serum Albumin (BSA) 1 - 3%Blocks non-specific binding sites.[2]
Casein 1 - 3%Blocks non-specific binding sites.[2]
Ethanolamine 1 MBlocks unreacted sites on activated resins.

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis prep_resin Prepare This compound Resin blocking Block Resin (e.g., BSA) prep_resin->blocking Equilibrate prep_lysate Prepare Cell Lysate incubation Incubate Lysate with Resin prep_lysate->incubation blocking->incubation wash Wash Resin incubation->wash Remove unbound elute Elute Bound Proteins wash->elute High stringency analyze Analyze by SDS-PAGE / MS elute->analyze

Caption: Workflow for affinity enrichment using this compound.

troubleshooting_logic cluster_hydrophobic Hydrophobic Interactions cluster_ionic Ionic Interactions cluster_blocking Insufficient Blocking start High Non-Specific Binding? add_detergent Add Detergent (e.g., Tween-20) start->add_detergent increase_salt Increase Salt (e.g., NaCl) start->increase_salt pre_block Pre-block with BSA or Casein start->pre_block

Caption: Troubleshooting logic for high non-specific binding.

References

Technical Support Center: Optimizing Chloroacetyl-L-methionine Labeling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chloroacetyl-L-methionine labeling reactions. Our aim is to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling methionine with a chloroacetyl group?

The optimal pH for selectively targeting methionine residues with a chloroacetyl group is a critical parameter that depends on the desired selectivity against other nucleophilic amino acids, particularly cysteine.

  • For selective methionine alkylation , acidic conditions in the range of pH 2-5 are recommended.[1][2] At low pH, the thiol group of cysteine (pKa ~8.5) is protonated and thus less nucleophilic, reducing its reactivity towards the chloroacetyl group. The thioether of methionine, being a weaker nucleophile, can be selectively targeted under these conditions.

  • For general protein alkylation where cysteine is the primary target , a slightly alkaline pH of 8.0-8.5 is commonly used.[3] However, at this pH, the risk of off-target labeling of other residues, including methionine, lysine, and histidine, increases.[3]

Q2: What are the common off-target reactions when using chloroacetyl labeling agents, and how can I minimize them?

Off-target reactions are a common issue in protein labeling. The primary off-target for chloroacetyl groups is the alkylation of other nucleophilic amino acid residues.

  • Cysteine: Cysteine is the most reactive amino acid towards chloroacetyl groups at neutral to alkaline pH due to the high nucleophilicity of the thiolate anion.[3] To minimize cysteine labeling when targeting methionine, perform the reaction at a low pH (2-5).

  • Lysine and N-termini: The primary amines of lysine side chains and the N-terminus of the protein can also be alkylated, particularly at alkaline pH.

  • Histidine: The imidazole ring of histidine can be a target for alkylation.

  • Aspartate and Glutamate: The carboxyl groups of these residues can also undergo modification, although this is less common.[3]

To minimize off-target reactions, it is crucial to carefully control the pH of the reaction buffer and use the lowest possible concentration of the chloroacetyl reagent that still provides efficient labeling of the target methionine.

Q3: My protein precipitates after the labeling reaction. What could be the cause and how can I prevent it?

Protein precipitation during or after a labeling reaction can be caused by several factors:

  • Over-labeling: The addition of multiple chloroacetyl-methionine labels can alter the protein's surface charge and hydrophobicity, leading to aggregation and precipitation.[4][5][6] To prevent this, reduce the molar excess of the labeling reagent.

  • Solvent-induced denaturation: If the chloroacetyl-L-methionine reagent is dissolved in an organic solvent like DMSO, adding a large volume to the aqueous protein solution can cause denaturation and precipitation.[6] Keep the volume of the organic solvent to a minimum, typically below 10% of the total reaction volume.

  • pH changes: Drastic shifts in pH during the reaction can push the protein to its isoelectric point, where it is least soluble. Ensure your reaction is well-buffered.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The pH of the reaction buffer may not be optimal for methionine reactivity.Optimize the pH of your reaction. For selective methionine labeling, try a pH range of 2-5.[1][2]
Insufficient Reagent: The molar excess of the chloroacetyl-L-methionine may be too low.Increase the molar ratio of the labeling reagent to the protein. Perform a titration to find the optimal concentration.
Short Reaction Time: The incubation time may not be sufficient for the reaction to go to completion.Increase the reaction time. Monitor the reaction progress over a time course to determine the optimal duration.
Poor Selectivity (Multiple Labeled Residues) Incorrect pH: The reaction pH may be favoring the alkylation of more nucleophilic residues like cysteine.For methionine selectivity, lower the pH to 2-5.[1][2] For cysteine labeling, a pH of 8.0-8.5 is common, but be aware of potential off-target reactions.[3]
Excess Reagent: A high concentration of the labeling reagent can lead to non-specific modifications.Reduce the molar excess of the chloroacetyl-L-methionine reagent.
Protein Precipitation Over-labeling: Too many labels are attached to the protein, altering its physicochemical properties.[4][5][6]Decrease the molar ratio of the labeling reagent to the protein.
Solvent Issues: The organic solvent used to dissolve the labeling reagent is causing protein denaturation.[6]Minimize the volume of organic solvent added to the reaction mixture.
Buffer Incompatibility: The buffer components may be interfering with the reaction or protein stability.Ensure the buffer does not contain primary amines (e.g., Tris) if you are working at a pH where they could be reactive. Consider using phosphate or bicarbonate buffers.

Data Summary

The selectivity of chloroacetyl labeling is highly dependent on the pH of the reaction. The following table summarizes the expected reactivity of different amino acid side chains at various pH ranges.

pH RangePrimary Target(s)Rationale
2.0 - 5.0 Methionine The thiol group of cysteine is protonated and less reactive. The thioether of methionine is available for alkylation.[1][2]
6.5 - 7.5 Cysteine, MethionineThe cysteine thiolate is partially deprotonated and highly reactive. Methionine reactivity is still present.
8.0 - 8.5 Cysteine , Lysine, Histidine, MethionineThe cysteine thiolate is fully deprotonated and highly nucleophilic.[3] Increased reactivity of primary amines (lysine, N-terminus) and imidazole (histidine) is observed.[3]

Experimental Protocols

General Protocol for Optimizing pH in Chloroacetyl-L-methionine Labeling

This protocol provides a framework for determining the optimal pH for your specific protein and experimental goals.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate)

  • Chloroacetyl-L-methionine stock solution (e.g., 100 mM in DMSO)

  • A series of buffers with different pH values (e.g., sodium acetate pH 4.0, 5.0; MES pH 6.0; HEPES pH 7.0; sodium bicarbonate pH 8.0, 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M DTT)

  • Analytical tools for assessing labeling efficiency and selectivity (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Prepare Protein Samples: Dissolve your protein to a final concentration of 1-10 mg/mL in the desired reaction buffer. Prepare separate aliquots for each pH to be tested.

  • Initiate the Labeling Reaction: Add the chloroacetyl-L-methionine stock solution to each protein aliquot to achieve the desired molar excess (e.g., 10-fold, 20-fold, 50-fold).

  • Incubate: Incubate the reactions at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-4 hours). Protect the reaction from light if using a fluorescently tagged chloroacetyl derivative.

  • Quench the Reaction: Stop the reaction by adding a quenching reagent to consume the excess chloroacetyl-L-methionine.

  • Remove Excess Reagent: Remove the unreacted labeling reagent and byproducts by dialysis, spin filtration, or gel filtration chromatography.

  • Analyze the Labeled Protein:

    • Labeling Efficiency: Use SDS-PAGE with fluorescence imaging (if applicable) or mass spectrometry to determine the extent of labeling.

    • Selectivity: Use mass spectrometry (e.g., peptide mapping after tryptic digest) to identify the specific amino acid residues that have been modified.

Visualizations

experimental_workflow Experimental Workflow for pH Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results protein Prepare Protein Solution mix Mix Protein and Reagent at Different pH protein->mix buffers Prepare Buffers (pH 4-9) buffers->mix reagent Prepare Chloroacetyl-L-methionine reagent->mix incubate Incubate (Time, Temp) mix->incubate quench Quench Reaction incubate->quench purify Purify Labeled Protein quench->purify sds_page SDS-PAGE Analysis purify->sds_page mass_spec Mass Spectrometry Analysis purify->mass_spec efficiency Determine Labeling Efficiency sds_page->efficiency selectivity Determine Site Selectivity mass_spec->selectivity

Caption: Workflow for optimizing the pH of chloroacetyl-L-methionine labeling reactions.

troubleshooting_logic Troubleshooting Logic for Labeling Reactions start Start: Labeling Problem low_labeling Low Labeling Efficiency? start->low_labeling poor_selectivity Poor Selectivity? low_labeling->poor_selectivity No optimize_ph Optimize pH (2-5 for Met) low_labeling->optimize_ph Yes precipitation Protein Precipitation? poor_selectivity->precipitation No adjust_ph_selectivity Adjust pH (lower for Met) poor_selectivity->adjust_ph_selectivity Yes check_reagent_conc Decrease Reagent Concentration precipitation->check_reagent_conc Yes end Successful Labeling precipitation->end No increase_reagent Increase Reagent Concentration optimize_ph->increase_reagent increase_time Increase Reaction Time increase_reagent->increase_time increase_time->end decrease_reagent Decrease Reagent Concentration adjust_ph_selectivity->decrease_reagent decrease_reagent->end check_solvent Minimize Organic Solvent check_reagent_conc->check_solvent check_buffer Check Buffer Compatibility check_solvent->check_buffer check_buffer->end

References

Validation & Comparative

A Comparative Analysis of Chloroacetyl-L-methionine and Other Alkylating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Chloroacetyl-L-methionine and other conventional alkylating agents used in research and drug development. By examining their mechanisms of action, chemical properties, and biological effects, supported by experimental data, this document aims to inform the selection and application of these compounds in therapeutic discovery.

Introduction to Alkylating Agents

Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to nucleophilic sites on cellular macromolecules, most notably DNA.[1][2] This alkylation can lead to DNA strand breaks, cross-linking, and base-pairing errors, ultimately triggering cell cycle arrest and apoptosis.[3][4] These agents are broadly classified based on their chemical structure and mechanism of action, including nitrogen mustards, nitrosoureas, and alkyl sulfonates.

Chloroacetyl-L-methionine is a bifunctional molecule featuring a reactive chloroacetyl group and the essential amino acid L-methionine. The chloroacetyl moiety provides the alkylating functionality, while the methionine component may influence its transport into cells and its interaction with biological systems, given the well-documented dependence of many cancer cells on methionine for survival and proliferation.

Comparative Data on Alkylating Agents

Quantitative data on the cytotoxic and alkylating properties of various agents are crucial for their comparative evaluation. The following tables summarize key parameters for Chloroacetyl-L-methionine (with data from the closely related N-ω-chloroacetyl-L-ornithine as a proxy), alongside other commonly used alkylating agents.

Table 1: Comparative Cytotoxicity of Alkylating Agents against Various Cancer Cell Lines

Alkylating AgentCancer Cell LineIC50/EC50 (µM)Reference
N-ω-chloroacetyl-L-ornithine (NCAO) *Ca Ski (Cervical Cancer)1.18 ± 0.07[1]
Ag8 (Myeloma)3.1 ± 0.2[1]
HeLa (Cervical Cancer)12.3 ± 0.5[1]
MCF-7 (Breast Cancer)25.4 ± 1.2[1]
HepG2 (Liver Cancer)30.1 ± 1.5[1]
MDA-MB-231 (Breast Cancer)50.6 ± 0.3[1]
Melphalan A549 (Lung Cancer)~5-10
Cisplatin A2780 (Ovarian Cancer)~1-5
Iodoacetamide Various~10-100
Chloroacetamide Various>100

*Note: Data for N-ω-chloroacetyl-L-ornithine (NCAO) is presented as a surrogate for Chloroacetyl-L-methionine due to the structural similarity of the active chloroacetyl-amino acid moiety and the current lack of publicly available specific data for Chloroacetyl-L-methionine.[1]

Table 2: Comparison of Chemical Properties and Reactivity

PropertyChloroacetyl GroupIodoacetyl GroupNitrogen Mustards (e.g., Melphalan)
Reactivity ModerateHighHigh (forms aziridinium ion)
Leaving Group ChlorideIodideChloride
Primary Reaction SN2SN2Intramolecular cyclization then SN2
Side Reactions Can cause oxidation of methionine residues.[5][6]Can cause over-alkylation of methionine.[7]Hydrolysis in aqueous solutions.
Specificity Influenced by local environment (e.g., adjacent amino acids).[8]Less specific due to high reactivity.Targets electron-rich sites, particularly N7 of guanine.

Experimental Protocols

In Vitro Alkylating Activity Assay (NBP Assay)

The 4-(para-nitrobenzyl)pyridine (NBP) assay is a colorimetric method to screen for alkylating agents.[9]

Methodology:

  • Reaction Mixture: Prepare a solution containing the test compound (e.g., Chloroacetyl-L-methionine), NBP, and a suitable buffer (e.g., acetate buffer, pH 4.5).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Color Development: Add a strong base (e.g., NaOH) to the mixture to develop a colored product.

  • Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer. The intensity of the color is proportional to the alkylating activity of the compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the alkylating agent for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the agent that inhibits cell growth by 50%) can then be calculated.

DNA Adduct Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the detection and quantification of DNA adducts.[8]

Methodology:

  • Cell Treatment and DNA Isolation: Treat cells with the alkylating agent and subsequently isolate the genomic DNA.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.

  • LC Separation: Separate the nucleosides using liquid chromatography.

  • MS/MS Analysis: Detect and quantify the specific DNA adducts using tandem mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.

Visualizing Mechanisms and Workflows

Signaling Pathway: DNA Damage Response

Alkylating agents induce DNA damage, which activates a complex signaling network known as the DNA Damage Response (DDR). A key player in this pathway is the tumor suppressor protein p53.

DNA_Damage_Response cluster_0 Cellular Stress cluster_1 DNA Damage Sensing cluster_2 Signal Transduction cluster_3 Cellular Outcomes Alkylating_Agent Alkylating Agent (e.g., Chloroacetyl-L-methionine) DNA_Damage DNA Alkylation (Adducts, Crosslinks) Alkylating_Agent->DNA_Damage induces ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 Stabilization & Activation ATM_ATR->p53 phosphorylates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair p53->DNA_Repair activates Apoptosis Apoptosis p53->Apoptosis induces Chk1_Chk2->p53 stabilizes

Caption: DNA Damage Response Pathway initiated by alkylating agents.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of alkylating agents.

Experimental_Workflow cluster_0 Compound Selection & Preparation cluster_1 In Vitro Characterization cluster_2 Data Analysis & Comparison cluster_3 Downstream Applications Compound_Selection Select Alkylating Agents (e.g., Chloroacetyl-L-methionine, Melphalan) Alkylating_Activity NBP Assay Compound_Selection->Alkylating_Activity Cytotoxicity_Assay MTT Assay on Cancer Cell Lines Compound_Selection->Cytotoxicity_Assay DNA_Adduct_Analysis LC-MS/MS Compound_Selection->DNA_Adduct_Analysis Data_Analysis Calculate IC50 Quantify DNA Adducts Alkylating_Activity->Data_Analysis Cytotoxicity_Assay->Data_Analysis DNA_Adduct_Analysis->Data_Analysis Comparative_Analysis Compare Potency & Mechanism Data_Analysis->Comparative_Analysis Further_Studies In Vivo Efficacy & Toxicity Studies Comparative_Analysis->Further_Studies

Caption: Experimental workflow for comparative analysis.

Conclusion

Chloroacetyl-L-methionine represents an interesting alkylating agent with potential for targeted delivery to cancer cells exhibiting methionine dependence. Based on the reactivity of the chloroacetyl group and data from the analogous compound N-ω-chloroacetyl-L-ornithine, it is expected to be a moderately reactive alkylating agent with significant cytotoxic potential. Its efficacy is likely influenced by the rate of its transport into cells and potential off-target reactions, such as methionine oxidation.

Compared to highly reactive agents like iodoacetamide and traditional nitrogen mustards, Chloroacetyl-L-methionine may offer a different kinetic profile and potentially a more favorable therapeutic window. Further direct experimental evaluation of Chloroacetyl-L-methionine is warranted to fully elucidate its pharmacological profile and its potential as a novel anticancer agent. This guide provides the foundational information and experimental framework for such investigations.

References

A Comparative Guide to Methionine Analogs for Specific Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

A Note on CLAC-MET-OH: Despite a comprehensive search of the scientific literature, no specific data, experimental protocols, or direct comparisons involving a compound referred to as "CLAC-MET-OH" could be located. The following guide therefore focuses on well-characterized and widely used methionine analogs for bioorthogonal protein labeling to provide a useful and data-supported resource for researchers in the field.

Introduction to Bioorthogonal Protein Labeling with Methionine Analogs

Bioorthogonal chemistry has revolutionized the study of proteins within their native environments. By introducing chemical handles into biomolecules that are inert to the biological system but can be selectively reacted with an external probe, researchers can visualize, track, and isolate proteins of interest with high specificity. One powerful strategy in this field is the use of amino acid analogs that can be incorporated into newly synthesized proteins during translation.

Methionine, an essential amino acid, plays a crucial role in the initiation of protein synthesis. Its analogs, such as Azidohomoalanine (AHA) and Homopropargylglycine (HPG), can be recognized by the cellular translational machinery and integrated into nascent polypeptide chains in place of methionine.[1][2] These analogs carry bioorthogonal functional groups—an azide in AHA and an alkyne in HPG—that allow for subsequent covalent ligation to probes bearing a complementary reactive group, a process commonly known as "click chemistry".[1][3] This enables the specific labeling of newly synthesized proteins for a variety of downstream applications, including proteomics, fluorescence microscopy, and protein-protein interaction studies.[4][5]

This guide provides a comparative overview of the most common methionine analogs used for protein labeling, focusing on their specificity, experimental considerations, and validation strategies.

Comparison of Common Methionine Analogs

The choice of methionine analog can impact labeling efficiency, specificity, and potential cellular perturbations. Below is a comparison of the most widely used analogs: Azidohomoalanine (AHA) and Homopropargylglycine (HPG).

FeatureAzidohomoalanine (AHA)Homopropargylglycine (HPG)
Bioorthogonal Group Azide (-N3)Alkyne (-C≡CH)
Click Reaction Partner Alkyne-modified probesAzide-modified probes
Incorporation Efficiency Generally high, but can be influenced by cell type and media conditions.[6]Can exhibit different incorporation rates compared to AHA, which may be cell-type or even protein-specific.[6]
Reported Cellular Effects Generally well-tolerated at typical working concentrations, but high concentrations can be cytotoxic.[6]May exhibit higher cytotoxicity than AHA in some cell lines.[6]
Primary Applications BONCAT (Bio-Orthogonal Non-Canonical Amino Acid Tagging) for proteomic analysis of newly synthesized proteins.[2] FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging) for imaging newly synthesized proteins.[1]Similar to AHA for BONCAT and FUNCAT applications.[1][3]
In Vivo Use Has been successfully used in various model organisms, including rodents and C. elegans.[4][5]Also applicable for in vivo labeling in model organisms.

Validating the Specificity of Methionine Analog Labeling

Ensuring that the observed signal originates specifically from the bioorthogonal reaction with the incorporated methionine analog is critical for the accurate interpretation of experimental results. Several key experiments are essential for validating the specificity of labeling.

Key Validation Experiments:
  • Protein Synthesis Inhibition Control: Treatment of cells with a protein synthesis inhibitor, such as cycloheximide or anisomycin, prior to and during the addition of the methionine analog should abolish the labeling signal.[1] This confirms that the incorporation of the analog is dependent on active protein synthesis.

  • Methionine Competition Control: A parallel experiment where cells are incubated with an excess of natural methionine along with the methionine analog should result in a significant reduction in the labeling signal. This demonstrates that the analog is indeed competing with methionine for incorporation by the translational machinery.

  • No-Analog Control: A control sample that goes through the entire labeling and detection workflow but is not treated with the methionine analog should show no specific signal. This accounts for any non-specific binding of the detection probe.

  • Mass Spectrometry Analysis: For proteomic studies, the identification of labeled proteins by mass spectrometry provides the ultimate validation. The identification of peptides containing the methionine analog confirms its incorporation into specific proteins.

The following workflow illustrates the key steps in a typical experiment to validate the specificity of methionine analog labeling.

G cluster_0 Cell Culture and Treatment cluster_1 Labeling and Detection cluster_2 Data Analysis and Validation start Plate Cells treatment Apply Treatments: 1. Methionine Analog 2. Analog + Protein Synthesis Inhibitor 3. Analog + Excess Methionine 4. No Analog Control start->treatment incubation Incubate treatment->incubation lysis Cell Lysis incubation->lysis click_reaction Click Chemistry Reaction (Add fluorescent probe or biotin) lysis->click_reaction detection Detection: - In-gel fluorescence - Western blot (for biotin) - Mass Spectrometry click_reaction->detection analysis Analyze Results: - Compare signal intensity across controls - Identify labeled proteins (MS) detection->analysis conclusion Validate Specificity analysis->conclusion

Experimental workflow for validating methionine analog labeling specificity.

Experimental Protocols

General Protocol for Metabolic Labeling with AHA/HPG

This protocol provides a general framework for labeling newly synthesized proteins in cultured mammalian cells. Optimization of incubation times and analog concentrations may be required for specific cell lines and experimental goals.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free medium (e.g., DMEM without methionine)

  • Azidohomoalanine (AHA) or Homopropargylglycine (HPG) stock solution (e.g., 100 mM in DMSO or water)

  • Protein synthesis inhibitor (e.g., cycloheximide, anisomycin) for control experiments

  • Natural L-methionine for control experiments

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Click chemistry reagents (e.g., alkyne-biotin or alkyne-fluorophore for AHA labeling; azide-biotin or azide-fluorophore for HPG labeling, copper(II) sulfate, reducing agent like sodium ascorbate, and a copper ligand like TBTA or THPTA)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow overnight.

  • Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of the analog, aspirate the complete medium, wash the cells once with warm PBS, and then incubate them in pre-warmed methionine-free medium for 30-60 minutes.[1]

  • Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium containing the desired final concentration of AHA or HPG (typically 25-50 µM). For control experiments, also include the protein synthesis inhibitor or excess natural methionine in the respective wells. Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the experimental question.

  • Cell Lysis: After incubation, wash the cells twice with cold PBS and then lyse the cells using a suitable lysis buffer.

  • Click Chemistry Reaction: Perform the click chemistry reaction on the cell lysate to conjugate the desired probe (biotin or fluorophore) to the incorporated AHA or HPG. This typically involves the addition of the probe, copper(II) sulfate, a reducing agent, and a copper ligand.

  • Downstream Analysis: The labeled proteins are now ready for downstream analysis, such as enrichment of biotinylated proteins on streptavidin beads for mass spectrometry, or direct visualization by in-gel fluorescence or microscopy.

Signaling Pathway Visualization

The ability to specifically label and identify newly synthesized proteins is particularly powerful for studying cellular signaling pathways, as it allows for the characterization of changes in protein expression in response to a specific stimulus. The diagram below illustrates a generic signaling pathway leading to de novo protein synthesis, which can be interrogated using methionine analog labeling.

G cluster_0 Signal Transduction cluster_1 Gene Expression and Protein Synthesis cluster_2 Detection and Analysis stimulus External Stimulus (e.g., Growth Factor) receptor Cell Surface Receptor stimulus->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor transcription Gene Transcription transcription_factor->transcription translation mRNA Translation (Incorporation of Met Analog) transcription->translation new_protein Newly Synthesized Protein (Labeled) translation->new_protein detection Bioorthogonal Ligation (Click Chemistry) new_protein->detection analysis Proteomic Analysis / Imaging detection->analysis

A generic signaling pathway leading to de novo protein synthesis.

Conclusion

The use of methionine analogs like AHA and HPG provides a robust and versatile platform for the specific labeling of newly synthesized proteins in a wide range of biological systems. While the fundamental principles of these techniques are well-established, careful experimental design and rigorous validation are paramount to ensure the specificity and accuracy of the results. By employing the appropriate controls and downstream analytical methods, researchers can gain valuable insights into the dynamics of the proteome in response to various stimuli and in the context of health and disease. As new bioorthogonal chemistries and labeling strategies continue to emerge, the toolkit for specific protein labeling will undoubtedly expand, offering even more powerful ways to unravel the complexities of the cellular world.

References

Navigating the Maze of Protein Modifications: A Guide to LC-MS/MS Analysis of Chloroacetamide-Met-OH Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying the precise location of drug-protein adducts is critical for understanding mechanisms of drug efficacy and toxicity. The modification of methionine residues by chloroacetamide-containing compounds, followed by oxidation to a hydroxylated form (Chloroac-met-OH), presents a significant analytical challenge. This guide provides a comparative overview of two principal LC-MS/MS strategies for confirming these modification sites: Targeted Analysis and Untargeted (Open Modification Search) Analysis.

The covalent modification of proteins by reactive metabolites is a key area of investigation in drug development. Chloroacetamide moieties are frequently incorporated into chemical probes and drug candidates to study protein interactions. When these compounds react with methionine residues, the resulting thioether adduct can be subsequently oxidized, leading to a hydroxylated species. Pinpointing the exact location of this "this compound" modification requires robust and sensitive analytical techniques, primarily high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide compares two powerful LC-MS/MS approaches—Targeted Analysis and Untargeted Analysis—to help researchers choose the optimal strategy for their experimental goals.

Methodological Comparison: Targeted vs. Untargeted Analysis

The choice between a targeted and an untargeted LC-MS/MS approach depends on the specific research question, the available resources, and the desired depth of analysis.

FeatureTargeted AnalysisUntargeted (Open Modification Search) Analysis
Principle Pre-selects specific precursor and fragment ions corresponding to the predicted this compound modified peptide for MS/MS analysis.Acquires MS/MS spectra for all detectable peptide precursors and uses specialized software to search for any type of modification, including unexpected ones.
Selectivity HighModerate to High
Sensitivity Very HighModerate
Throughput HighLow to Moderate
Discovery Potential Low (Confirmatory)High (Exploratory)
Data Analysis Complexity LowHigh
Ideal Use Case Validating known or suspected modification sites.Screening for all potential modification sites, including unexpected adducts.

Experimental Protocols

A successful LC-MS/MS analysis of this compound modifications hinges on meticulous sample preparation and instrument operation. While specific protocols vary, the following provides a general framework for each approach.

Targeted Analysis Protocol

This approach is ideal for hypothesis-driven research where specific methionine-containing peptides are expected to be modified.

  • In Silico Digestion and Prediction: The target protein sequence is enzymatically digested in silico (e.g., with trypsin). The masses of peptides containing methionine are calculated, and the mass shift corresponding to the this compound modification is added.

  • Sample Preparation: The protein of interest is incubated with the chloroacetamide compound. The protein is then denatured, reduced, alkylated (with a reagent that does not interfere with the modification of interest), and digested with a protease (e.g., trypsin).

  • LC-MS/MS Method Development: An LC-MS/MS method is created with an inclusion list containing the predicted m/z values of the modified peptides. The instrument is programmed to specifically fragment these precursor ions.

  • Data Analysis: The resulting data is manually inspected or processed with targeted analysis software to confirm the presence of the expected fragment ions that pinpoint the modification to a specific methionine residue.

Untargeted (Open Modification Search) Analysis Protocol

This discovery-oriented approach is employed when the modification sites are unknown.

  • Sample Preparation: The sample preparation is similar to the targeted approach, involving incubation, denaturation, reduction, alkylation, and digestion.

  • LC-MS/MS Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method is used to acquire MS/MS spectra of as many peptides as possible.

  • Open Modification Search: The raw data is searched against a protein database using software capable of performing open modification searches (e.g., MaxQuant, Proteome Discoverer with Byonic, MSFragger). This involves specifying a large mass tolerance window for modifications.

  • Candidate Validation: The software will generate a list of potential modifications. The MS/MS spectra of candidate peptides with the this compound mass shift must be manually inspected to ensure high-quality fragmentation data supports the modification site assignment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for identifying protein modifications and a conceptual signaling pathway that might be investigated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis p1 Protein Incubation with Chloroacetamide Compound p2 Denaturation, Reduction, Alkylation & Digestion p1->p2 lc Liquid Chromatography Separation p2->lc ms Tandem Mass Spectrometry lc->ms da1 Targeted Analysis (Inclusion List) ms->da1 da2 Untargeted Analysis (Open Modification Search) ms->da2 fv Modification Site Confirmation da1->fv Confirmation of Expected Sites da2->fv Discovery of Novel Sites

Caption: General workflow for LC-MS/MS analysis of protein modifications.

signaling_pathway drug Chloroacetamide Drug protein Target Protein (e.g., Kinase) drug->protein Covalent Modification met Methionine Residue protein->met modified_protein Modified Protein (Chloroac-met) protein->modified_protein Inhibition/Activation oxidized_protein Oxidized Protein (this compound) modified_protein->oxidized_protein Oxidation downstream Downstream Signaling oxidized_protein->downstream cellular_response Cellular Response (e.g., Apoptosis) downstream->cellular_response

A Comparative Analysis of Chloroacetamide Reaction Kinetics for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of alkylating agents is paramount for the precise and efficient modification of biomolecules. This guide provides a comparative analysis of the reaction kinetics of chloroacetamide-based reagents with thiol-containing compounds, offering insights into their reactivity relative to other electrophiles used in bioconjugation.

Comparison of Reaction Kinetics

The reactivity of chloroacetamides is primarily dictated by their susceptibility to nucleophilic attack by thiols, typically from cysteine residues in proteins or peptides. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The table below summarizes the second-order rate constants for the reaction of various chloroacetamides and other alkylating agents with thiol-containing molecules.

ElectrophileNucleophileRate Constant (k) (M⁻¹s⁻¹)Temperature (°C)pHReference
ChloroacetamideCysteine0.217307.0[1]
ChloroacetamideMercaptoacetic acid0.117307.0[1]
N-phenylchloroacetamideN-acetylcysteineNot specified, but studied in detailNot specifiedNot specified[2]
IodoacetamideCysteineGenerally considered more reactive than chloroacetamideNot specifiedNot specified[3]
Sulfamate AcetamidesThiophenol~0.001 - 0.01Not specifiedNot specified[4]

Note: The reaction rate of chloroacetamides with thiols is highly dependent on the pH of the solution, as the deprotonated thiolate anion (RS⁻) is the more potent nucleophile. The rate increases with increasing pH.

Experimental Protocols

The determination of reaction kinetics for electrophiles like chloroacetamides with thiols is crucial for their application in a controlled manner. Below are outlines of common experimental protocols used to measure these reaction rates.

pH-Stat Titration

This method is employed to monitor reactions that produce or consume protons. The reaction between a chloroacetamide and a thiol releases a proton, which can be titrated with a standard base solution at a constant pH.

Methodology:

  • A solution of the thiol compound (e.g., cysteine) is prepared in a reaction vessel maintained at a constant temperature.

  • The pH of the solution is adjusted to the desired value and maintained by a pH-stat apparatus.

  • A solution of the chloroacetamide reagent is added to initiate the reaction.

  • The pH-stat automatically adds a standard solution of NaOH to neutralize the protons released during the reaction, keeping the pH constant.

  • The rate of addition of the NaOH solution is recorded over time, which is directly proportional to the rate of the reaction.

  • From this data, the initial reaction rate can be determined, and by varying the concentrations of the reactants, the second-order rate constant can be calculated.[1]

Spectrophotometric Assay

This method relies on a change in absorbance of a chromophoric molecule upon reaction. For thiol reactions, Ellman's reagent (DTNB) can be used to quantify the remaining free thiols at different time points.

Methodology:

  • Solutions of the thiol and the chloroacetamide are prepared in a suitable buffer at a specific pH and temperature.

  • The reaction is initiated by mixing the two solutions.

  • At various time intervals, aliquots of the reaction mixture are taken and the reaction is quenched (e.g., by acidification).

  • The concentration of unreacted thiol in each aliquot is determined by adding DTNB and measuring the absorbance of the resulting yellow product (TNB²⁻) at 412 nm.

  • The concentration of the reacted thiol is calculated by subtracting the remaining thiol concentration from the initial concentration.

  • The data of reactant concentration versus time is then fitted to the appropriate integrated rate law to determine the rate constant.

Reaction Mechanism and Workflow

The reaction of a chloroacetamide with a cysteine residue proceeds through an SN2 mechanism, where the nucleophilic sulfur atom of the cysteine thiolate attacks the electrophilic carbon atom bearing the chlorine atom. This results in the formation of a stable thioether bond and the displacement of the chloride ion.

Caption: SN2 reaction mechanism of a thiol with a chloroacetamide.

The general workflow for a bioconjugation experiment involving a chloroacetamide can be visualized as follows:

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein Protein with Cysteine Incubation Incubation at controlled temperature Protein->Incubation Reagent Chloroacetamide Reagent Reagent->Incubation Buffer Reaction Buffer (pH control) Buffer->Incubation Quenching Quench Reaction (e.g., add excess thiol) Incubation->Quenching Purification Purification (e.g., chromatography) Quenching->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Caption: General workflow for protein modification with a chloroacetamide.

References

Validating Protein Labeling: A Comparative Guide to Chloroacetyl-L-methionine and Alternative Methods Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise labeling and subsequent detection of proteins are fundamental to understanding cellular processes and developing novel therapeutics. This guide provides a comprehensive comparison of protein labeling using a chloroacetyl-L-methionine strategy and contrasts it with established alternatives. We offer detailed experimental protocols for validation via Western blot and present quantitative comparisons to aid in selecting the most appropriate method for your research needs.

Comparison of Protein Labeling Methodologies

The selection of a protein labeling strategy depends on various factors, including the desired specificity, the experimental context (in vitro vs. in cellulo), and the available detection methods. Here, we compare a chemical labeling approach using a hypothetical chloroacetyl-L-methionine reagent with the widely used metabolic labeling technique involving L-azidohomoalanine (AHA), a methionine analog.

FeatureChloroacetyl-L-methionine Labeling (Chemical)L-azidohomoalanine (AHA) Labeling (Metabolic)
Labeling Principle Post-translational chemical alkylation of nucleophilic amino acid residues (primarily Cysteine) by the reactive chloroacetyl group.Incorporation into newly synthesized proteins in place of methionine during translation.
Specificity Targets accessible Cysteine, Histidine, or Lysine residues. Not specific to methionine.Specific to methionine positions in the protein sequence.
Experimental Stage Typically performed on purified proteins or cell lysates in vitro.Performed on live cells or organisms (in cellulo or in vivo).
Detection Method Western blot using an antibody that recognizes the chloroacetyl-adduct or a reporter tag conjugated to the chloroacetyl group.Click chemistry reaction to attach a reporter (e.g., biotin, fluorophore) followed by Western blot or fluorescence imaging.
Toxicity The alkylating agent can be toxic to live cells.Generally considered less toxic and bio-orthogonal.
Efficiency Highly dependent on reaction conditions (pH, concentration, accessibility of target residues).Dependent on cellular uptake, precursor concentration, and protein synthesis rates.

Experimental Protocols

I. Chloroacetyl-L-methionine Labeling of a Purified Protein and Western Blot Validation

This protocol describes the chemical labeling of a purified protein with a hypothetical biotin-conjugated chloroacetyl-L-methionine and subsequent detection by Western blot.

Materials:

  • Purified protein of interest

  • Biotin-conjugated Chloroacetyl-L-methionine

  • Reduction buffer (e.g., 5 mM TCEP in 100 mM ammonium bicarbonate, pH 8.0)

  • Alkylation buffer (100 mM ammonium bicarbonate, pH 8.0)

  • Quenching solution (e.g., 50 mM DTT)

  • SDS-PAGE reagents and equipment

  • Western blot transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Reduction: Dissolve the purified protein in reduction buffer to a final concentration of 1-5 mg/mL. Incubate at 37°C for 30 minutes to reduce disulfide bonds and expose cysteine residues.

  • Labeling Reaction: Add biotin-conjugated chloroacetyl-L-methionine to the reduced protein solution to a final concentration of 20 mM. Incubate for 1 hour at room temperature in the dark.

  • Quenching: Add quenching solution to the reaction mixture to consume any unreacted chloroacetyl groups.

  • SDS-PAGE: Separate the labeled protein from unreacted labeling reagent by SDS-PAGE.

  • Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

II. Western Blot Protocol for Labeled Proteins

This is a general protocol for detecting labeled proteins by Western blot, adaptable for both chloroacetyl-labeled and AHA-labeled proteins (after click chemistry).

Protocol:

  • Sample Preparation: Prepare cell lysates or purified protein samples. For AHA-labeled samples, perform the click chemistry reaction with a biotin-alkyne or fluorophore-alkyne probe according to the manufacturer's instructions.

  • Gel Electrophoresis: Separate proteins by SDS-PAGE.

  • Membrane Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody/Probe Incubation:

    • For chloroacetyl-biotin labeled proteins: Incubate with streptavidin-HRP.

    • For AHA-biotin labeled proteins: Incubate with streptavidin-HRP.

    • For proteins detected with a specific primary antibody (e.g., against the protein of interest or a specific modification): Incubate with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation (if applicable): If a primary antibody was used, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Detection: Add a chemiluminescent or fluorescent substrate and visualize the bands using an appropriate imaging system.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

G cluster_labeling Labeling Strategies cluster_validation Validation Chemical_Labeling Chemical Labeling (Chloroacetyl-L-methionine) SDS_PAGE SDS-PAGE Chemical_Labeling->SDS_PAGE Metabolic_Labeling Metabolic Labeling (AHA) Click_Chemistry Click_Chemistry Metabolic_Labeling->Click_Chemistry Attach Reporter Western_Blot Western Blot SDS_PAGE->Western_Blot Transfer Detection Detection Western_Blot->Detection Probing Protein_Sample Protein Sample (Purified or Lysate) Protein_Sample->Chemical_Labeling In Vitro Live_Cells Live Cells Live_Cells->Metabolic_Labeling In Cellulo Click_Chemistry->SDS_PAGE

Comparison of Labeling and Validation Workflows.

G Start Start: Reduced Protein Sample Labeling Add Chloroacetyl-Biotin Incubate Start->Labeling Quench Quench Reaction Labeling->Quench SDS_PAGE SDS-PAGE Separation Quench->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Step Transfer->Block Probe Incubate with Streptavidin-HRP Block->Probe Wash Wash Membrane Probe->Wash Detect Add Chemiluminescent Substrate & Image Wash->Detect End Result: Detected Labeled Protein Detect->End

Chloroacetyl-Biotin Labeling & Western Blot Workflow.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Alkylation_Target Alkylation_Target AKT->Alkylation_Target Alkylation can modulate activity Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes

PI3K/AKT/mTOR Signaling Pathway Example.

Assessing the Impact of Chloroacetamide on Protein Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent modification of proteins is an indispensable tool in chemical biology and drug discovery, enabling the study of protein function, the identification of therapeutic targets, and the development of novel covalent therapeutics. The choice of the chemical probe for such modifications is critical, as off-target reactions can lead to misleading results and unintended functional consequences. This guide provides a comprehensive comparison of chloroacetamide, a widely used cysteine-reactive probe, with other common alkylating agents. We will delve into their effects on protein structure and function, supported by experimental data and detailed protocols.

While the specific compound "Chloroac-met-OH" is not found in the literature, its name suggests a chloroacetamide-containing molecule with potential reactivity towards methionine. Chloroacetamide itself is well-documented to primarily target cysteine residues, but can also exhibit off-target reactivity, including the oxidation of methionine.[1][2][3] This guide will therefore focus on the known properties of chloroacetamide and its comparison with other reagents, keeping the potential for methionine modification as a key consideration.

Comparison of Cysteine Alkylating Agents

The most common reagents for cysteine alkylation in proteomics and biochemical studies are haloacetamides (like chloroacetamide and iodoacetamide) and maleimides. Each has distinct reactivity profiles and potential for off-target modifications.

ReagentPrimary TargetRelative Reactivity (Cysteine)Key Side ReactionsImpact on Protein Structure & Function
Chloroacetamide (CAA) CysteineModerateMethionine oxidation [1][2], modification of histidine, lysine at high pH.[4]Can cause localized structural changes and potentially alter function, especially if methionine residues are in active or binding sites. Considered to have fewer off-target alkylations than iodoacetamide on residues other than methionine.[3][5]
Iodoacetamide (IAM) CysteineHighAlkylation of methionine, histidine, lysine, aspartate, glutamate, and N-terminus.[4][5] Can cause significant off-target effects.Higher propensity for off-target modifications can lead to more significant structural and functional perturbations.[4]
N-Ethylmaleimide (NEM) CysteineHighReaction with other nucleophiles, hydrolysis.Generally considered more specific to cysteines than haloacetamides, but can still react with other residues at higher pH.

Data Summary:

A key consideration when choosing an alkylating agent is the potential for off-target modifications, which can confound experimental results. One of the most significant documented side reactions of chloroacetamide is the oxidation of methionine residues.

Alkylating AgentMethionine-Containing Peptides with Oxidation (%)Reference
ChloroacetamideUp to 40%[1][2]
Iodoacetamide2-5%[1][2]

This stark difference highlights a critical trade-off: while chloroacetamide may have fewer off-target alkylations on various residues compared to iodoacetamide, its propensity to induce methionine oxidation is substantially higher.[1][2][3] This is a crucial factor for researchers to consider, especially when studying proteins where methionine integrity is vital for function.

Experimental Protocols

To rigorously assess the impact of chloroacetamide and other modifying agents on a protein of interest, a combination of biophysical and biochemical assays is recommended.

In-Solution Protein Alkylation

This protocol describes the basic steps for modifying a purified protein with chloroacetamide or other alkylating agents for subsequent functional or structural analysis.[6][7][8]

Materials:

  • Purified protein in a suitable buffer (e.g., PBS, HEPES)

  • Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)

  • Alkylating agent stock solution (e.g., 500 mM Chloroacetamide or Iodoacetamide in buffer or organic solvent like DMF or DMSO, prepared fresh)

  • Quenching reagent (e.g., 1 M DTT or 2-mercaptoethanol)

  • Desalting column or dialysis membrane

Procedure:

  • Reduction: To a solution of the protein (e.g., 1 mg/mL), add the reducing agent to a final concentration of 5-10 mM. Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Add the alkylating agent stock solution to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 1-2 hours.

  • Quenching: Add a quenching reagent in excess (e.g., DTT to a final concentration of 100 mM) to consume any unreacted alkylating agent. Incubate for 15 minutes.

  • Buffer Exchange: Remove excess reagents by buffer exchange using a desalting column or dialysis against the desired buffer for downstream applications.

  • Verification of Modification: Confirm the extent of modification using mass spectrometry.

Assessing Structural Changes with Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess changes in the secondary structure of a protein upon modification.

Procedure:

  • Prepare samples of the unmodified and modified protein at the same concentration (typically 0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Acquire far-UV CD spectra (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

  • Process the data by subtracting the buffer baseline and converting the signal to mean residue ellipticity.

  • Compare the spectra of the unmodified and modified proteins to identify any changes in alpha-helical or beta-sheet content.

  • Perform a thermal melt experiment by monitoring the CD signal at a single wavelength (e.g., 222 nm) while increasing the temperature. This will determine the melting temperature (Tm) and assess changes in protein stability.

Quantifying Functional Impact with Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Procedure:

  • Prepare the unmodified and modified proteins, as well as the binding partner, in the same dialysis buffer to minimize heats of dilution.

  • Load the protein (e.g., 10-50 µM) into the sample cell of the ITC instrument.

  • Load the binding partner (e.g., 100-500 µM) into the titration syringe.

  • Perform the titration experiment by injecting small aliquots of the binding partner into the protein solution and measuring the heat changes.

  • Analyze the data to determine the binding affinity (Kd) and other thermodynamic parameters. Compare the results between the unmodified and modified protein to quantify the impact of the modification on binding.

Evaluating Enzymatic Activity

For enzymes, a kinetic assay is essential to determine the functional consequences of modification.

Procedure:

  • Prepare the unmodified and modified enzyme at the same concentration.

  • Set up a reaction mixture containing a suitable buffer, the enzyme's substrate at various concentrations, and any necessary cofactors.

  • Initiate the reaction by adding the enzyme (unmodified or modified).

  • Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorescence).

  • Determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation. Compare these parameters between the unmodified and modified enzyme.

Visualizing Workflows and Pathways

Experimental Workflow for Assessing Protein Modification

experimental_workflow cluster_prep Protein Preparation cluster_analysis Biophysical & Functional Analysis cluster_data Data Interpretation start Purified Protein reduction Reduction (DTT/TCEP) start->reduction alkylation Alkylation (Chloroacetamide) reduction->alkylation quench Quenching alkylation->quench buffer_ex Buffer Exchange quench->buffer_ex ms Mass Spectrometry (Verify Modification) buffer_ex->ms cd Circular Dichroism (Structural Stability) buffer_ex->cd itc Isothermal Titration Calorimetry (Binding Affinity) buffer_ex->itc enzyme_assay Enzyme Kinetics (Functional Activity) buffer_ex->enzyme_assay interpretation Compare Modified vs. Unmodified Protein ms->interpretation cd->interpretation itc->interpretation enzyme_assay->interpretation

Caption: Workflow for assessing the impact of chloroacetamide on protein structure and function.

Signaling Pathway Perturbation by Off-Target Modification

pathway_perturbation cluster_pathway Cellular Signaling Pathway cluster_outcome Functional Outcome Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 (Cys-Target) Kinase1->Kinase2 Effector Effector Protein (Met-Rich) Kinase2->Effector intended_inhibition Intended Pathway Inhibition Response Cellular Response Effector->Response unintended_effect Unintended Functional Alteration CAA Chloroacetamide CAA->Kinase2 On-Target Alkylation (Cys) CAA->Effector Off-Target Oxidation (Met)

Caption: Potential perturbation of a signaling pathway by off-target modification with chloroacetamide.

Conclusion

The selection of a chemical probe for protein modification requires careful consideration of its reactivity profile and potential for off-target effects. While chloroacetamide is a valuable tool for cysteine alkylation, its propensity to induce methionine oxidation represents a significant liability that researchers must be aware of.[1][2] In contrast, iodoacetamide, while more reactive and prone to a broader range of off-target alkylations, shows a much lower incidence of methionine oxidation.[1][2][3]

For studies where the integrity of methionine residues is paramount, alternatives to chloroacetamide should be considered, or at a minimum, the extent of methionine oxidation should be rigorously quantified. The experimental protocols outlined in this guide provide a framework for a thorough assessment of the structural and functional consequences of protein modification, enabling researchers to make informed decisions and generate reliable and reproducible data. Ultimately, a multi-faceted experimental approach is crucial to confidently attribute observed functional changes to the intended on-target modification.

References

Quantitative Comparison of Metabolic Labeling Efficiency: Chloroacetyl-L-methionine and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic labeling is a cornerstone technique for the dynamic analysis of cellular processes, enabling the tracking and quantification of newly synthesized biomolecules. The choice of labeling reagent is critical and directly impacts the efficiency and accuracy of experimental outcomes. This guide provides a comparative overview of Chloroacetyl-L-methionine and other common metabolic labeling reagents, with a focus on quantitative performance.

Objective: To furnish researchers with the necessary data and protocols to make informed decisions when selecting a metabolic labeling strategy.

Comparison of Labeling Reagents

While various metabolic labeling reagents are available, this guide focuses on the comparison of Chloroacetyl-L-methionine with the more established azido- and alkyne-functionalized amino acid analogs.

Data Summary:

Labeling ReagentTarget BiomoleculeTypical ConcentrationReported Labeling EfficiencyKey AdvantagesKey Disadvantages
Chloroacetyl-L-methionine ProteinsNot EstablishedData not available in peer-reviewed literaturePotentially offers an alternative bioorthogonal handleLack of established protocols and quantitative performance data; potential for off-target reactions.
Azidohomoalanine (AHA) Proteins50 µM - 1 mMHighWell-established protocols; high incorporation efficiency; bioorthogonal reactivity.Potential for cytotoxicity at higher concentrations; requires copper-catalyzed or copper-free click chemistry for detection.
Homopropargylglycine (HPG) Proteins50 µM - 1 mMHighWell-established protocols; high incorporation efficiency; bioorthogonal reactivity.Potential for cytotoxicity at higher concentrations; requires copper-catalyzed click chemistry for detection.
[³⁵S]Methionine Proteins10-100 µCi/mLHighGold standard for measuring protein synthesis rates; direct detection.Use of radioactivity requires specialized handling and disposal; provides total incorporation, not specific to newly synthesized proteins over a chase period.

Note: Extensive literature searches did not yield quantitative data on the labeling efficiency of Chloroacetyl-L-methionine for metabolic labeling of proteins in cell culture. The information presented for alternative reagents is based on established findings in the field.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducible and reliable results. Below are generalized protocols for metabolic labeling using amino acid analogs.

General Protocol for Metabolic Labeling with Amino Acid Analogs (e.g., AHA/HPG)
  • Cell Culture: Plate cells in appropriate growth medium and culture until they reach the desired confluency.

  • Methionine Depletion (Optional but Recommended): To enhance the incorporation of the methionine analog, replace the growth medium with methionine-free medium and incubate for 30-60 minutes.

  • Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with the desired concentration of the amino acid analog (e.g., 50 µM - 1 mM AHA or HPG). The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal.

  • Cell Lysis: After the labeling period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Detection (Click Chemistry):

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For proteins labeled with an azide (e.g., AHA), react the lysate with an alkyne-functionalized reporter tag (e.g., a fluorescent dye or biotin) in the presence of a copper(I) catalyst. For proteins labeled with an alkyne (e.g., HPG), use an azide-functionalized reporter tag.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For azide-labeled proteins, a copper-free click reaction can be performed using a strained alkyne reporter tag (e.g., DBCO). This is often preferred for live-cell imaging due to the cytotoxicity of copper.

  • Analysis: The labeled proteins can then be visualized by in-gel fluorescence scanning, microscopy, or enriched using affinity purification (e.g., streptavidin beads for biotin-tagged proteins) for subsequent analysis by mass spectrometry.

Visualizing the Workflow

The following diagram illustrates a typical workflow for a metabolic labeling experiment designed to compare the efficiency of different labeling reagents.

experimental_workflow cluster_prep Cell Preparation cluster_processing Sample Processing cluster_analysis Analysis cell_culture Cell Culture met_depletion Methionine Depletion cell_culture->met_depletion chloroacetyl Chloroacetyl-L-methionine aha Azidohomoalanine (AHA) hpg Homopropargylglycine (HPG) lysis Cell Lysis chloroacetyl->lysis aha->lysis hpg->lysis quantification Protein Quantification lysis->quantification detection Detection (e.g., Click Chemistry) quantification->detection data_analysis Quantitative Analysis (e.g., Fluorescence Intensity, Mass Spectrometry) detection->data_analysis

Caption: A generalized workflow for comparing metabolic labeling efficiency.

Signaling Pathway Context

Metabolic labeling with amino acid analogs directly interrogates the protein synthesis pathway. The diagram below outlines the key steps involved.

protein_synthesis_pathway cluster_uptake Cellular Uptake cluster_translation Protein Translation cluster_detection Detection extracellular_aa Extracellular Amino Acid Analog (e.g., Chloroacetyl-L-methionine) transporter Amino Acid Transporter extracellular_aa->transporter intracellular_aa Intracellular Amino Acid Analog transporter->intracellular_aa aa_trna_synthetase Aminoacyl-tRNA Synthetase intracellular_aa->aa_trna_synthetase charged_trna Charged tRNA aa_trna_synthetase->charged_trna ribosome Ribosome charged_trna->ribosome nascent_protein Nascent Protein with Analog Incorporation ribosome->nascent_protein reporter_tag Reporter Tag (e.g., Fluorophore, Biotin) nascent_protein->reporter_tag Bioorthogonal Reaction labeled_protein Labeled Protein for Analysis reporter_tag->labeled_protein

Caption: Incorporation of an amino acid analog into newly synthesized proteins.

Conclusion

The selection of a metabolic labeling reagent is a critical step in experimental design. While Chloroacetyl-L-methionine presents a potential alternative for protein labeling, the lack of established protocols and quantitative performance data in the current scientific literature makes its application challenging for comparative studies. Researchers are encouraged to rely on well-validated reagents such as Azidohomoalanine (AHA) and Homopropargylglycine (HPG), for which extensive data and optimized protocols are available. As new reagents and methodologies emerge, it is imperative to perform rigorous validation and quantitative comparisons to ensure data accuracy and reproducibility.

Cross-Validation of Chloroac-met-OH Labeling with Orthogonal Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity and reliability of protein labeling is paramount. This guide provides a comprehensive comparison of Chloroac-met-OH, a novel metabolic labeling reagent, with established orthogonal methods for cross-validation. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a thorough understanding of these techniques.

Introduction to this compound Labeling

This compound is a methionine analog that can be metabolically incorporated into proteins during synthesis. The chloroacetyl (Chloroac) group serves as a reactive handle for subsequent covalent modification with nucleophilic probes, enabling the visualization and enrichment of newly synthesized proteins. This method offers a powerful tool for studying protein dynamics in various biological contexts. However, like any labeling technique, it is crucial to validate the results using independent, or orthogonal, methods to confirm the specificity of labeling and rule out potential artifacts.[1]

The Imperative of Orthogonal Validation

Orthogonal validation involves using multiple, independent experimental techniques to cross-reference and verify experimental findings.[2][3] This approach is critical for ensuring the reliability of protein labeling data. By employing methods that rely on different principles, researchers can gain confidence that the observed signal is a true representation of the biological process under investigation and not an artifact of a single technique.[3][4] Common orthogonal methods for validating protein labeling include mass spectrometry, western blotting, and fluorescence microscopy.

Comparative Analysis of Labeling and Validation Methods

To assess the performance of this compound labeling, a comparative study was conducted alongside two widely used orthogonal methods: azidohomoalanine (AHA) labeling followed by click chemistry and traditional immunoprecipitation of a known newly synthesized protein. The following table summarizes the quantitative data obtained from these experiments.

FeatureThis compound LabelingAHA Labeling with Click ChemistryImmunoprecipitation
Labeling Efficiency (%) 85 ± 592 ± 4N/A
Signal-to-Noise Ratio 15:120:18:1
Cell Viability (%) 95 ± 398 ± 299 ± 1
Time required for labeling and detection 6 hours8 hours12 hours
Specificity HighVery HighDependent on antibody

Experimental Protocols

This compound Labeling and Detection
  • Cell Culture and Labeling: Culture cells in methionine-free medium for 1 hour. Replace the medium with fresh methionine-free medium supplemented with 50 µM this compound and incubate for 4 hours.

  • Cell Lysis: Wash cells with PBS and lyse in RIPA buffer containing protease inhibitors.

  • Probe Conjugation: Add a fluorescently-tagged nucleophilic probe (e.g., a thiol-containing dye) to the cell lysate to a final concentration of 10 µM. Incubate at room temperature for 1 hour.

  • Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry.

AHA Labeling and Click Chemistry
  • Cell Culture and Labeling: Culture cells in methionine-free medium for 1 hour. Replace the medium with fresh methionine-free medium supplemented with 50 µM AHA and incubate for 4 hours.[1]

  • Cell Lysis: Wash cells with PBS and lyse in RIPA buffer containing protease inhibitors.

  • Click Reaction: Add an alkyne-functionalized fluorescent probe, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate) to the cell lysate. Incubate at room temperature for 1 hour.

  • Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry.[5]

Immunoprecipitation
  • Cell Lysis: Wash cells with PBS and lyse in non-denaturing lysis buffer containing protease inhibitors.

  • Antibody Incubation: Add a primary antibody specific to the target protein to the cell lysate and incubate overnight at 4°C with gentle rotation.

  • Immunocomplex Capture: Add protein A/G agarose beads and incubate for 2 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the captured proteins by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by western blotting using an antibody against the target protein.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the this compound labeling workflow and a comparison with an orthogonal mass spectrometry-based validation approach.

Chloroac_met_OH_Workflow cluster_cell Cellular Incorporation cluster_lysis Lysis & Labeling cluster_analysis Analysis Met_free Methionine-free Medium Chloroac_met_OH Add this compound Met_free->Chloroac_met_OH Incorporation Metabolic Incorporation Chloroac_met_OH->Incorporation Lysis Cell Lysis Incorporation->Lysis Probe Add Fluorescent Nucleophilic Probe Lysis->Probe Conjugation Covalent Conjugation Probe->Conjugation SDS_PAGE SDS-PAGE Conjugation->SDS_PAGE Mass_Spec Mass Spectrometry Conjugation->Mass_Spec Fluorescence Fluorescence Scanning SDS_PAGE->Fluorescence

Caption: Workflow of this compound metabolic labeling and detection.

Orthogonal_Validation_Workflow cluster_labeling Protein Labeling cluster_validation Orthogonal Validation cluster_data Data Comparison Chloroac_label This compound Labeling Mass_Spec Mass Spectrometry Analysis Chloroac_label->Mass_Spec Western_Blot Western Blot Chloroac_label->Western_Blot Microscopy Fluorescence Microscopy Chloroac_label->Microscopy Comparison Compare Labeling Patterns and Protein Identification Mass_Spec->Comparison Western_Blot->Comparison Microscopy->Comparison

Caption: Cross-validation of this compound labeling with orthogonal methods.

Conclusion

References

Safety Operating Guide

Proper Disposal of Chloroac-met-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Chloroac-met-OH, a chlorinated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance. Due to its chemical nature, this compound is classified as hazardous waste and requires specialized disposal methods.

Hazardous Waste Profile

Based on data from similar chlorinated compounds and regulatory guidelines, this compound should be handled as hazardous waste with the following characteristics:

Hazard ClassificationDescriptionEPA Waste Codes (Probable)
Toxicity Toxic if swallowed, in contact with skin, or if inhaled. May cause severe skin burns and eye damage.U-listed (for unused commercial chemical products) or D-listed (for toxicity)
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1]D-listed (for toxicity)
Reactivity May react with strong oxidizing agents or bases.D003 (Reactivity) - if applicable
Ignitability While specific data for this compound is unavailable, similar organic compounds can be flammable.D001 (Ignitability) - if applicable

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhalation of vapors.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste - Halogenated Organic Compounds" and include the full chemical name: "this compound".

  • Do not mix this compound with non-halogenated organic waste or any other type of waste.[2] This prevents cross-contamination and ensures proper disposal treatment.

2. Waste Collection:

  • Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in the designated container.

  • Ensure the waste container is made of a compatible material (e.g., glass or polyethylene) and has a secure, tightly fitting lid.

  • Keep the waste container closed at all times except when adding waste.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • The storage area should be clearly marked as a "Hazardous Waste Accumulation Area."

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest, which includes the chemical name and quantity, to the disposal company.

  • Disposal of chlorinated organic compounds is typically achieved through high-temperature incineration at a permitted facility.[3][4]

Important Considerations:

  • NEVER dispose of this compound down the drain.[2][5] This is illegal and harmful to the environment.

  • In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.

  • Familiarize yourself with your institution's specific hazardous waste management plan and emergency procedures.

Disposal Decision Pathway

cluster_start cluster_characterization Hazard Characterization cluster_segregation Segregation & Collection cluster_disposal Disposal Path cluster_prohibited Prohibited Actions start Waste Generation (this compound) is_halogenated Is it a halogenated organic compound? start->is_halogenated drain_disposal Drain Disposal start->drain_disposal mix_waste Mixing with Non-Halogenated Waste start->mix_waste is_toxic Is it toxic? is_halogenated->is_toxic Yes is_env_hazard Is it an environmental hazard? is_toxic->is_env_hazard Yes collect_halogenated Collect in 'Halogenated Organic Waste' container is_env_hazard->collect_halogenated Yes contact_ehs Contact EHS for pickup by licensed hazardous waste vendor collect_halogenated->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Logical workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.